4,6-Dichloro-2-fluoropyrimidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-fluoropyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAHLYYMEOOLNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HCl2FN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4,6-Dichloro-2-fluoropyrimidine for Advanced Chemical Synthesis
Introduction: The Strategic Value of a Trifunctional Pyrimidine Core
In the landscape of modern medicinal chemistry and materials science, heterocyclic scaffolds form the bedrock of innovation. Among these, the pyrimidine nucleus is a "privileged" structure, frequently appearing in FDA-approved therapeutics due to its ability to engage in hydrogen bonding and other critical biological interactions.[1] 4,6-Dichloro-2-fluoropyrimidine (CAS No. 3824-45-1) represents a particularly valuable and versatile building block within this class. Its trifunctional nature, featuring two distinct types of halogen substituents, offers chemists a powerful tool for regioselective synthesis. The differential reactivity of the chloro groups at the C4 and C6 positions versus the fluoro group at the C2 position allows for a stepwise and controlled elaboration of the pyrimidine core. This guide provides an in-depth analysis of the chemical properties, reactivity, synthesis, and applications of this key intermediate, offering field-proven insights for researchers in drug discovery and chemical development.
Core Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's fundamental properties is the starting point for its effective use in synthesis. The identity, physical state, and spectral characteristics of this compound are summarized below.
Chemical Identifiers and Properties
The core attributes of this compound are presented in Table 1, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 3824-45-1 | [2] |
| Molecular Formula | C₄HCl₂FN₂ | |
| Molecular Weight | 166.97 g/mol | |
| IUPAC Name | This compound | |
| Appearance | Solid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 2-8°C, under inert atmosphere | [2] |
| InChI Key | CDAHLYYMEOOLNZ-UHFFFAOYSA-N |
Spectroscopic Signature
While specific spectra are lot-dependent, the expected spectroscopic characteristics provide a baseline for structural confirmation.
-
¹H NMR: The proton spectrum is expected to be simple, showing a singlet for the lone aromatic proton at the C5 position. Its chemical shift would be influenced by the three adjacent electronegative halogen atoms.
-
¹³C NMR: The carbon spectrum will display distinct signals for the three unique carbon atoms in the pyrimidine ring (C2, C4/C6, and C5). The carbon attached to fluorine (C2) will exhibit a characteristic large coupling constant (¹JC-F).
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms. The molecular ion peak (M+) cluster would appear around m/z 166, 168, and 170, with relative intensities indicative of the presence of Cl₂.
Synthesis and Purification
The reliable synthesis of this compound is crucial for its availability as a research chemical. The most common laboratory and industrial approaches leverage readily available pyrimidine precursors.
Primary Synthetic Pathway
A prevalent method for synthesizing 2-fluoro-dihalopyrimidines involves a halogen exchange reaction on a pre-existing trichloropyrimidine or by diazotization of an aminodichloropyrimidine followed by a Schiemann-type reaction.[2][3] The latter is often favored for its selectivity.
Caption: Synthetic workflow for this compound.
Example Synthesis Protocol (Conceptual)
This protocol outlines the key steps for the synthesis based on established chemical principles.
-
Diazotization: 2-Amino-4,6-dichloropyrimidine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄). The solution is cooled to 0-5°C.
-
Salt Formation: A chilled aqueous solution of sodium nitrite (NaNO₂) is added dropwise while vigorously stirring and maintaining the temperature below 5°C. The reaction progress is monitored for the complete consumption of the starting amine.
-
Isolation: The resulting pyrimidine diazonium tetrafluoroborate salt, which often precipitates from the solution, is isolated by filtration and washed with cold ether.
-
Thermal Decomposition (Schiemann Reaction): The isolated, dry diazonium salt is heated gently under controlled conditions. Nitrogen gas evolves, and the fluorine atom substitutes the diazonium group.
-
Purification: The crude product is purified, typically by vacuum distillation or recrystallization, to yield pure this compound.
Chemical Reactivity: A Study in Regioselectivity
The synthetic utility of this compound is dominated by its behavior in nucleophilic aromatic substitution (SNAr) reactions. The three halogen atoms exhibit distinct reactivity profiles, enabling chemists to perform sequential substitutions with high control.
Mechanistic Insights into Reactivity
The pyrimidine ring is electron-deficient, which activates it towards attack by nucleophiles. The reactivity of the leaving groups is governed by two factors: the electronegativity of the halogen and the stability of the Meisenheimer complex intermediate.
-
C4 and C6 Positions (Cl): The chlorine atoms at the C4 and C6 positions are the most labile sites for SNAr. They are activated by the two ring nitrogens and are excellent leaving groups. Reactions with nucleophiles (e.g., amines, alcohols, thiols) will preferentially occur at these positions.
-
C2 Position (F): The fluorine atom at the C2 position is significantly less reactive. While fluorine is highly electronegative, the C-F bond is very strong. In SNAr, the rate-determining step is often the attack of the nucleophile, but the leaving group ability also plays a critical role. Fluoride is a poorer leaving group than chloride in this context. This differential reactivity is the cornerstone of its utility, allowing for selective modification at C4/C6 while preserving the C2-F bond for a subsequent, more forceful reaction step if needed. Dichloropyrimidine derivatives are known to be valuable for creating complex molecular structures through these selective reactions.[4][5]
Caption: Regioselective reactivity of this compound.
Example Protocol for Regioselective Monosubstitution
This protocol describes a typical procedure for selectively substituting one of the chlorine atoms.
-
Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic solvent like THF or acetonitrile.
-
Reagent Addition: Add a mild base, such as diisopropylethylamine (DIPEA), to the solution. Cool the mixture to 0°C.
-
Nucleophile Addition: Slowly add one equivalent of the desired nucleophile (e.g., a primary or secondary amine).
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC or LC-MS to ensure monosubstitution and minimize the formation of the disubstituted product.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to isolate the 4-substituted-6-chloro-2-fluoropyrimidine.
Applications in Drug Discovery
The pyrimidine scaffold is a cornerstone of modern drug design, and functionalized intermediates like this compound are instrumental in building libraries of potential drug candidates.[1] Dichloropyrimidine derivatives are widely used in the synthesis of kinase inhibitors for oncology, as well as antiviral and anti-inflammatory agents.[4][6][7][8] The ability to sequentially introduce different functionalities at the C4 and C6 positions allows for the fine-tuning of a molecule's steric and electronic properties to optimize binding affinity and selectivity for a biological target.
Safety, Handling, and Storage
Proper handling of reactive chemical intermediates is paramount for laboratory safety.
GHS Hazard Identification
This compound is a hazardous substance and must be handled with appropriate care.
| Hazard Class | GHS Code | Signal Word |
| Acute Toxicity, Oral | H302 | Warning |
| Skin Irritation | H315 | Warning |
| Eye Irritation | H319 | Warning |
| Respiratory Irritation | H335 | Warning |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9][10]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[9]
Storage and Stability
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Atmosphere: This compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture or air.[9]
-
Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[9]
References
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 3824-45-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. nbinno.com [nbinno.com]
- 7. clausiuspress.com [clausiuspress.com]
- 8. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
physicochemical characteristics of 4,6-Dichloro-2-fluoropyrimidine
An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloro-2-fluoropyrimidine
Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the physicochemical properties, reactivity, and handling of this compound (CAS No: 3824-45-1). As a key heterocyclic building block, its unique substitution pattern—featuring two reactive chlorine atoms and a stabilizing fluorine atom—renders it a valuable intermediate in the synthesis of complex, high-value molecules. A thorough understanding of its characteristics is paramount for its effective and safe utilization in experimental design, process development, and scale-up. This document consolidates critical data on its chemical identity, physical properties, spectroscopic signature, reactivity profile, and safety protocols, providing a foundational framework for its application in medicinal chemistry and materials science.
Chemical Identity and Molecular Structure
This compound is a halogenated pyrimidine derivative. The pyrimidine core is a fundamental scaffold in numerous biologically active compounds, including several approved drugs. The specific arrangement of chloro and fluoro substituents on this ring system dictates its chemical behavior, offering distinct sites for selective functionalization.
Below is the two-dimensional structure of the molecule, followed by a table of its key chemical identifiers.
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 3824-45-1 | [1] |
| Molecular Formula | C₄HCl₂FN₂ | [1] |
| Molecular Weight | 166.97 g/mol | [1][2][3] |
| IUPAC Name | This compound | [1] |
| InChI | 1S/C4HCl2FN2/c5-2-1-3(6)9-4(7)8-2/h1H | [1] |
| InChIKey | CDAHLYYMEOOLNZ-UHFFFAOYSA-N | [1] |
| SMILES | C1=C(N=C(N=C1Cl)F)Cl |[3] |
Core Physicochemical Properties
The physical state and stability of this compound are critical parameters for its storage, handling, and use in chemical reactions. The properties listed below are derived from supplier technical data sheets.
Table 2: Physicochemical Data Summary
| Property | Value | Comments | Source |
|---|---|---|---|
| Physical Form | Solid | Crystalline or powder form is typical. | [1] |
| Purity | ≥95% | Standard purity for research-grade material. | [1] |
| Solubility | DMSO, Methanol (Slightly) | Expected to be soluble in common organic solvents like DCM, EtOAc, and THF based on its structure. Slightly soluble in water. | [4][5] |
| Storage Temperature | 2-8°C, under inert atmosphere | Recommended to prevent degradation from moisture and atmospheric components. |[1] |
Spectroscopic and Analytical Characterization
Unequivocal structural confirmation and purity assessment are essential for ensuring the reliability of experimental results. A combination of spectroscopic techniques is the standard approach for characterizing heterocyclic compounds like this compound.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to be simple, showing a single singlet for the proton at the C5 position. The chemical shift would be in the aromatic region, influenced by the adjacent chloro and pyrimidine nitrogen atoms.
-
¹³C NMR: The spectrum will show distinct signals for the four carbon atoms of the pyrimidine ring. The carbons bonded to halogens (C2, C4, C6) will exhibit characteristic shifts, and the C-F coupling will be observable for the C2 carbon.
-
¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes).[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum would show characteristic absorption bands for C-Cl, C-F, and C=N bonds, as well as aromatic C-H stretching.
Experimental Protocol: Standard Analytical Workflow
For any new batch of this compound, a rigorous and self-validating analytical workflow is necessary to confirm identity and purity before its use in sensitive applications like drug synthesis.
Objective: To confirm the structure and assess the purity of a supplied sample of this compound.
Methodology:
-
Sample Preparation:
-
For NMR: Dissolve 5-10 mg of the compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[6]
-
For MS: Prepare a dilute solution (approx. 1 mg/mL) in a volatile solvent like methanol or acetonitrile.
-
-
Mass Spectrometry Analysis:
-
Technique: Use Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Procedure: Inject the sample and acquire the mass spectrum.
-
Validation: Confirm that the molecular ion peak corresponds to the calculated molecular weight (166.97 g/mol ) and that the observed isotopic cluster matches the theoretical pattern for a molecule containing two chlorine atoms.
-
-
NMR Spectroscopy Analysis:
-
Technique: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Procedure: Place the NMR tube in the spectrometer and run standard acquisition protocols.
-
Validation: Verify that the ¹H NMR shows a single proton signal. Confirm that the number of signals and their chemical shifts in the ¹³C and ¹⁹F spectra are consistent with the expected structure.
-
-
Purity Assessment (HPLC):
-
Technique: High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Procedure: Develop a suitable method (e.g., reverse-phase C18 column with a water/acetonitrile gradient). Inject a known concentration of the sample.
-
Validation: The purity is determined by the area percentage of the main peak. A purity level of ≥95% is typically required for synthetic applications.
-
Caption: Workflow for analytical validation of this compound.
Reactivity and Synthetic Utility
The synthetic value of this compound stems from the differential reactivity of its halogen substituents. The chlorine atoms at the C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[8] This reactivity is central to its role as a versatile intermediate.
-
Selective Substitution: The two chlorine atoms can be displaced by a wide range of nucleophiles, including amines, alcohols, and thiols. By carefully controlling reaction conditions (temperature, base, and stoichiometry), it is often possible to achieve selective monosubstitution at either the C4 or C6 position, followed by a second substitution with a different nucleophile. This stepwise functionalization allows for the construction of complex, unsymmetrically substituted pyrimidines.
-
Role in Drug Discovery: This reactivity profile makes it an ideal scaffold for building libraries of compounds for biological screening. Dichloropyrimidine derivatives are crucial intermediates in the synthesis of kinase inhibitors, a major class of drugs used in cancer therapy.[8][9] The pyrimidine core can act as a "hinge-binder" in the ATP-binding pocket of kinases, while the substituents at the 2, 4, and 6 positions can be modified to achieve potency and selectivity.
Caption: General reaction scheme for this compound.
Safety and Handling
As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. The following information is based on available Safety Data Sheets (SDS).
Table 3: GHS Hazard and Precautionary Statements
| Type | Code | Statement |
|---|---|---|
| Hazard | H302 | Harmful if swallowed. |
| Hazard | H315 | Causes skin irritation. |
| Hazard | H319 | Causes serious eye irritation. |
| Hazard | H335 | May cause respiratory irritation. |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| Precautionary | P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Source:[1]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.
-
Handling: Avoid generating dust. Prevent contact with skin, eyes, and clothing. Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] The recommended storage is under an inert atmosphere at 2-8°C.[1]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Waste should be handled by a licensed professional waste disposal service.
Conclusion
This compound is a high-value chemical intermediate with a well-defined set of physicochemical properties that make it highly useful in modern synthetic chemistry. Its key attributes—a solid physical form, defined reactivity at the C4 and C6 positions, and clear spectroscopic markers—provide a solid foundation for its application. The compound's utility, particularly in the synthesis of targeted therapeutics like kinase inhibitors, underscores the importance of the detailed characterization and safety protocols outlined in this guide. For researchers in drug discovery and materials science, this compound represents a versatile and powerful tool for molecular innovation.
References
- 1. This compound | 3824-45-1 [sigmaaldrich.com]
- 2. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-6-fluoropyrimidine | C4HCl2FN2 | CID 597262 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4,6-Dichloro-5-fluoropyrimidine, 98% | Fisher Scientific [fishersci.ca]
- 5. 4,6-Dichloro-5-fluoropyrimidine CAS#: 213265-83-9 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Pyrimidine, 4,6-dichloro- [webbook.nist.gov]
- 8. nbinno.com [nbinno.com]
- 9. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
An In-Depth Technical Guide to the Synthesis of 4,6-Dichloro-2-fluoropyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4,6-dichloro-2-fluoropyrimidine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document delves into the primary synthetic route commencing from 2,4,6-trichloropyrimidine, elucidating the underlying nucleophilic aromatic substitution (SNAr) mechanism. An alternative pathway starting from 2-amino-4,6-dichloropyrimidine is also discussed. This guide is intended for researchers, scientists, and drug development professionals, offering detailed theoretical grounding, procedural insights, and critical safety information.
Introduction: The Significance of Fluorinated Pyrimidines
The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and lipophilicity. Pyrimidine scaffolds are prevalent in a vast array of biologically active compounds, including antiviral and anticancer agents.[1] Consequently, fluorinated pyrimidines, such as this compound, are highly sought-after building blocks for the synthesis of next-generation therapeutic and agricultural products.[2]
This guide provides a detailed exploration of the synthetic routes to this compound, with a focus on the chemical principles and practical considerations necessary for its successful laboratory-scale preparation.
Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most prevalent and industrially viable method for the synthesis of this compound is the selective fluorination of 2,4,6-trichloropyrimidine using an alkali metal fluoride. This transformation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.
The SNAr Mechanism on Polychloropyrimidines
Nucleophilic aromatic substitution is a stepwise process involving the addition of a nucleophile to an electron-deficient aromatic ring, followed by the elimination of a leaving group.[3][4] The pyrimidine ring, with its two electronegative nitrogen atoms, is inherently electron-deficient and thus activated towards nucleophilic attack. The presence of three electron-withdrawing chlorine atoms further enhances this effect.
The reaction proceeds through a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[4] The stability of this intermediate is crucial for the reaction to proceed.
Causality of C-2 Selectivity: The selective replacement of the chlorine atom at the C-2 position over the C-4 and C-6 positions is a critical aspect of this synthesis. The C-2 position is flanked by both ring nitrogen atoms, making it the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. The resulting Meisenheimer complex is also better stabilized by the inductive effects of the adjacent nitrogen atoms. Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a discrete Meisenheimer intermediate, particularly with highly reactive nucleophiles and leaving groups.[5]
Key Reagents and Their Roles
| Reagent | Role | Key Considerations |
| 2,4,6-Trichloropyrimidine | Starting Material | A lachrymator and irritant. Handle with appropriate personal protective equipment (PPE).[6][7][8][9] |
| Potassium Fluoride (KF) | Fluorinating Agent | Anhydrous conditions are crucial as water can reduce its nucleophilicity. Spray-dried KF is often preferred due to its high surface area.[10][11][12][13][14] |
| Tetramethylene Sulfone (Sulfolane) | Solvent | A high-boiling, polar aprotic solvent that effectively dissolves both the organic substrate and the inorganic fluoride salt, facilitating the reaction.[6] It is also highly stable under the reaction conditions. |
| Phase-Transfer Catalyst (e.g., Tetrabutylammonium Chloride) | Optional Additive | Can be used to enhance the solubility of the fluoride ion in the organic phase, thereby increasing the reaction rate.[8][9][11][15] |
Generalized Experimental Protocol
dot graph G { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Generalized workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reactor Setup: A multi-necked flask equipped with a mechanical stirrer, a thermometer, a condenser, and a nitrogen inlet is charged with 2,4,6-trichloropyrimidine, anhydrous spray-dried potassium fluoride (approximately 1.5-2.0 molar equivalents), and anhydrous tetramethylene sulfone (sulfolane).
-
Reaction: The reaction mixture is heated to a temperature between 120°C and 160°C with vigorous stirring under a nitrogen atmosphere.
-
Monitoring: The progress of the reaction is monitored by gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC) to observe the consumption of the starting material and the formation of the product.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solid inorganic salts (KCl and unreacted KF) are removed by filtration.
-
Purification: The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound.
Alternative Synthesis Pathway: From 2-Amino-4,6-dichloropyrimidine
An alternative approach to this compound involves the conversion of the amino group in 2-amino-4,6-dichloropyrimidine to a fluorine atom. This can be achieved through a diazotization reaction followed by a fluorination step, commonly known as the Balz-Schiemann reaction.
The Balz-Schiemann Reaction
The Balz-Schiemann reaction is a well-established method for the synthesis of aryl fluorides from primary aromatic amines.[8] The reaction proceeds in two main stages:
-
Diazotization: The primary amino group of 2-amino-4,6-dichloropyrimidine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid, typically tetrafluoroboric acid, HBF₄) at low temperatures (0-5 °C) to form a diazonium tetrafluoroborate salt.
-
Thermal Decomposition: The isolated diazonium salt is then gently heated, leading to the release of nitrogen gas and boron trifluoride, and the formation of the desired this compound.
Considerations for the Balz-Schiemann Reaction:
-
Safety: Diazonium salts can be explosive when dry and should be handled with extreme care.[2]
-
Yields: While effective, the yields of the Balz-Schiemann reaction can be variable.
-
Reagents: Tetrafluoroboric acid is corrosive and requires careful handling.
Analytical Characterization
Confirming the identity and purity of the synthesized this compound is crucial. A combination of spectroscopic and chromatographic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | A singlet in the aromatic region corresponding to the proton at the C-5 position. |
| ¹³C NMR | Distinct signals for the three carbon atoms of the pyrimidine ring, with characteristic C-F coupling constants. |
| ¹⁹F NMR | A singlet corresponding to the fluorine atom at the C-2 position. ¹⁹F NMR is particularly sensitive to the chemical environment and is a powerful tool for confirming successful fluorination.[14][17][18][19][20] |
| GC-MS | A single major peak with a molecular ion corresponding to the mass of this compound (C₄HCl₂FN₂, MW: 166.97). The isotopic pattern of the two chlorine atoms will be observable. |
| HPLC | A single major peak indicating the purity of the compound. |
Safety and Handling
The synthesis of this compound involves the use of hazardous materials that require strict adherence to safety protocols.
-
2,4,6-Trichloropyrimidine: This compound is a lachrymator and is irritating to the eyes, respiratory system, and skin.[6][7][8][9] Always handle it in a well-ventilated fume hood and wear appropriate PPE, including chemical safety goggles, gloves, and a lab coat. An eyewash station and safety shower should be readily accessible.
-
Potassium Fluoride: Anhydrous potassium fluoride is toxic if swallowed, in contact with skin, or if inhaled.[10][11][12][13][14] It is also hygroscopic. Handle in a fume hood, avoid generating dust, and store in a tightly sealed container under an inert atmosphere.
-
Tetramethylene Sulfone (Sulfolane): While generally stable, sulfolane can decompose at high temperatures, and its corrosivity can be enhanced by the presence of water and oxygen.[6]
-
Diazonium Salts (Alternative Pathway): These intermediates are potentially explosive, especially in a dry state. They should be kept in solution and at low temperatures at all times.
Always consult the Safety Data Sheet (SDS) for each chemical before use and perform a thorough risk assessment.
Conclusion
The synthesis of this compound is a key process for accessing a versatile building block for drug discovery and agrochemical development. The primary route via nucleophilic aromatic substitution of 2,4,6-trichloropyrimidine with potassium fluoride in a polar aprotic solvent like sulfolane is the most direct and likely scalable method. Understanding the SNAr mechanism and the factors governing the regioselectivity is crucial for optimizing the reaction conditions. The alternative Balz-Schiemann route from 2-amino-4,6-dichloropyrimidine offers a different synthetic approach, albeit with its own set of challenges, particularly regarding the handling of diazonium salts. Rigorous analytical characterization is essential to ensure the identity and purity of the final product. Strict adherence to safety protocols is paramount when handling the hazardous chemicals involved in these syntheses.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. repositorio.uniatlantico.edu.co [repositorio.uniatlantico.edu.co]
- 4. mdpi.com [mdpi.com]
- 5. 4,6-Dichloropyrimidine | C4H2Cl2N2 | CID 70943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]
- 12. 705-24-8|4,6-Dichloro-2-(trifluoromethyl)pyrimidine|BLD Pharm [bldpharm.com]
- 13. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]
- 14. arkat-usa.org [arkat-usa.org]
- 15. rsc.org [rsc.org]
- 16. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 17. biophysics.org [biophysics.org]
- 18. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis and Characterization of 4,6-Dichloro-2-fluoropyrimidine
Foreword: The Strategic Importance of 4,6-Dichloro-2-fluoropyrimidine in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pyrimidine scaffold stands as a cornerstone of therapeutic agent design. Its prevalence in biologically active molecules, ranging from antiviral agents to kinase inhibitors, underscores its remarkable versatility. Within this privileged class of heterocyles, this compound has emerged as a particularly valuable and highly reactive building block for the synthesis of complex molecular architectures. The strategic placement of two distinct halogen atoms at the C4 and C6 positions, coupled with a fluorine atom at the C2 position, offers medicinal chemists a powerful tool for selective functionalization through nucleophilic aromatic substitution (SNAr) reactions. This trifunctionalized pyrimidine core allows for the sequential and regioselective introduction of various substituents, enabling the rapid generation of diverse compound libraries for lead discovery and optimization. The presence of the fluorine atom, in particular, can profoundly influence the physicochemical and pharmacological properties of the final compounds, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals the foundational knowledge required to effectively utilize this pivotal synthetic intermediate.
I. Synthesis of this compound: A Mechanistic and Practical Approach
The most common and efficient pathway to this compound involves a two-step sequence commencing from the readily available 2-amino-4,6-dihydroxypyrimidine. This process first involves a chlorination reaction to furnish the key intermediate, 2-amino-4,6-dichloropyrimidine, followed by a diazotization and subsequent fluorination reaction, typically a Balz-Schiemann or a related transformation.
Step 1: Synthesis of 2-Amino-4,6-dichloropyrimidine
The initial step focuses on the conversion of the dihydroxy pyrimidine to its dichloro derivative. This transformation is crucial as it activates the pyrimidine ring for subsequent nucleophilic substitution.
Reaction Scheme:
Figure 1. Synthesis of 2-Amino-4,6-dichloropyrimidine.
Experimental Protocol:
A detailed protocol for the synthesis of 2-amino-4,6-dichloropyrimidine is outlined below, based on established methodologies that prioritize yield and purity[1].
-
Reaction Setup: In a four-necked round-bottom flask equipped with a mechanical stirrer, heating mantle, condenser, and an addition funnel, charge phosphorus oxychloride (POCl₃) (3.4 to 4.2 molar equivalents) and 2-amino-4,6-dihydroxypyrimidine (1 molar equivalent).
-
Heating: Heat the mixture to a temperature between 55°C and 60°C.
-
Addition of Amine Base: Slowly add N,N-dimethylaniline (1.7 to 2.5 molar equivalents) to the reaction mixture via the addition funnel, ensuring the temperature is maintained between 55°C and 68°C. The tertiary amine acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Workup: Upon completion, cool the reaction mixture. Excess phosphorus oxychloride can be removed under reduced pressure.
-
Quenching: Carefully and slowly add the resulting viscous oil to a mixture of ice and water with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic and liberates HCl gas.
-
Neutralization and Isolation: Neutralize the aqueous solution with a 10N sodium hydroxide solution while providing external cooling to maintain a low temperature. The resulting precipitate is then collected by filtration, washed with cold water, and dried in a vacuum oven at 50°C to afford 2-amino-4,6-dichloropyrimidine.
Causality and Expertise: The use of a tertiary amine is critical in this reaction. It not only neutralizes the HCl produced but also catalyzes the reaction by forming a more reactive Vilsmeier-Haack type reagent with POCl₃. The controlled temperature range is essential to prevent the formation of by-products and decomposition of the desired product[1].
Step 2: Synthesis of this compound via the Balz-Schiemann Reaction
The conversion of the 2-amino group to a fluorine atom is achieved through the Balz-Schiemann reaction. This classic transformation in aromatic chemistry provides a reliable method for the introduction of fluorine onto an aromatic ring. The reaction proceeds through the formation of a diazonium tetrafluoroborate salt, which upon thermal decomposition, yields the desired aryl fluoride[2][3].
Reaction Scheme:
Figure 2. Balz-Schiemann reaction for the synthesis of this compound.
Experimental Protocol:
-
Diazotization:
-
Suspend 2-amino-4,6-dichloropyrimidine in an aqueous solution of fluoroboric acid (HBF₄).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a change in the color of the reaction mixture.
-
-
Isolation of the Diazonium Salt:
-
The diazonium tetrafluoroborate salt often precipitates from the reaction mixture.
-
Collect the precipitate by filtration and wash it with cold water, followed by a cold, low-polarity organic solvent (e.g., diethyl ether) to remove any residual starting material and by-products.
-
Dry the isolated diazonium salt under vacuum at low temperature. Caution: Diazonium salts can be explosive when dry and should be handled with extreme care.
-
-
Thermal Decomposition:
-
Gently heat the dry diazonium tetrafluoroborate salt in an inert, high-boiling solvent (e.g., decalin or dichlorobenzene).
-
The decomposition is typically accompanied by the evolution of nitrogen gas and boron trifluoride. The reaction should be conducted in a well-ventilated fume hood.
-
Monitor the reaction for the cessation of gas evolution.
-
-
Purification:
-
After cooling, the reaction mixture can be purified by distillation under reduced pressure or by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the pure this compound.
-
Mechanistic Rationale: The Balz-Schiemann reaction is believed to proceed via an SN1-type mechanism. The thermally unstable diazonium salt undergoes heterolytic cleavage to form a highly reactive aryl cation and nitrogen gas. The aryl cation is then trapped by the fluoride ion from the tetrafluoroborate counter-ion to yield the final aryl fluoride product[2][4].
II. Comprehensive Characterization of this compound
Thorough characterization is paramount to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.
Spectroscopic Data Summary
| Technique | Expected Observations |
| 1H NMR | A singlet in the aromatic region corresponding to the proton at the C5 position. The chemical shift will be influenced by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom. |
| 13C NMR | Three distinct signals are expected for the three different carbon environments in the pyrimidine ring. The carbon atoms attached to the halogens will show characteristic chemical shifts and may exhibit C-F coupling. |
| 19F NMR | A singlet is expected for the fluorine atom at the C2 position. The chemical shift is a key identifier for fluorinated aromatic compounds. |
| IR Spectroscopy | Characteristic absorption bands for C-Cl, C-F, and C=N stretching vibrations within the pyrimidine ring. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak (M+) and characteristic isotopic patterns due to the presence of two chlorine atoms. Fragmentation patterns will provide further structural information. |
Table 1. Summary of Expected Spectroscopic Data for this compound.
Detailed Experimental Protocols for Characterization
The following are generalized protocols for obtaining the spectroscopic data. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
1H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is typically sufficient.
-
13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A larger number of scans will be required due to the low natural abundance of 13C.
-
19F NMR Acquisition: Acquire the spectrum using a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. The chemical shifts are typically referenced to an external standard such as CFCl₃[5].
Infrared (IR) Spectroscopy:
-
Sample Preparation: The IR spectrum can be obtained using a neat sample on a diamond ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm-1.
Mass Spectrometry (MS):
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for analysis of a solution.
-
Ionization: Electron ionization (EI) is commonly used for GC-MS, while electrospray ionization (ESI) is typical for LC-MS.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern.
III. Conclusion and Future Perspectives
This technical guide has provided a detailed overview of the synthesis and characterization of this compound, a key building block in modern drug discovery. The outlined synthetic strategy, proceeding through the chlorination of 2-amino-4,6-dihydroxypyrimidine followed by a Balz-Schiemann reaction, represents a robust and reliable method for accessing this important intermediate. The comprehensive characterization protocols ensure the unambiguous identification and quality control of the synthesized compound.
The strategic importance of this compound is expected to grow as the demand for novel, highly functionalized heterocyclic compounds continues to rise in the pharmaceutical and agrochemical industries. Further research into optimizing the synthetic route, particularly in developing milder and more efficient fluorination methods, will be of significant value. Additionally, a deeper exploration of the reactivity of this versatile building block in various cross-coupling and nucleophilic substitution reactions will undoubtedly lead to the discovery of new and potent biologically active molecules.
IV. References
-
BenchChem. (2025). Technical Support Center: Synthesis of 4-Amino-2,6-dichloropyrimidine. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Balz–Schiemann reaction. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. Retrieved from --INVALID-LINK--
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 1-15.
-
BYJU'S. (n.d.). Balz Schiemann Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Google Patents. (2015). CN103539747B - The preparation method of 4, 6-dichloro pyrimidine. Retrieved from --INVALID-LINK--
-
Scientific Update. (2019). The Balz-Schiemann Reaction. Retrieved from --INVALID-LINK--
References
Spectroscopic Profile of 4,6-Dichloro-2-fluoropyrimidine: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4,6-Dichloro-2-fluoropyrimidine (CAS No: 3824-45-1), a halogenated pyrimidine derivative of significant interest in medicinal chemistry and drug development. The strategic placement of chlorine and fluorine atoms on the pyrimidine ring imparts unique electronic properties, making it a valuable scaffold for the synthesis of novel bioactive molecules. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and structural elucidation in synthetic workflows.
This guide is structured to provide not only the spectral data but also the underlying principles and practical experimental protocols, reflecting the expertise and experience of a seasoned application scientist. The information herein is designed to be a self-validating system, empowering researchers to confidently identify and characterize this important chemical entity.
Molecular Structure and Atom Numbering
To facilitate the interpretation of spectroscopic data, a clear and consistent atom numbering system is essential. The following diagram illustrates the structure of this compound with the IUPAC standard numbering convention.
An In-depth Technical Guide to 4,6-Dichloro-2-fluoropyrimidine (CAS Number: 3824-45-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Halogenated Pyrimidine
4,6-Dichloro-2-fluoropyrimidine is a trifunctional heterocyclic compound that has garnered significant attention in the field of drug discovery. Its strategic importance lies in the differential reactivity of its halogen substituents. The fluorine atom at the 2-position and the chlorine atoms at the 4- and 6-positions offer multiple sites for selective chemical modification, making it a versatile scaffold for the synthesis of a wide array of biologically active molecules.[1] This inherent reactivity allows for the precise construction of complex molecular architectures, which are often the basis for new drug candidates.[1]
The pyrimidine core is a common motif in numerous therapeutic agents, including kinase inhibitors used in cancer therapy.[1][2] The ability to tailor the structural elements of this compound allows for the optimization of binding affinities and pharmacological profiles of potential drug molecules.[1]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in synthesis and drug development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 3824-45-1 | [3] |
| Molecular Formula | C4HCl2FN2 | [3][4] |
| Molecular Weight | 166.97 g/mol | [5] |
| Appearance | Colorless to light yellow solid | [6] |
| Purity | ≥95% | |
| Storage Temperature | 2-8°C under an inert atmosphere | [6] |
Spectroscopic Characterization: A Crucial Step in Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of this compound.[7] A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a detailed structural fingerprint of the molecule.[7][8][9]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the proton at the 5-position of the pyrimidine ring. The chemical shift will be influenced by the electron-withdrawing effects of the adjacent halogen atoms.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the four carbon atoms of the pyrimidine ring. The carbon atoms attached to the halogens will exhibit characteristic chemical shifts. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH and quaternary carbons.[8][10]
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal corresponding to the fluorine atom at the 2-position, providing a clear indication of its presence.
-
IR Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the C-Cl, C-F, and C=N bonds within the pyrimidine ring, aiding in functional group identification.[7]
-
Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound.[7] The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.
Synthesis of this compound
The synthesis of this compound typically involves the halogenation of a pyrimidine precursor. One common synthetic route starts from 2-amino-4,6-dichloropyrimidine.[11] Another approach involves the fluorination of a dichloropyrimidine derivative. For instance, 2-fluoro-4,6-dichloropyrimidine can be synthesized in good yield using HF techniques with a base like pyridine.[12]
Illustrative Synthetic Workflow
The following diagram outlines a general synthetic approach.
Caption: Generalized synthetic workflow for this compound.
Chemical Reactivity and Synthetic Applications
The utility of this compound in organic synthesis stems from the differential reactivity of its halogen atoms, which allows for selective nucleophilic aromatic substitution (SNAr) reactions.
Chemoselective Reactions
The chlorine atoms at the 4 and 6 positions are generally more susceptible to nucleophilic substitution than the fluorine atom at the 2-position. This allows for sequential reactions where different nucleophiles can be introduced at specific positions on the pyrimidine ring. For instance, anilines and secondary aliphatic amines, in the presence of a weak base, have been shown to selectively displace the chloride group in related dichloropyrimidine systems.[13]
Applications in Drug Discovery
The versatile reactivity of dichlorofluoropyrimidines makes them valuable intermediates in the synthesis of a wide range of biologically active molecules.
-
Kinase Inhibitors: Dichloropyrimidine derivatives are key components in the design of kinase inhibitors for cancer therapy.[1] For example, they have been used to synthesize potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small cell lung cancer.[14][15]
-
Other Therapeutic Areas: The pyrimidine scaffold is also found in antiviral and anti-inflammatory agents.[2]
Reaction Workflow for Derivatization
The following diagram illustrates a typical workflow for the derivatization of a dichlorofluoropyrimidine.
Caption: Stepwise derivatization of a dichlorofluoropyrimidine.
Safety, Handling, and Storage
Proper safety precautions are paramount when working with this compound due to its potential hazards.
Hazard Identification
This compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, protective clothing, and eye/face protection.[16]
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[16]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] It should be stored under an inert atmosphere and is sensitive to air and moisture.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique pattern of halogen substitution allows for selective and sequential chemical modifications, enabling the creation of diverse libraries of compounds for biological screening. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound, CasNo.3824-45-1 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]
- 5. 4,6-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 11286675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 3824-45-1 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. forskning.ruc.dk [forskning.ruc.dk]
- 9. lehigh.edu [lehigh.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. This compound | 3824-45-1 [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clausiuspress.com [clausiuspress.com]
- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 17. assets.thermofisher.com [assets.thermofisher.com]
The Synthetic Chemist's Compass: Navigating the Reactivity of 4,6-Dichloro-2-fluoropyrimidine
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Pyrimidine Core and the Versatility of a Trifunctionalized Scaffold
In the landscape of modern medicinal chemistry and materials science, the pyrimidine nucleus stands as a privileged scaffold, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials.[1][2][3] Its inherent π-deficient nature, arising from the presence of two electron-withdrawing nitrogen atoms, not only modulates its biological activity but also provides a unique reactivity profile for synthetic chemists to exploit.[4][5] Among the myriad of substituted pyrimidines, 4,6-dichloro-2-fluoropyrimidine emerges as a particularly versatile and economically attractive building block. This trifunctionalized heterocycle offers three distinct reactive sites, each with a nuanced reactivity that can be selectively addressed to construct complex molecular architectures.
This guide, grounded in established principles and field-proven insights, will serve as a technical compass for navigating the rich and selective chemistry of this compound. We will dissect its reactivity profile, focusing on the two major classes of transformations that define its synthetic utility: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. For each, we will delve into the mechanistic underpinnings that govern regioselectivity and provide robust, self-validating experimental protocols to empower your research and development endeavors.
The Electronic Landscape: A Prelude to Reactivity
The reactivity of this compound is fundamentally dictated by the electronic distribution within the pyrimidine ring. The two nitrogen atoms at positions 1 and 3 create a significant π-deficiency, particularly at the 2, 4, and 6 positions, rendering them susceptible to nucleophilic attack.[1][4] This intrinsic electronic property is the cornerstone of its utility in SNAr reactions.
Conversely, for palladium-catalyzed cross-coupling reactions, the reactivity is primarily governed by the carbon-halogen bond strength and the electronic nature of the carbon atom bearing the halogen. The generally accepted order of reactivity for halogens in these transformations is I > Br > Cl > F, a trend that is inversely correlated with their bond dissociation energies.[6] For the pyrimidine ring, the reactivity of the halogenated positions typically follows the order C4(6) > C2 > C5.[6]
This dichotomy in reactivity principles allows for a fascinating and highly controllable sequential functionalization of the this compound core, as we will explore in the subsequent sections.
Navigating the Reaction Pathways
The following diagram illustrates the principal reaction pathways for the selective functionalization of this compound, which will be discussed in detail.
Caption: Principal reaction pathways for this compound.
Part 1: Nucleophilic Aromatic Substitution (SNAr) - A Game of Regioselectivity
The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic aromatic substitution. In this compound, the chlorine atoms at the 4 and 6 positions are the primary sites for SNAr reactions.
Mechanistic Insights and Regioselectivity
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7] The stability of this intermediate is the key determinant of the reaction's feasibility and regioselectivity. Attack at the C4 or C6 position allows for the negative charge to be delocalized onto one of the ring nitrogen atoms, a significantly stabilizing factor.[7]
Generally, the C4 and C6 positions are more reactive towards nucleophiles than the C2 position.[1][5] This preference can be attributed to the greater ability of the para-nitrogen to stabilize the negative charge in the Meisenheimer intermediate compared to the ortho-nitrogens. While the C4 and C6 positions are electronically equivalent, the initial substitution typically occurs at one of these sites, and a second substitution can follow under more forcing conditions.
It is crucial to note that the nature of the nucleophile and the reaction conditions can influence the regioselectivity. For instance, sterically hindered nucleophiles may show a different selectivity profile.
Experimental Protocol: Regioselective Mono-amination at the C4 Position
This protocol describes a self-validating system for the selective mono-amination of this compound at the C4 position, a common transformation in the synthesis of kinase inhibitors.
Objective: To synthesize 4-amino-6-chloro-2-fluoropyrimidine derivatives.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile (ACN))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the anhydrous solvent.
-
Add the amine (1.0-1.2 eq) and the base (1.5-2.0 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature or gently heat (40-60 °C) while monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material and the appearance of a new, more polar spot indicates product formation.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-amino-6-chloro-2-fluoropyrimidine.
Self-Validation: The regioselectivity can be confirmed by 1H, 13C, and 19F NMR spectroscopy. The number and coupling patterns of the aromatic protons and the fluorine signal will be distinct for the C4-substituted isomer compared to the C2-substituted isomer.
Part 2: Palladium-Catalyzed Cross-Coupling Reactions - Forging C-C and C-N Bonds
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and this compound is an excellent substrate for these transformations.[8] The chlorine atoms at the C4 and C6 positions are the more reactive handles for these reactions, while the C-F bond at the C2 position is generally unreactive under standard conditions.[6]
A. Suzuki-Miyaura Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron reagent and an organic halide.[8][9]
The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst.[10] The oxidative addition is typically the rate-determining step, and the C4/C6-Cl bonds are significantly more susceptible to this step than the C2-F bond.[6] Similar to SNAr reactions, the initial coupling generally occurs at the C4 or C6 position.[11]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
Objective: To synthesize 4-aryl-6-chloro-2-fluoropyrimidine derivatives.
Materials:
-
This compound
-
Arylboronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) (1-5 mol%)
-
Base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired 4-aryl-6-chloro-2-fluoropyrimidine.
Self-Validation: Successful mono-arylation can be confirmed by mass spectrometry (observing the correct molecular ion peak) and NMR spectroscopy (appearance of new aromatic signals corresponding to the coupled aryl group and retention of the pyrimidine proton signal).
B. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[12][13]
The reaction proceeds through a catalytic cycle similar to the Suzuki coupling, with the key difference being the involvement of a copper acetylide intermediate.[14] The regioselectivity mirrors that of the Suzuki coupling, with the C4/C6-Cl bonds being the reactive sites.
Objective: To synthesize 4-alkynyl-6-chloro-2-fluoropyrimidine derivatives.
Materials:
-
This compound
-
Terminal alkyne (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(PPh3)2) (1-5 mol%)
-
Copper(I) iodide (CuI) (2-10 mol%)
-
Amine base (e.g., triethylamine, diisopropylamine) (acts as base and often as solvent)
-
Anhydrous solvent (e.g., THF, DMF) (if needed)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (1-5 mol%), and copper(I) iodide (2-10 mol%).
-
Add the anhydrous solvent (if used) and the amine base.
-
Add the terminal alkyne (1.1-1.5 eq) dropwise at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor its progress.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Self-Validation: The formation of the desired product can be confirmed by the appearance of a characteristic alkyne stretch in the IR spectrum and the appropriate signals in the 1H and 13C NMR spectra.
C. Buchwald-Hartwig Amination: A Modern Approach to C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[15][16] It offers a powerful alternative to classical SNAr for the formation of certain C-N bonds, particularly with less nucleophilic amines.
The catalytic cycle is analogous to other cross-coupling reactions, but the choice of ligand is critical for high efficiency and broad substrate scope.[16][17] Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step.[17]
Objective: To synthesize 4-amino-6-chloro-2-fluoropyrimidine derivatives with a broader range of amines.
Materials:
-
This compound
-
Amine (1.1-1.5 eq)
-
Palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2) (1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, BINAP) (1.1-1.2 eq relative to Pd)
-
Strong base (e.g., NaOt-Bu, K3PO4) (1.5-2.5 eq)
-
Anhydrous, aprotic solvent (e.g., toluene, dioxane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor, the phosphine ligand, and the base.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-120 °C).
-
Monitor the reaction until completion.
-
Cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Self-Validation: Characterization by NMR and mass spectrometry will confirm the successful and regioselective formation of the C-N bond.
Comparative Data Summary
| Reaction Type | Typical Reagents | Key Parameters | Regioselectivity |
| SNAr | Amines, alkoxides, thiolates; base | Solvent polarity, temperature | C4/C6 > C2 |
| Suzuki-Miyaura | Boronic acids/esters, Pd catalyst, base | Ligand, base, temperature | C4/C6-Cl >> C2-F |
| Sonogashira | Terminal alkynes, Pd catalyst, Cu(I) cocatalyst, amine base | Catalyst loading, temperature | C4/C6-Cl >> C2-F |
| Buchwald-Hartwig | Amines, Pd catalyst, phosphine ligand, strong base | Ligand, base, temperature | C4/C6-Cl >> C2-F |
Conclusion: A Gateway to Molecular Complexity
This compound is a powerful and versatile building block that offers a wealth of synthetic opportunities. Its well-defined reactivity profile, characterized by the orthogonal reactivity of its halogen atoms, allows for a highly controlled and sequential functionalization. By understanding the mechanistic principles that govern its transformations and by employing robust and validated experimental protocols, researchers can unlock the full potential of this scaffold to construct novel and complex molecules for a wide range of applications. This guide provides a foundational understanding and practical starting points for your synthetic endeavors, empowering you to confidently navigate the exciting chemistry of this privileged heterocyclic core.
References
- 1. Pyrimidine | PPTX [slideshare.net]
- 2. Regioselective 2-Amination of Polychloropyrimidines. | Semantic Scholar [semanticscholar.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Pyrimidine - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. jocpr.com [jocpr.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. research.rug.nl [research.rug.nl]
The Advent and Evolution of Dichlorofluoropyrimidines: A Technical Guide for the Modern Chemist
Introduction: The Pyrimidine Core and the Dawn of Fluorination
The pyrimidine scaffold, a fundamental heterocyclic motif, is a cornerstone of life itself, forming the basis of nucleobases in DNA and RNA.[1][2] Its inherent biological significance has long made it a privileged structure in the realm of medicinal chemistry and drug discovery.[3][4][5] The strategic introduction of halogen atoms, particularly fluorine, onto the pyrimidine ring can dramatically alter the molecule's physicochemical properties, influencing its reactivity, metabolic stability, and biological activity. This guide provides an in-depth exploration of a specific class of halogenated pyrimidines: the dichlorofluoropyrimidines. We will trace their historical discovery, delve into the evolution of their synthesis, and illuminate their critical role as versatile intermediates in the development of modern pharmaceuticals and agrochemicals.
The Rise of a Key Intermediate: 2,4-Dichloro-5-fluoropyrimidine
The synthesis of 2,4-dichloro-5-fluoropyrimidine (CAS No. 2927-71-1) was first reported in the mid-20th century amidst a broader scientific endeavor to investigate halogenated pyrimidines for potential pharmaceutical applications.[6] While no single individual is exclusively credited with its discovery, its emergence was a logical step in the systematic exploration of fluorinated analogues of biologically active molecules. This colorless solid, with the chemical formula C4H2Cl2FN2, quickly proved to be a valuable building block for more complex molecules due to the differential reactivity of its two chlorine atoms.[6]
Early Synthetic Approaches and Mechanistic Considerations
The initial syntheses of 2,4-dichloro-5-fluoropyrimidine logically started from readily available pyrimidine precursors, most notably 5-fluorouracil (5-FU), a compound of significant interest in its own right as an anticancer agent. The core transformation involves the conversion of the carbonyl groups in the uracil ring into chloro substituents.
The most common and historically significant method for this conversion is chlorination using phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base such as N,N-dimethylaniline (DMA).[7][8] The base plays a crucial role as an acid scavenger, neutralizing the HCl generated during the reaction and driving the equilibrium towards the formation of the desired dichlorinated product.
The choice of phosphorus oxychloride is predicated on its ability to act as both a chlorinating agent and a dehydrating agent. The reaction mechanism is thought to proceed through the formation of a highly reactive chlorophosphonium intermediate, which is then susceptible to nucleophilic attack by the pyrimidine ring's oxygen and nitrogen atoms, ultimately leading to the replacement of the carbonyl and N-H groups with chlorine atoms.
A Modern, Optimized Protocol for the Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
The following protocol represents a refined and optimized procedure based on established methodologies, designed to maximize yield and purity.[7][8]
Experimental Protocol:
-
Reaction Setup: To a clean, dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add 5-fluorouracil (1.0 mole equivalent).
-
Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (10.0 mole equivalents). Begin stirring the suspension.
-
Base Addition: Slowly add N,N-dimethylaniline (1.5 mole equivalents) to the reaction mixture via the dropping funnel. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 114°C and maintain this temperature for 2 hours with continuous stirring.
-
Work-up: After cooling the reaction mixture to room temperature, carefully and slowly pour it into a mixture of crushed ice and water. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.
-
Purification: The combined organic layers are then washed with a dilute acid solution to remove any remaining N,N-dimethylaniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Final Product: The crude 2,4-dichloro-5-fluoropyrimidine can be further purified by vacuum distillation to afford a colorless solid with a high degree of purity.
Causality Behind Experimental Choices:
-
Excess Phosphorus Oxychloride: The use of a large excess of phosphorus oxychloride serves to drive the reaction to completion and also acts as a solvent for the reaction.
-
N,N-Dimethylaniline as a Base: N,N-dimethylaniline is an effective acid scavenger that is relatively inexpensive and has a boiling point that allows for easy removal during work-up.
-
Controlled Temperature: Maintaining a specific reaction temperature is critical for ensuring the reaction proceeds at a reasonable rate while minimizing the formation of by-products.
-
Aqueous Work-up: The quenching of the reaction with ice water is necessary to hydrolyze the excess phosphorus oxychloride and to separate the product from the inorganic by-products.
Visualizing the Synthesis of 2,4-Dichloro-5-fluoropyrimidine:
Caption: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil.
The Isomeric Counterpart: 4,6-Dichloro-5-fluoropyrimidine
Another dichlorofluoropyrimidine isomer of significant industrial importance is 4,6-dichloro-5-fluoropyrimidine (CAS No. 213265-83-9).[9] This compound serves as a crucial intermediate in the synthesis of various agrochemicals, particularly herbicides.[10] The demand for this isomer has driven the development of efficient and scalable synthetic routes.
Synthetic Strategies from Dihydroxypyrimidines
The most prevalent synthetic pathway to 4,6-dichloro-5-fluoropyrimidine begins with 4,6-dihydroxy-5-fluoropyrimidine.[10][11] Similar to the synthesis of its 2,4-dichloro isomer, the key transformation is a chlorination reaction, typically employing phosphorus oxychloride.
A Patented Industrial Synthesis of 4,6-Dichloro-5-fluoropyrimidine:
The following protocol is based on a patented method designed for industrial-scale production, emphasizing efficiency and yield.[10]
Experimental Protocol:
-
Initial Reaction Mixture: In a suitable reaction vessel, 4,6-dihydroxy-5-fluoropyrimidine (1.0 mole equivalent) is suspended in toluene.
-
Chlorinating Agent: Phosphorus oxychloride (2.0 mole equivalents) is added to the suspension.
-
Catalyst Addition: A catalytic amount of N,N-dimethylaniline (0.2 mole equivalents) is slowly added.
-
Reaction Conditions: The mixture is heated to reflux and maintained for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the excess phosphorus oxychloride and toluene are removed by distillation under reduced pressure. The resulting crude product is then purified by vacuum distillation to yield 4,6-dichloro-5-fluoropyrimidine as a colorless oil.
Comparative Yields of Synthetic Methods:
| Precursor | Method | Yield | Purity | Reference |
| 5-Fluorouracil | POCl3, DMA | 92.2% | >98% | [7] |
| 4,6-dihydroxy-5-fluoropyrimidine | POCl3, DMA, Toluene | 80.1% | >98% | [10] |
Visualizing the Synthesis of 4,6-Dichloro-5-fluoropyrimidine:
Caption: Synthesis of 4,6-Dichloro-5-fluoropyrimidine.
Applications in Drug Development and Beyond
The utility of dichlorofluoropyrimidines stems from the reactivity of the chloro substituents, which can be selectively displaced by various nucleophiles. This allows for the facile introduction of diverse functional groups, making them invaluable scaffolds in medicinal chemistry and agrochemical synthesis.
-
Pharmaceuticals: 2,4-Dichloro-5-fluoropyrimidine is a key intermediate in the synthesis of several antifungal agents, such as voriconazole.[12] The pyrimidine core is a common feature in many kinase inhibitors used in cancer therapy, and dichlorofluoropyrimidines provide a versatile starting point for the synthesis of these complex molecules.[3][4] The reactivity of the chlorine atoms allows for the sequential and regioselective introduction of different amine side chains, a common strategy in the development of targeted therapies.[13]
-
Agrochemicals: 4,6-Dichloro-5-fluoropyrimidine is a critical building block for a number of modern herbicides.[10] The pyrimidine ring is a well-established toxophore in this field, and the specific substitution pattern of this isomer allows for the creation of highly active and selective crop protection agents.
Conclusion: An Enduring Legacy and a Bright Future
The discovery and development of synthetic routes to dichlorofluoropyrimidines represent a significant chapter in the history of heterocyclic chemistry. From their initial exploration in the mid-20th century to their current status as indispensable intermediates, these molecules have played a pivotal role in the advancement of both medicine and agriculture. The ongoing demand for novel therapeutics and more effective crop protection agents ensures that the chemistry of dichlorofluoropyrimidines will continue to be an active and important area of research for the foreseeable future. The principles of their synthesis, rooted in fundamental organic chemistry, have been refined over decades to create robust and scalable industrial processes, a testament to the enduring power of chemical innovation.
References
- 1. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 9. 4,6-Dichloro-5-fluoropyrimidine | 213265-83-9 [chemicalbook.com]
- 10. Synthesis method of 4,6-dichloro-5-fluoropyrimidine compound - Eureka | Patsnap [eureka.patsnap.com]
- 11. US6255486B1 - Process for preparing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
- 12. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]
- 13. US8334383B2 - Regioselective preparation of substituted pyrimidines - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Strategic C-C Bond Formation Using 4,6-Dichloro-2-fluoropyrimidine in Suzuki Cross-Coupling
An in-depth guide to the strategic application of 4,6-Dichloro-2-fluoropyrimidine in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, tailored for professionals in chemical research and pharmaceutical development.
Introduction: The Value of a Privileged Scaffold
In the landscape of medicinal chemistry and drug discovery, the pyrimidine nucleus stands out as a "privileged scaffold," forming the core of numerous therapeutic agents, from anticancer drugs like Imatinib to antihyperlipidemic agents like Rosuvastatin.[1][2] The strategic functionalization of this scaffold is paramount for generating molecular diversity and tuning pharmacological properties. This compound is an exceptionally valuable building block, offering three distinct halogenated sites for sequential and selective modification.[3][4] The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, provides a powerful and versatile tool for installing carbon-carbon bonds onto this core with high functional group tolerance.[5][6]
This guide provides a detailed exploration of the Suzuki coupling as applied to this compound. It moves beyond simple procedural lists to explain the underlying principles of reactivity and selectivity, offering field-proven protocols for both selective mono-arylation and exhaustive di-arylation, critical transformations for building complex drug candidates.
Understanding Substrate Reactivity: Causality and Control
The predictable outcome of a reaction hinges on a deep understanding of the substrate's electronic nature. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms.[7] This deficiency is significantly amplified in this compound by the strong inductive- and resonance-withdrawing effects of the three halogen atoms.
-
Activation for Oxidative Addition: The electron-poor nature of the ring makes the C-Cl bonds at the C4 and C6 positions highly susceptible to the initial, and often rate-limiting, oxidative addition step of the palladium(0) catalyst.[8][9] This is a crucial feature, as aryl chlorides are typically less reactive than their bromide or iodide counterparts.[10]
-
Regioselectivity Challenge: The primary challenge with this substrate is controlling the extent of the reaction. The C4 and C6 positions are electronically equivalent. Therefore, the first Suzuki coupling will produce a single mono-arylated product, 4-Aryl-6-chloro-2-fluoropyrimidine. The key experimental variable is preventing or promoting a subsequent second coupling at the remaining chloro-position. This control is achieved not by inherent site preference, but through the deliberate manipulation of stoichiometry and reaction conditions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Blueprint
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is essential for troubleshooting and optimizing reaction conditions.[6][11] The three key stages are:
-
Oxidative Addition: A coordinatively unsaturated Pd(0) complex inserts into the carbon-chlorine bond of the pyrimidine ring, forming a Pd(II) intermediate. This is typically the rate-determining step for aryl chlorides.[9]
-
Transmetalation: The organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic "ate" complex with the boron species.[9][12][13]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[6][12]
Caption: The Suzuki-Miyaura catalytic cycle for mono-arylation.
Experimental Protocol 1: Selective Mono-Arylation
This protocol is optimized to favor the formation of the mono-substituted product by carefully controlling stoichiometry and reaction kinetics. Using the boronic acid as the limiting reagent is the most critical factor in preventing over-reaction to the di-substituted product.
Principle: By using a 1:1 molar ratio of the pyrimidine to the boronic acid and moderate reaction conditions, the reaction is halted after the first coupling event. The mono-arylated product is less reactive than the starting dichloro-pyrimidine, further aiding selectivity.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.0-1.1 equiv)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0-3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Anhydrous Sodium Sulfate, Ethyl Acetate, Brine
-
Schlenk flask or microwave vial, magnetic stirrer, condenser, inert gas line (Nitrogen or Argon)
Step-by-Step Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system (1,4-Dioxane and water) via syringe.
-
Stir the mixture at the desired temperature (typically 80-100 °C) for the specified time. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure 4-aryl-6-chloro-2-fluoropyrimidine.
Representative Reaction Conditions for Mono-Arylation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 90 | 4-6 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₃PO₄ (3) | Dioxane/H₂O (4:1) | 85 | 3-5 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | DME/H₂O (4:1) | 95 | 6-8 | 65-75 |
Troubleshooting:
-
Low Conversion: Increase temperature, reaction time, or catalyst loading. Consider a more active catalyst system (e.g., using a Buchwald ligand like SPhos).[14]
-
Formation of Di-arylated Product: Ensure accurate stoichiometry (use no more than 1.05 equiv of boronic acid). Lower the reaction temperature and shorten the reaction time.
-
Protodeboronation of Boronic Acid: Ensure the solvent is thoroughly degassed to remove oxygen. Use a stronger base like K₃PO₄ or Cs₂CO₃ which can sometimes accelerate the desired transmetalation relative to decomposition.[5]
Experimental Protocol 2: Symmetrical and Unsymmetrical Di-Arylation
For creating more complex molecules, substituting both chlorine atoms is often necessary. This can be done in a single step with one boronic acid (symmetrical) or in a two-step sequence with two different boronic acids (unsymmetrical).
Principle: To achieve complete substitution, an excess of the boronic acid (>2.2 equivalents) is used along with more forcing conditions (higher temperature or longer reaction time) to drive the reaction to completion and overcome the lower reactivity of the second C-Cl bond.
Procedure: Follow the mono-arylation protocol, with the following key modifications:
-
Stoichiometry: Use 2.2-2.5 equivalents of the arylboronic acid.
-
Reaction Conditions: Typically requires higher temperatures (100-110 °C) or longer reaction times (12-24 h) to ensure full conversion. Microwave irradiation can be highly effective here, significantly reducing reaction times.[2][7]
Principle: This powerful strategy builds molecular complexity by introducing two different aryl groups. It involves the isolation of the mono-arylated intermediate, followed by a second Suzuki coupling reaction with a different boronic acid.
Caption: Workflow for unsymmetrical di-arylation.
Procedure for Second Coupling Step: The protocol is identical to the mono-arylation procedure, using the purified 4-Aryl¹-6-chloro-2-fluoropyrimidine as the starting material and a second, different arylboronic acid (Aryl²-B(OH)₂).
Causality Note: The electronic nature of the first aryl group (Aryl¹) influences the reactivity of the remaining C-Cl bond. An electron-donating Aryl¹ group will make the second coupling slightly more difficult (slower oxidative addition), potentially requiring more forcing conditions (higher temperature or a more active catalyst) than the first step. Conversely, an electron-withdrawing Aryl¹ group will facilitate the second coupling.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. uwindsor.ca [uwindsor.ca]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
experimental protocol for Buchwald-Hartwig amination with 4,6-Dichloro-2-fluoropyrimidine
An Application Guide to the Buchwald-Hartwig Amination of 4,6-Dichloro-2-fluoropyrimidine
Introduction: Bridging Catalysis and Medicinal Chemistry
The Buchwald-Hartwig amination has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern organic chemistry.[1][2][3] First reported in the mid-1990s by professors Stephen L. Buchwald and John F. Hartwig, this palladium-catalyzed cross-coupling reaction provides a versatile and efficient method for forming C(sp²)–N bonds, a linkage ubiquitous in pharmaceuticals, agrochemicals, and materials science.[4][5] Its development overcame the limitations of traditional methods, which often required harsh conditions and had a narrow substrate scope.[1]
This guide focuses on a particularly relevant application: the amination of this compound. Pyrimidine scaffolds are core components of numerous biologically active molecules, including antiviral and anticancer drugs, making them privileged structures in drug discovery.[6][7] The target substrate, this compound, is a valuable building block, offering multiple reaction sites for diversification. The strategic introduction of a fluorine atom can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[8]
This document serves as a detailed protocol and technical guide for researchers, scientists, and drug development professionals. It provides not only a step-by-step experimental procedure but also the underlying mechanistic rationale for key experimental choices, ensuring both successful execution and a deeper understanding of the transformation.
The Catalytic Heart: Mechanism and Rationale
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. A comprehensive understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The generally accepted mechanism involves three primary steps:
-
Oxidative Addition: A low-valent Palladium(0) complex, generated in situ from a precatalyst, reacts with the aryl halide (in this case, a C-Cl bond of the pyrimidine). This step involves the insertion of the palladium into the carbon-halogen bond, forming a Pd(II) intermediate.[1][9][10] This is often the rate-determining step of the cycle.
-
Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic palladium-amido complex.[11][12]
-
Reductive Elimination: The final step involves the formation of the new C-N bond as the desired arylamine product is expelled from the coordination sphere of the palladium. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][10][11]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Causality Behind Experimental Choices
The success of the reaction hinges on the careful selection of four key components:
-
Palladium Precatalyst: While simple palladium salts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, modern protocols favor well-defined "precatalysts".[13] These are air-stable Pd(II) complexes that efficiently generate the active Pd(0) species under the reaction conditions. This leads to more reliable and reproducible results with lower catalyst loadings.[13]
-
Ligand: The ligand is arguably the most critical component. It stabilizes the palladium center, influences its reactivity, and promotes the desired reaction steps. For challenging substrates like aryl chlorides, bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands like Xantphos are essential.[1][4] These ligands facilitate the difficult oxidative addition of the C-Cl bond and accelerate the final reductive elimination step.[1]
-
Base: A base is required to deprotonate the amine, generating the active nucleophile. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective.[13] However, for substrates with base-sensitive functional groups, weaker inorganic bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be employed, though this may require higher temperatures or longer reaction times.[14][15]
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are commonly used due to their ability to dissolve the reactants and their suitable boiling points.[14][16] Toluene is often a preferred choice for its high boiling point and relative stability.
A Note on Regioselectivity: With this compound, two identical C-Cl bonds are available for reaction. Achieving selective mono-amination versus di-amination can be controlled by adjusting the stoichiometry of the amine. Using a slight deficit or 1.0-1.1 equivalents of the amine typically favors the mono-substituted product. The C4 and C6 positions on the pyrimidine ring are electronically activated and sterically accessible, making them the likely sites for the initial coupling.
Experimental Protocol: Mono-Amination of this compound
This protocol provides a general starting point for the mono-amination of this compound with a generic secondary amine. Optimization of temperature, reaction time, and reactant ratios may be necessary for specific amine substrates.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Example Amount | Notes |
| This compound | C₄HCl₂FN₂ | 166.97 | 1.0 | 167 mg (1.0 mmol) | Substrate |
| Amine (e.g., Morpholine) | C₄H₉NO | 87.12 | 1.1 | 96 mg (1.1 mmol) | Nucleophile. Use 1.0-1.1 eq. for mono-amination. |
| Pd₂(dba)₃ | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.01 (1 mol%) | 9.2 mg (0.01 mmol) | Palladium Precatalyst. Can be substituted with a G3/G4 precatalyst. |
| XPhos | C₃₃H₄₅P | 476.68 | 0.02 (2 mol%) | 9.5 mg (0.02 mmol) | Ligand. |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 135 mg (1.4 mmol) | Base. Handle in a glovebox as it is hygroscopic. |
| Toluene, Anhydrous | C₇H₈ | 92.14 | - | 5 mL | Solvent. |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the palladium precatalyst (Pd₂(dba)₃), the ligand (XPhos), and the base (NaOtBu). This step is best performed inside an argon- or nitrogen-filled glovebox due to the air and moisture sensitivity of the reagents.
-
Reagent Addition: Seal the flask with a septum. Add the this compound.
-
Solvent and Amine Addition: Evacuate and backfill the flask with inert gas (3 cycles). Through the septum, add the anhydrous toluene via syringe, followed by the amine.
-
Reaction Conditions: Place the sealed flask in a pre-heated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring Progress: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature.
-
Quenching and Extraction: Carefully quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure mono-aminated product.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the Buchwald-Hartwig amination protocol.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (decomposed Pd source or ligand).2. Insufficiently anhydrous conditions.3. Base is not strong enough or has degraded.4. Temperature is too low. | 1. Use a fresh catalyst/ligand or a robust precatalyst.2. Flame-dry glassware; use anhydrous solvent.3. Use fresh, high-purity base.4. Increase temperature in 10 °C increments. |
| Hydrodehalogenation | A competitive side reaction where the C-Cl bond is replaced by a C-H bond.[1] Often promoted by certain ligands or presence of water. | 1. Ensure strictly anhydrous conditions.2. Screen different ligands; sometimes a less bulky ligand can mitigate this.3. Lower the reaction temperature. |
| Di-substitution | The amine is reacting at both the C4 and C6 positions. | 1. Reduce the equivalents of amine to 1.0 or slightly less (e.g., 0.95 eq.).2. Lower the reaction temperature and shorten the reaction time. |
| Poor Product Recovery | 1. Product is water-soluble.2. Product is volatile.3. Issues during chromatography. | 1. Saturate the aqueous layer with NaCl before extraction.2. Be cautious during solvent removal; use lower vacuum and no heat.3. Check product polarity and adjust eluent system. |
Conclusion
The Buchwald-Hartwig amination is a powerful and reliable method for the synthesis of N-aryl pyrimidines from this compound. By carefully selecting the catalyst system, base, and reaction conditions, chemists can achieve high yields and control the selectivity of the transformation. The protocol detailed here provides a validated starting point for accessing novel mono-aminated pyrimidine derivatives, which are crucial intermediates for the development of new therapeutic agents. This guide empowers researchers to confidently apply this cornerstone of modern catalysis to accelerate innovation in drug discovery and medicinal chemistry.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. research.rug.nl [research.rug.nl]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. jk-sci.com [jk-sci.com]
- 16. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
4,6-Dichloro-2-fluoropyrimidine as a building block for kinase inhibitors
Application Notes & Protocols
Topic: 4,6-Dichloro-2-fluoropyrimidine: A Privileged Scaffold for the Synthesis of Next-Generation Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Executive Summary
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important target families in modern drug discovery. The pyrimidine ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2][3][4] This guide focuses on a particularly valuable building block: This compound . We will explore its unique chemical reactivity, provide detailed synthetic protocols for its elaboration into potent kinase inhibitors, and discuss the critical role of its distinct substituents in achieving high target affinity and favorable drug-like properties. This document is intended to serve as a practical and theoretical resource for scientists leveraging this versatile scaffold in their research.
The this compound Scaffold: A Chemist's Perspective
The utility of this compound lies in the differential reactivity of its three halogen substituents. This predictable reactivity allows for controlled, sequential chemical modifications, which is a cornerstone of systematic drug design and optimization.
-
Reactivity Hierarchy: The pyrimidine ring is electron-deficient, making it susceptible to Nucleophilic Aromatic Substitution (SNAr). The positions are activated in the following general order: C4 > C6 >> C2. The two chlorine atoms at the C4 and C6 positions are excellent leaving groups and are significantly more reactive than the fluorine atom at C2.[5][6] The strong electron-withdrawing effect of the fluorine atom at C2 further enhances the electrophilicity of the C4 and C6 positions, making them prime sites for initial nucleophilic attack.
-
Sequential Functionalization: This reactivity gradient is the scaffold's most powerful feature. It allows for the selective introduction of a primary pharmacophore at the C4 position under relatively mild conditions, followed by the installation of a second, distinct moiety at the C6 position under slightly more forcing conditions. The robust C-F bond at C2 often remains intact, providing key benefits in the final compound.
-
The Strategic Role of Fluorine: The fluorine atom at the C2 position is not merely a passive substituent. Its high electronegativity can be leveraged to:
-
Enhance Binding Affinity: Fluorine can act as a hydrogen bond acceptor or participate in favorable orthogonal multipolar interactions with the kinase active site.[7][8]
-
Modulate Basicity (pKa): The inductive effect of fluorine can lower the pKa of nearby amine groups, which can be critical for optimizing cell permeability and oral bioavailability.[9]
-
Block Metabolic Oxidation: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like Cytochrome P450s. Installing fluorine at a potential site of metabolism can dramatically increase a compound's half-life and overall exposure.[9][10]
-
Core Synthetic Strategies & Workflows
The elaboration of the this compound core primarily relies on two powerful reaction classes: sequential SNAr and palladium-catalyzed cross-coupling.
Workflow A: Sequential Nucleophilic Aromatic Substitution (SNAr)
This is the most direct and widely used approach for building 2,4,6-trisubstituted pyrimidine libraries. The workflow involves two distinct, regioselective substitution steps.
Caption: General workflow for sequential SNAr reactions.
Workflow B: Hybrid SNAr and Cross-Coupling Strategy
For more complex architectures, a hybrid approach is often employed. An initial SNAr reaction is followed by a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig amination, to install aryl, heteroaryl, or complex amine functionalities that are not amenable to direct SNAr.
Caption: Hybrid workflow combining SNAr and Pd-coupling.
Detailed Experimental Protocols: Synthesis of "GeminiKinib-7b"
To illustrate the practical application of these principles, we provide a detailed, two-step protocol for the synthesis of a representative, hypothetical kinase inhibitor, "GeminiKinib-7b," based on published methodologies.[11][12]
Target Molecule: (S)-N-(4-((6-chloro-2-fluoropyrimidin-4-yl)amino)phenyl)-1-(prop-2-enoyl)pyrrolidine-3-carboxamide
Protocol 1: Synthesis of Intermediate 1 (First SNAr)
-
Reaction: (S)-N-(4-aminophenyl)-1-(prop-2-enoyl)pyrrolidine-3-carboxamide + this compound → Intermediate 1
-
Causality: This first SNAr reaction proceeds selectively at the more reactive C4 position of the pyrimidine. We use a non-nucleophilic organic base (DIPEA) to neutralize the HCl generated during the reaction without competing with the primary amine nucleophile. n-Butanol is chosen as the solvent for its high boiling point, allowing the reaction to proceed at an elevated temperature to ensure complete conversion, and for its ability to dissolve all reactants.
| Parameter | Value/Description |
| Reactants | This compound (1.0 eq), (S)-N-(4-aminophenyl)-1-(prop-2-enoyl)pyrrolidine-3-carboxamide (1.05 eq) |
| Solvent | n-Butanol (approx. 0.2 M) |
| Base | N,N-Diisopropylethylamine (DIPEA) (2.5 eq) |
| Temperature | 100 °C |
| Time | 12-16 hours |
| Workup | Cool, concentrate, partition between Ethyl Acetate and water, wash organic layer with brine. |
| Purification | Silica gel column chromatography (e.g., Hexane/Ethyl Acetate gradient). |
Step-by-Step Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound (1.0 g, 5.99 mmol).
-
Add n-butanol (30 mL), followed by (S)-N-(4-aminophenyl)-1-(prop-2-enoyl)pyrrolidine-3-carboxamide (1.72 g, 6.29 mmol).
-
Add DIPEA (2.6 mL, 14.97 mmol) to the suspension.
-
Heat the reaction mixture to 100 °C and stir for 16 hours. Monitor reaction progress by LC-MS or TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography to yield Intermediate 1 as a solid.
Protocol 2: Synthesis of GeminiKinib-7b (Suzuki-Miyaura Coupling)
-
Reaction: Intermediate 1 + (4-(Dimethylamino)phenyl)boronic acid → GeminiKinib-7b
-
Causality: To functionalize the remaining C6 position, we employ a Suzuki-Miyaura cross-coupling reaction to form a C-C bond.[13][14] This method is ideal for creating bi-aryl linkages common in kinase inhibitors. A palladium catalyst, such as Pd(PPh₃)₄, is used to facilitate the catalytic cycle. An aqueous base (Na₂CO₃) is required for the transmetalation step of the Suzuki mechanism. Dioxane is a common solvent that performs well in these reactions.
| Parameter | Value/Description |
| Reactants | Intermediate 1 (1.0 eq), (4-(Dimethylamino)phenyl)boronic acid (1.2 eq) |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) |
| Solvent | 1,4-Dioxane / Water (4:1 mixture) |
| Base | Sodium Carbonate (Na₂CO₃) (3.0 eq) |
| Temperature | 90 °C |
| Time | 6-8 hours |
| Workup | Cool, filter through Celite, concentrate, partition between Ethyl Acetate and water. |
| Purification | Silica gel column chromatography or preparative HPLC. |
Step-by-Step Procedure:
-
To a microwave vial or Schlenk flask, add Intermediate 1 (500 mg, 1.24 mmol), (4-(Dimethylamino)phenyl)boronic acid (247 mg, 1.49 mmol), and sodium carbonate (395 mg, 3.72 mmol).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add 1,4-dioxane (8 mL) and water (2 mL).
-
Add Pd(PPh₃)₄ (72 mg, 0.062 mmol) to the mixture.
-
Seal the vessel and heat to 90 °C for 6 hours, stirring vigorously. Monitor progress by LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with additional ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate (75 mL) and water (30 mL).
-
Separate the layers, and wash the organic phase with brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude material by flash chromatography to yield the final product, GeminiKinib-7b.
The Impact of Fluorination: A Comparative Overview
The strategic placement of fluorine is a cornerstone of modern medicinal chemistry. Its effects on potency and pharmacokinetics can be profound.
| Property | Non-Fluorinated Analog | 2-Fluoro Analog (Hypothetical) | Rationale & Justification |
| Target IC₅₀ (nM) | 85 | 15 | The fluorine atom may form a key hydrogen bond or favorable electrostatic interaction with the kinase hinge region, increasing binding affinity.[7][8] |
| Metabolic Stability (t½, min) | 12 | >90 | The C-F bond is highly stable to oxidative metabolism. Replacing a metabolically labile C-H bond at this position prevents enzymatic degradation.[9][10] |
| Calculated LogP | 3.1 | 3.5 | Fluorine is lipophilic, increasing the overall LogP. This can enhance membrane permeability but must be balanced to maintain adequate solubility.[10] |
Conclusion
This compound is more than just a starting material; it is a highly engineered scaffold that provides a robust and flexible entry point for the synthesis of sophisticated kinase inhibitors. Its predictable, tiered reactivity allows for the controlled and sequential installation of diverse chemical functionalities through reliable SNAr and cross-coupling reactions. The integral 2-fluoro substituent offers a powerful tool for enhancing binding affinity and optimizing metabolic stability. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively leverage this building block to accelerate the discovery and development of novel therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the scaffold universe of kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Page loading... [wap.guidechem.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for the Reaction of 4,6-Dichloro-2-fluoropyrimidine with Amines
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the Pyrimidine Core in Modern Chemistry
The pyrimidine scaffold is a cornerstone in medicinal chemistry and materials science, owing to its presence in a vast array of biologically active molecules and functional materials. Among the diverse range of functionalized pyrimidines, 4,6-dichloro-2-fluoropyrimidine stands out as a highly versatile and reactive building block. Its unique trifunctional nature, featuring two chlorine atoms and one fluorine atom at strategic positions on the pyrimidine ring, allows for a stepwise and regioselective introduction of various nucleophiles. This guide provides a comprehensive overview of the reaction of this compound with amines, a critical transformation for the synthesis of novel compounds with significant potential in drug discovery, particularly in the development of kinase inhibitors.[1][2][3][4][5]
This document will delve into the mechanistic intricacies of the nucleophilic aromatic substitution (SNAr) on this substrate, offer detailed experimental protocols for achieving selective mono- and di-substitution, and discuss the applications of the resulting amino-fluoropyrimidine derivatives.
The Science of Selectivity: Understanding Nucleophilic Aromatic Substitution on this compound
The reaction of this compound with amines proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyrimidine ring, accentuated by the presence of three electron-withdrawing halogen atoms, renders it susceptible to attack by nucleophiles. The regioselectivity of this reaction—that is, which halogen is replaced first—is governed by a combination of electronic and steric factors.
In general, for polychloropyrimidines, the reactivity of the halogen positions follows the order C4/C6 > C2.[6][7] The C4 and C6 positions are more activated towards nucleophilic attack due to the para- and ortho-directing effects of the ring nitrogen atoms, which help to stabilize the negatively charged Meisenheimer intermediate. However, the presence of a fluorine atom at the C2 position introduces a unique dynamic. While fluorine is the most electronegative halogen, the carbon-fluorine bond is significantly stronger than the carbon-chlorine bond. In many cases of nucleophilic aromatic substitution on heteroaromatic rings, a fluoro-substituent is more labile than a chloro-substituent. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the developing negative charge in the transition state.
The outcome of the reaction with this compound will, therefore, be a delicate balance between the inherent activation of the C4/C6 positions and the potential for preferential displacement of the fluorine at C2. Factors such as the nature of the amine (primary vs. secondary, alkyl vs. aryl), the reaction temperature, the solvent, and the presence of a base can all influence the regioselectivity.[8][9]
Key Factors Influencing Regioselectivity:
-
Nature of the Amine: More nucleophilic amines, such as primary and secondary alkylamines, may react less selectively, potentially leading to mixtures of isomers. Less nucleophilic aromatic amines might exhibit higher selectivity.
-
Reaction Temperature: Higher temperatures can overcome the activation energy barrier for the displacement of the less reactive halogen, potentially leading to different product ratios.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to facilitate SNAr reactions.
-
Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often employed to scavenge the HCl or HF generated during the reaction.
Experimental Protocols
The following protocols provide a general framework for the reaction of this compound with amines. Researchers should note that optimization of reaction conditions is often necessary to achieve the desired outcome and yield for a specific amine.
Protocol 1: General Procedure for Monoamination of this compound
This protocol is designed to favor the monosubstitution of an amine onto the pyrimidine core. The primary product expected is the 4-amino-6-chloro-2-fluoropyrimidine derivative, based on the generally higher reactivity of the C4/C6 positions in dichloropyrimidines.
Materials:
-
This compound
-
Amine of choice (e.g., primary or secondary alkylamine or arylamine)
-
Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF, 5-10 mL per mmol of pyrimidine).
-
Addition of Amine and Base: Add the amine (1.0-1.2 eq) to the stirred solution, followed by the addition of the non-nucleophilic base (1.5-2.0 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the amine.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-aminated product.
Expected Outcome and Characterization:
The major product is anticipated to be the corresponding 4-amino-6-chloro-2-fluoropyrimidine. Characterization should be performed using:
-
1H and 13C NMR: To confirm the structure and identify the position of substitution. For a 4-substituted product, a singlet corresponding to the H-5 proton would be expected in the 1H NMR spectrum.
-
Mass Spectrometry: To confirm the molecular weight of the product. The isotopic pattern of the chlorine atom should be observable.[10][11][12][13][14]
-
IR Spectroscopy: To identify the presence of the N-H bond of the amine.[15][16][17][18][19]
Table 1: Summary of Reaction Parameters for Monoamination
| Parameter | Recommended Range | Notes |
| Amine Stoichiometry | 1.0 - 1.2 equivalents | Using a slight excess of the amine can help drive the reaction to completion. |
| Base Stoichiometry | 1.5 - 2.0 equivalents | To effectively neutralize the generated acid. |
| Solvent | DMF, MeCN, THF | Anhydrous conditions are recommended. |
| Temperature | Room Temperature to 80 °C | Higher temperatures may be needed for less reactive amines. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS. |
Diagram 1: General Workflow for Monoamination
Caption: Workflow for the monoamination of this compound.
Protocol 2: Stepwise Synthesis of Disubstituted 2-Fluoropyrimidines
This protocol outlines a two-step approach for the synthesis of disubstituted pyrimidines with two different amine nucleophiles. This allows for the introduction of greater molecular diversity.
Step 1: First Amination (as per Protocol 1)
Follow Protocol 1 to synthesize and purify the mono-aminated intermediate, 4-(R1-amino)-6-chloro-2-fluoropyrimidine.
Step 2: Second Amination
Materials:
-
Purified 4-(R1-amino)-6-chloro-2-fluoropyrimidine (from Step 1)
-
Second amine (R2-NH2)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., K2CO3, Cs2CO3, or a strong non-nucleophilic base like NaH if the amine is a poor nucleophile)
-
Round-bottom flask or sealed tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: In a dry reaction vessel, combine the mono-aminated pyrimidine (1.0 eq), the second amine (1.5-2.0 eq), and the base (2.0-3.0 eq).
-
Solvent Addition: Add the anhydrous solvent (e.g., DMF or DMSO).
-
Reaction Conditions: Heat the reaction mixture to a higher temperature, typically in the range of 100-150 °C. The electron-donating nature of the first amino group deactivates the ring towards further substitution, necessitating more forcing conditions.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Expected Outcome and Characterization:
The final product will be a 4,6-diamino-2-fluoropyrimidine. Spectroscopic analysis should confirm the presence of both amine substituents and the retention of the 2-fluoro group.
Table 2: Typical Conditions for the Second Amination Step
| Parameter | Recommended Range | Notes |
| Second Amine Stoichiometry | 1.5 - 2.0 equivalents | A larger excess may be required. |
| Base | K2CO3, Cs2CO3, NaH | The choice of base depends on the pKa of the amine. |
| Solvent | DMF, DMSO | High-boiling point solvents are often necessary. |
| Temperature | 100 - 150 °C | Higher temperatures are generally required. |
| Reaction Time | 12 - 48 hours | Reactions can be slow. |
Diagram 2: Stepwise Disubstitution Pathway
Caption: Synthetic route for stepwise disubstitution.
Applications in Drug Discovery: Targeting Kinases with Aminofluoropyrimidines
Derivatives of 2-aminopyrimidine are well-established as "privileged scaffolds" in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[20] In particular, the 2-aminopyrimidine moiety is a key structural feature in many protein kinase inhibitors.[1][2][3][4][5] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.
The products derived from the reaction of this compound with amines are valuable intermediates for the synthesis of novel kinase inhibitors. The amino group at the C4 or C6 position can be further functionalized, while the remaining halogen can be displaced in subsequent cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce additional diversity. The presence of the fluorine atom at the C2 position can be advantageous for several reasons:
-
Modulation of Physicochemical Properties: Fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions with the target protein.
-
Tuning Basicity: The electron-withdrawing nature of fluorine can modulate the pKa of the pyrimidine ring nitrogens, which can be critical for achieving optimal binding to the kinase active site.
Several patents describe the use of substituted pyrimidines, including those with fluoro and amino groups, as inhibitors of various kinases, highlighting the importance of these scaffolds in the development of new therapeutics.[1][2][3][4][5]
Conclusion
The reaction of this compound with amines is a powerful and versatile tool for the synthesis of a diverse range of functionalized pyrimidines. By carefully controlling the reaction conditions, researchers can achieve selective mono- or di-substitution, providing access to a wealth of novel chemical entities. The resulting amino-chloro-fluoropyrimidines are valuable intermediates in drug discovery, particularly for the development of next-generation kinase inhibitors. The protocols and insights provided in this guide are intended to serve as a valuable resource for scientists working at the forefront of chemical synthesis and medicinal chemistry.
References
- 1. TW201613945A - Compounds and compositions as kinase inhibitors - Google Patents [patents.google.com]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades [mdpi.com]
- 3. PH12012502431B1 - Novel fused pyrimidine derivatives for inhibition of tyrosine kinase activity - Google Patents [patents.google.com]
- 4. Use of bi-aryl meta-pyrimidine inhibitors of kinases - Patent US-8133900-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2005077954A3 - Pyrazolopyrimidine-derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 6. wuxibiology.com [wuxibiology.com]
- 7. benchchem.com [benchchem.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. ijirset.com [ijirset.com]
- 16. ijsred.com [ijsred.com]
- 17. 4-Aminopyrimidine [webbook.nist.gov]
- 18. 2-Aminopyrimidine(109-12-6) IR Spectrum [m.chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comprehensive Guide to the Solubility of 4,6-Dichloro-2-fluoropyrimidine in Organic Solvents
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dichloro-2-fluoropyrimidine is a pivotal building block in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures. A thorough understanding of its solubility characteristics is fundamental for reaction optimization, purification, formulation, and analytical method development. This application note provides a comprehensive guide to the solubility of this compound. In the absence of extensive published quantitative data, this guide presents detailed, field-proven protocols for both qualitative and quantitative solubility determination. It offers insights into the theoretical principles governing its solubility and provides practical methodologies for preparing stock solutions, empowering researchers to handle this compound with precision and safety.
Introduction: The Chemical Context of this compound
This compound is a halogenated heterocyclic compound featuring a pyrimidine core.[1][2] The pyrimidine ring, an aromatic diazine, is inherently polar due to the presence of two electronegative nitrogen atoms. This core is further functionalized with two chlorine atoms and a fluorine atom, which impart significant electronic and steric properties.
The molecule's structure—a combination of a polar heterocyclic system and electronegative halogen substituents—suggests a nuanced solubility profile. The principle of "like dissolves like" dictates that the polarity of a solvent is a primary determinant of its ability to dissolve a given solute.[3] For this compound, solvents that can engage in dipole-dipole interactions are predicted to be more effective. Its limited capacity for hydrogen bonding (it can act as a hydrogen bond acceptor at its nitrogen atoms) suggests that polar aprotic solvents may be particularly effective.[2]
This guide provides the necessary protocols to empirically determine these solubility characteristics in a laboratory setting.
Safety and Handling Precautions
Before commencing any experimental work, it is imperative to consult the latest Safety Data Sheet (SDS) for this compound and related halogenated pyrimidines.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Ventilation: Handle the solid compound and its solutions inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
-
Disposal: Dispose of all waste, including unused solutions and contaminated materials, in accordance with local, regional, and national hazardous waste regulations.
Protocol I: Rapid Qualitative Solubility Assessment
This protocol allows for a quick and efficient screening of various solvents to identify suitable candidates for further quantitative analysis or for immediate use in synthesis. The procedure is based on established methods for qualitative organic analysis.[3][4][5]
Materials and Equipment
-
This compound (solid)
-
Selection of organic solvents (see Table 1)
-
Small test tubes or 1.5 mL vials
-
Spatula
-
Vortex mixer
-
Graduated pipette or micropipettes
Recommended Solvents for Screening
The choice of solvents should cover a range of polarities to effectively map the solubility profile of the compound.
| Solvent Class | Recommended Solvents | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Acetone, Tetrahydrofuran (THF) | These solvents possess significant dipole moments, enabling effective solvation of polar molecules without the complexities of hydrogen bonding. They are often excellent solvents for a wide range of organic compounds. |
| Polar Protic | Methanol, Ethanol, Isopropanol | These solvents can act as both hydrogen bond donors and acceptors. Their effectiveness will depend on the balance of polar and non-polar characteristics of the solute. |
| Non-Polar | Toluene, Hexanes, Dichloromethane (DCM), Diethyl Ether | These solvents lack significant dipole moments and are generally poor solvents for polar compounds. Testing in these helps to define the lower limit of the compound's solubility. |
Experimental Procedure
-
Preparation: Place approximately 5-10 mg of this compound into a clean, dry test tube. This amount is roughly what covers the tip of a standard laboratory spatula.[6]
-
Solvent Addition: Add 1 mL of the selected solvent to the test tube.
-
Mixing: Vigorously shake or vortex the mixture for 60 seconds.[3]
-
Observation: Allow the mixture to stand for 30 seconds and observe the result.
-
Classification: Classify the solubility based on the following criteria:
-
Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.
-
Partially Soluble: A significant portion of the solid dissolves, but some undissolved particles remain. The solution may appear hazy.
-
Insoluble: The solid does not appear to dissolve, and the solvent remains clear with the solid settled at the bottom.
-
Protocol II: Quantitative Solubility Determination via UV-Vis Spectrophotometry
For applications requiring precise knowledge of solubility, such as formulation and analytical chemistry, a quantitative measurement is essential. This protocol uses UV-Vis spectrophotometry, a widely accessible and reliable technique for determining the concentration of UV-active compounds in solution.[7] The principle relies on creating a saturated solution, separating the dissolved solute from the excess solid, and measuring its concentration by absorbance according to the Beer-Lambert Law.[8]
Materials and Equipment
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
-
Analytical balance
-
Volumetric flasks (various sizes, e.g., 10 mL, 25 mL, 50 mL)
-
Micropipettes and tips
-
Glass vials with screw caps
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Orbital shaker or magnetic stirrer
-
Solvent of interest (in which the compound shows some solubility)
Experimental Workflow
The overall workflow involves two key stages: creating a calibration curve and analyzing the saturated solution.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Procedure
Part A: Preparation of Calibration Curve
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (typically 200-400 nm) to find the wavelength of maximum absorbance (λmax). This wavelength will be used for all subsequent measurements.
-
Prepare a Primary Stock Solution: Accurately weigh a known mass (e.g., 10.0 mg) of the compound and dissolve it in a known volume (e.g., 10.0 mL) of the solvent in a volumetric flask. This creates a solution of known concentration (e.g., 1.0 mg/mL).[9]
-
Prepare Standard Solutions: Perform serial dilutions of the primary stock solution to create a series of 5-7 standards with decreasing, known concentrations that span the expected absorbance range (ideally 0.1 to 1.0 AU).
-
Measure Absorbance: Measure the absorbance of each standard solution (and a solvent blank) at the predetermined λmax.
-
Plot Data: Create a plot of absorbance versus concentration. The data should be linear. Perform a linear regression to obtain the equation of the line (y = mx + b) and the correlation coefficient (R²), which should be >0.99 for a valid curve.
Part B: Analysis of the Saturated Solution
-
Create a Slurry: Add an excess amount of solid this compound to a glass vial containing a known volume of the solvent (e.g., 20 mg in 2 mL). The key is to ensure undissolved solid remains.
-
Equilibrate: Seal the vial and place it on an orbital shaker or with a magnetic stir bar. Allow the mixture to equilibrate at a constant temperature (e.g., 25 °C) for an extended period (18-24 hours is recommended) to ensure the solution is fully saturated.
-
Sample and Filter: After equilibration, allow the excess solid to settle. Carefully draw a small aliquot of the supernatant into a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved particulates.[10]
-
Dilute Filtrate: The saturated filtrate may be too concentrated to measure directly. Dilute it with a known factor (e.g., 1:10 or 1:100) using the same solvent to bring its absorbance into the linear range of the calibration curve.
-
Measure Absorbance: Measure the absorbance of the diluted filtrate at λmax.
Part C: Calculation of Solubility
-
Calculate Concentration: Using the absorbance of the diluted filtrate and the linear regression equation from the calibration curve (y = mx + b), calculate the concentration (x) of the diluted sample: x = (y - b) / m.
-
Determine Solubility: Multiply the calculated concentration by the dilution factor used in Part B, step 4. The result is the solubility of this compound in that solvent at the specified temperature.
Protocol III: Preparation of a Standard Stock Solution
Preparing accurate stock solutions is one of the most common and critical procedures in a research lab.[11][12] This protocol outlines the steps to prepare a 10 mM stock solution in a suitable solvent.
Caption: Workflow for preparing a standard stock solution.
Calculation
First, calculate the mass of this compound required.
-
Molecular Weight (MW): 166.97 g/mol [1]
-
Desired Concentration: 10 mM = 0.010 mol/L
-
Desired Volume: 10 mL = 0.010 L
Mass (g) = 0.010 mol/L × 0.010 L × 166.97 g/mol = 0.00167 g = 1.67 mg
Step-by-Step Procedure
-
Weighing: Accurately weigh 1.67 mg of this compound using an analytical balance and transfer it into a 10 mL Class A volumetric flask.
-
Initial Dissolution: Add a portion (e.g., 7-8 mL) of the chosen solvent (e.g., DMSO or Acetonitrile) to the volumetric flask.
-
Complete Dissolution: Swirl the flask gently to dissolve the solid. If necessary, use a vortex mixer or sonicator to ensure all the solid is completely dissolved.
-
Bringing to Volume: Once dissolved, carefully add more solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Cap the flask and invert it 10-15 times to ensure the solution is homogeneous.
-
Storage: Transfer the solution to a properly labeled storage vial and store under appropriate conditions (e.g., refrigerated and protected from light) to maintain stability.
Conclusion
This application note provides a robust framework for characterizing the solubility of this compound. By employing the qualitative screening protocol, researchers can rapidly identify appropriate solvents for various applications. The quantitative UV-Vis spectrophotometry method offers a precise and reliable means to determine the exact solubility, a critical parameter for formulation and regulatory purposes. Adherence to these protocols will ensure the generation of accurate, reproducible data, facilitating the effective use of this important chemical intermediate in drug discovery and development.
References
- 1. This compound | C4HCl2FN2 | CID 597260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. csub.edu [csub.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. info.gbiosciences.com [info.gbiosciences.com]
Application Note: Regioselective Synthesis of Thioether-Substituted Pyrimidines
A Mechanistic Guide and Protocol for the Reaction of 4,6-Dichloro-2-fluoropyrimidine with Thiols
Abstract
Substituted pyrimidines are cornerstone scaffolds in medicinal chemistry and drug development. This compound serves as a highly versatile electrophilic building block for the synthesis of complex derivatives. This application note provides an in-depth analysis of the reaction mechanism between this compound and thiol nucleophiles, focusing on the principles of Nucleophilic Aromatic Substitution (SNAr). We will elucidate the factors governing the notable regioselectivity of this reaction and provide validated, step-by-step protocols for the controlled synthesis of mono- and di-substituted thioether pyrimidines. This guide is intended for researchers and scientists in organic synthesis and drug discovery, offering both theoretical understanding and practical, field-tested methodologies.
Part 1: The Reaction Mechanism – A Deeper Dive
The reaction between this compound and thiols proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This process is fundamentally different from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic systems.[1][2]
The Substrate: this compound
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This deficiency is significantly enhanced by three halogen substituents (two chlorine, one fluorine), which withdraw electron density through the inductive effect. This electronic profile makes the carbon atoms of the pyrimidine ring highly electrophilic and susceptible to attack by nucleophiles.
A critical aspect of this substrate is the relative reactivity of the different positions (C2, C4, C6).
-
Electronic Activation: The carbon atoms at positions 2, 4, and 6 are all activated towards nucleophilic attack by the ring nitrogens.
-
Leaving Group Ability: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a stabilized carbanionic intermediate (the Meisenheimer complex), not the cleavage of the carbon-halogen bond.[1][3] Consequently, the highly electronegative fluorine atom strongly activates the ring towards attack, making it a surprisingly effective leaving group in this context.[1][2][3] The established reactivity order for leaving groups in SNAr is often F > Cl > Br > I, which is contrary to their stability as anions.[2][4]
The Nucleophile: Thiols and Thiolates
Thiols (R-SH) are potent nucleophiles, particularly when deprotonated to their conjugate base, the thiolate anion (R-S⁻).[5][6] Thiolates are soft, highly polarizable nucleophiles that react efficiently with the soft electrophilic carbons of the pyrimidine ring.[7] The reaction is typically performed in the presence of a base to generate the more nucleophilic thiolate in situ.[8][9]
The SNAr Mechanism Pathway
The reaction proceeds through a two-step addition-elimination mechanism:
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The thiolate anion attacks one of the electrophilic, halogen-bearing carbon atoms of the pyrimidine ring. This breaks the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized across the pyrimidine ring and the electron-withdrawing groups, which stabilizes the intermediate.
-
Elimination and Restoration of Aromaticity: The complex then collapses, expelling the halide leaving group (F⁻ or Cl⁻) and restoring the aromaticity of the pyrimidine ring. This second step is typically fast.[1][2]
Figure 1: General SNAr mechanism for the reaction of a thiol with this compound.
Regioselectivity: The Decisive Factor
With three potential leaving groups, the regioselectivity of the first substitution is of paramount importance. For this compound, nucleophilic attack by thiols preferentially occurs at the C4 or C6 positions , leading to the displacement of a chloride ion.
While fluorine is a better leaving group in many SNAr contexts, the C4 and C6 positions in the pyrimidine ring are more electronically activated towards nucleophilic attack than the C2 position. Quantum mechanics calculations on similar dichloropyrimidine systems show that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly distributed at the C4/C6 positions, indicating these sites as the most electrophilic.[11] Therefore, the reaction regioselectivity is governed by the site of initial attack rather than the inherent leaving group ability. The substitution of the first chloride is typically rapid and selective.
Part 2: Experimental Protocols & Methodologies
Trustworthiness & Validation: The following protocols are based on established methodologies for SNAr reactions on heteroaryl halides.[8][9] Each step includes explanations to ensure robust and reproducible results. It is crucial to perform these reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation of the thiol/thiolate to disulfides.[5]
Materials and Reagents
| Reagent/Material | Recommended Grade | Supplier Example | Notes |
| This compound | >98% | Sigma-Aldrich, Combi-Blocks | Handle with care, irritant. |
| Thiol (Aliphatic or Aromatic) | >98% | TCI, Alfa Aesar | Purity is critical. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Acros Organics | A mild base, suitable for most thiols. |
| N,N-Dimethylformamide (DMF) | Anhydrous (<50 ppm H₂O) | Fisher Scientific | Aprotic polar solvent, ideal for SNAr. |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction. |
| Brine (Saturated NaCl) | --- | --- | For aqueous wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying organic phase. |
| Silica Gel | 230-400 mesh | --- | For column chromatography. |
General Protocol for Monosubstitution at C4/C6
This protocol describes the reaction of one equivalent of a thiol to selectively form a 4-thioether-6-chloro-2-fluoropyrimidine derivative.
Step-by-Step Procedure:
-
Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M. Stir until the solid is fully dissolved.
-
Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.5 eq). The base acts to deprotonate the thiol to the more reactive thiolate.[8][9]
-
Nucleophile Addition: In a separate vial, dissolve the thiol (1.0 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the stirring reaction mixture at room temperature (20-25 °C) over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup:
-
Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing deionized water (approx. 10x the volume of DMF).
-
Extract the aqueous phase three times with ethyl acetate (EtOAc).
-
Combine the organic layers and wash sequentially with water and then brine to remove residual DMF and salts.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure monosubstituted product.
Protocol for Disubstitution
To synthesize the 4,6-bis(thioether)-2-fluoropyrimidine, a similar procedure is followed, but with adjusted stoichiometry and potentially more forcing conditions.
Key Modifications from Monosubstitution Protocol:
-
Stoichiometry: Use at least 2.2 equivalents of the thiol and 3.0 equivalents of potassium carbonate.
-
Temperature: After adding the thiol at room temperature, the reaction mixture may need to be heated to 60-80 °C to drive the second substitution to completion. The second substitution is slower due to the electron-donating nature of the first thioether group, which slightly deactivates the ring to further attack.
-
Reaction Time: Monitor carefully, as reaction times will be longer, potentially 12-24 hours.
Figure 2: Standard experimental workflow for the synthesis of thioether-substituted pyrimidines.
Part 3: Key Factors for Success & Troubleshooting
-
Choice of Base: While K₂CO₃ is effective for most aliphatic and aromatic thiols, stronger bases like sodium hydride (NaH) can be used if the thiol is particularly acidic or less reactive. However, NaH requires more stringent anhydrous conditions.
-
Solvent Purity: The use of anhydrous solvent is critical. Water can compete as a nucleophile and will hydrolyze the starting material, leading to undesired byproducts. Aprotic polar solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the cation of the base without interfering with the nucleophile.[10]
-
Temperature Control: For monosubstitution, room temperature is generally sufficient. Overheating can lead to the formation of the disubstituted product. For disubstitution, heating is often necessary to overcome the higher activation energy for the second substitution.
-
Thiol Oxidation: If the reaction solution develops a yellow color and disulfide byproducts are observed, it indicates oxidation of the thiolate. Ensure the inert atmosphere is maintained throughout the reaction.
Conclusion
The reaction of this compound with thiols is a robust and reliable method for synthesizing valuable thioether-substituted pyrimidines. The reaction proceeds via a well-understood SNAr mechanism, with regioselectivity for the C4/C6 positions being governed by the electronic activation of the pyrimidine ring. By carefully controlling stoichiometry, temperature, and reaction conditions as outlined in the provided protocols, researchers can selectively synthesize either mono- or di-substituted products in high yield, providing a powerful tool for applications in drug discovery and materials science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 11. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols for the Synthesis of Substituted Pyrimidines Using 4,6-Dichloro-2-fluoropyrimidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Pyrimidine Scaffold and the Strategic Advantage of 4,6-Dichloro-2-fluoropyrimidine
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors for oncology, antiviral compounds, and antibacterial drugs.[1][2] Its prevalence stems from its ability to engage in critical hydrogen bonding interactions with biological targets and its versatile scaffold, which allows for precise three-dimensional orientation of substituents. The strategic synthesis of highly functionalized pyrimidines is therefore a critical endeavor in drug discovery.
This compound is a highly valuable and versatile starting material for the construction of complex, multi-substituted pyrimidine libraries. Its utility lies in the differential reactivity of its halogen substituents, which allows for a programmed and regioselective approach to synthesis. This guide provides a comprehensive overview of the principles and detailed protocols for the synthesis of substituted pyrimidines using this key building block.
Understanding the Reactivity Landscape: A Tale of Three Halogens
The synthetic utility of this compound is rooted in the principles of nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient pyrimidine ring, leading to the displacement of a halide. The rate of this reaction is heavily influenced by the nature of the halogen leaving group, with the general reactivity trend being F > Cl > Br > I, due to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[2]
This differential reactivity is the key to the selective functionalization of this compound. The fluorine atom at the C2 position is significantly more susceptible to nucleophilic attack than the chlorine atoms at the C4 and C6 positions. This allows for a stepwise introduction of substituents, beginning at the C2 position, followed by subsequent modifications at C4 and C6.
Furthermore, the chlorine atoms at the C4 and C6 positions are generally more reactive than a chlorine at the C2 position in the absence of a more activating group like fluorine. This is attributed to the formation of a more stable para-quinoid Meisenheimer intermediate when the attack occurs at C4 or C6.[3]
This hierarchy of reactivity enables a synthetic strategy where one can sequentially introduce different functionalities onto the pyrimidine core, a crucial advantage in generating molecular diversity for structure-activity relationship (SAR) studies.
Visualizing the Synthetic Strategy
The following workflow diagram illustrates the general strategy for the sequential functionalization of this compound.
Caption: General workflow for the synthesis of trisubstituted pyrimidines.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of mono-, di-, and trisubstituted pyrimidines starting from this compound.
Protocol 1: Selective Monosubstitution at the C2 Position via SNAr
This protocol describes the selective reaction of an amine at the C2 position, displacing the highly reactive fluorine atom.
Reaction Scheme:
Caption: Selective amination at the C2 position of this compound.
Materials:
| Reagent/Material | Supplier | Grade |
| This compound | Commercially Available | ≥98% |
| Amine (e.g., aniline, benzylamine) | Commercially Available | Reagent Grade |
| Triethylamine (Et₃N) or DIPEA | Commercially Available | Anhydrous |
| Tetrahydrofuran (THF) or Ethanol | Commercially Available | Anhydrous |
| Ethyl acetate, Hexanes | Commercially Available | HPLC Grade |
| Brine, Anhydrous Sodium Sulfate | Commercially Available | Reagent Grade |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF or ethanol (0.1-0.2 M) under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq).
-
Add triethylamine or DIPEA (1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-16 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of hexanes and ethyl acetate) to afford the desired 2-amino-4,6-dichloropyrimidine derivative.
Expected Outcome: This procedure typically yields the C2-aminated product in good to excellent yields (60-95%), with high regioselectivity.
Protocol 2: Sequential Disubstitution at C4/C6 Positions
This protocol details the substitution of one of the chlorine atoms on the 2-amino-4,6-dichloropyrimidine intermediate. The two chlorine atoms at C4 and C6 are electronically equivalent, so this step will typically yield a single product.
Reaction Scheme:
Caption: Amination at the C4 position of a 2-amino-4,6-dichloropyrimidine.
Materials:
| Reagent/Material | Supplier | Grade |
| 2-Amino-4,6-dichloropyrimidine derivative | From Protocol 1 | Purified |
| Amine (e.g., (S)-3-aminopyrrolidine derivative) | Commercially Available | Reagent Grade |
| Triethylamine (Et₃N) | Commercially Available | Anhydrous |
| 1-Pentanol or DMSO | Commercially Available | Anhydrous |
| Dichloromethane, Methanol | Commercially Available | HPLC Grade |
Procedure:
-
In a reaction vessel, combine the 2-amino-4,6-dichloropyrimidine derivative (1.0 eq), the second amine (1.3 eq), and triethylamine (1.5 eq) in 1-pentanol or DMSO (0.2-0.5 M).[4]
-
Heat the reaction mixture to 120 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.[4]
-
After cooling to room temperature, pour the reaction mixture into water.
-
If a precipitate forms, collect it by filtration. If not, extract the aqueous phase with an organic solvent like ethyl acetate.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of dichloromethane and methanol) to yield the 2,4-diamino-6-chloropyrimidine.[4]
Expected Outcome: This step typically provides the disubstituted product in moderate to good yields (50-80%).
Protocol 3: Trisubstitution via Palladium-Catalyzed Cross-Coupling
The final chlorine atom can be substituted using various methods, including another SNAr reaction (often requiring harsher conditions) or, more versatilely, through palladium-catalyzed cross-coupling reactions such as the Suzuki or Buchwald-Hartwig reactions.
This protocol describes the introduction of an aryl or heteroaryl group at the C6 position.
Reaction Scheme:
Caption: Suzuki coupling for the final substitution at the C6 position.
Materials:
| Reagent/Material | Supplier | Grade |
| 2,4-Disubstituted-6-chloropyrimidine | From Protocol 2 | Purified |
| Aryl/Heteroarylboronic acid | Commercially Available | Reagent Grade |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercially Available | Catalyst Grade |
| Potassium Carbonate (K₂CO₃) | Commercially Available | Anhydrous |
| 1,4-Dioxane and Water | Commercially Available | Anhydrous/Deionized |
Procedure:
-
In a microwave-safe reaction vial, combine the 2,4-disubstituted-6-chloropyrimidine (1.0 eq), the boronic acid (1.2 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.05 eq).[5]
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to achieve a concentration of 0.1-0.2 M.
-
Seal the vial and irradiate in a microwave reactor at 100-120 °C for 15-30 minutes.[5]
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography to afford the trisubstituted pyrimidine.
This protocol is for the introduction of a final amino group at the C6 position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination for the final C6 functionalization.
Materials:
| Reagent/Material | Supplier | Grade |
| 2,4-Disubstituted-6-chloropyrimidine | From Protocol 2 | Purified |
| Amine | Commercially Available | Reagent Grade |
| Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] | Commercially Available | Catalyst Grade |
| Xantphos or other suitable ligand | Commercially Available | Ligand Grade |
| Sodium tert-butoxide (NaOtBu) | Commercially Available | Reagent Grade |
| Toluene | Commercially Available | Anhydrous |
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02-0.05 eq), the phosphine ligand (e.g., Xantphos, 0.04-0.10 eq), and sodium tert-butoxide (1.4 eq).
-
Add the 2,4-disubstituted-6-chloropyrimidine (1.0 eq) and the desired amine (1.2 eq).
-
Add anhydrous toluene and heat the mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Concentrate the filtrate and purify by column chromatography to yield the trisubstituted pyrimidine.
Conclusion
This compound serves as an exceptional starting material for the synthesis of a diverse array of substituted pyrimidines. The predictable and sequential reactivity of its halogen atoms allows for a rational and efficient approach to building molecular complexity. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemical space of pyrimidine derivatives, paving the way for the discovery of novel therapeutic agents.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Reactions with 4,6-Dichloro-2-fluoropyrimidine
Welcome to the technical support center for optimizing reactions involving 4,6-dichloro-2-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic endeavors. The unique reactivity of this trifunctional pyrimidine scaffold presents both opportunities and challenges. This document provides in-depth, experience-driven advice to navigate these complexities.
I. Understanding the Reactivity of this compound
This compound is a versatile building block in medicinal chemistry, primarily due to the differential reactivity of its halogen substituents. Understanding the underlying principles of its reactivity is crucial for troubleshooting and optimizing reaction outcomes.
The pyrimidine ring is electron-deficient, which activates the halogen atoms towards nucleophilic aromatic substitution (SNAr). The reactivity of the halogens generally follows the order F > Cl at the C2 position and Cl > F at the C4 and C6 positions. However, the regioselectivity of these reactions can be highly dependent on the nature of the nucleophile, solvent, and reaction temperature.
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, are also common transformations for this substrate. The site-selectivity of these reactions is influenced by factors like the choice of catalyst, ligand, and base.[1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common problems encountered when working with this compound and provides actionable solutions.
FAQ 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Question: I am attempting a nucleophilic aromatic substitution with an amine on this compound, but I am observing low conversion and a mixture of products. How can I improve the yield and selectivity?
Answer: Low yields and poor selectivity in SNAr reactions with this compound are common challenges. The outcome is highly dependent on controlling the reaction conditions to favor substitution at the desired position.
Causality and Troubleshooting Steps:
-
Reactivity of Halogens: The fluorine at the C2 position is generally the most labile leaving group in SNAr reactions due to the strong electron-withdrawing effect of the adjacent nitrogen atoms. However, the chlorine atoms at C4 and C6 are also activated. The relative reactivity can be influenced by the nucleophile and reaction conditions.[2]
-
Choice of Solvent: The solvent plays a critical role in SNAr reactions.
-
Polar aprotic solvents like DMF, DMSO, or NMP can accelerate the reaction by solvating the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.[3]
-
Protic solvents like alcohols can decrease the rate of reaction by solvating the nucleophile, but may be necessary for solubility.
-
-
Temperature Control: Many pyrimidine synthesis reactions are sensitive to temperature.[3] It is crucial to carefully control the reaction temperature, as side reactions can be favored at higher or lower temperatures.[3][4] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.[4]
-
Base Selection: An appropriate base is often required to deprotonate the nucleophile or neutralize any acid formed during the reaction.
-
Inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used.
-
Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective. The strength and steric bulk of the base can influence the reaction's selectivity.
-
-
Side Reactions: Be aware of potential side reactions such as di-substitution or hydrolysis of the starting material. Analyzing the crude reaction mixture by NMR and mass spectrometry can help identify byproducts and guide optimization.[3]
Workflow for Optimizing SNAr Reactions
Caption: Troubleshooting workflow for SNAr reactions.
FAQ 2: Poor Yield in Suzuki-Miyaura Cross-Coupling
Question: I am performing a Suzuki-Miyaura coupling with a boronic acid at one of the chloro-positions of this compound, but the yield is consistently low. What factors should I investigate?
Answer: Low yields in Suzuki-Miyaura reactions with this substrate often stem from catalyst deactivation, suboptimal reaction conditions, or competing side reactions.
Causality and Troubleshooting Steps:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is paramount for a successful Suzuki coupling.
-
Catalysts: Common choices include Pd(PPh₃)₄, PdCl₂(dppf), and Pd(OAc)₂. The choice of precatalyst can significantly impact the reaction's success.
-
Ligands: Electron-rich and bulky phosphine ligands, such as those from the Buchwald or Hartwig groups (e.g., SPhos, XPhos), can improve catalytic activity and stability.[5][6]
-
-
Base Selection: The base is crucial for the transmetalation step.
-
Common Bases: K₂CO₃, K₃PO₄, and Cs₂CO₃ are frequently used. The choice of base can affect the reaction rate and selectivity.[7]
-
-
Solvent System: Anhydrous and degassed solvents are highly recommended to prevent catalyst deactivation.[7]
-
Typical Solvents: Toluene, 1,4-dioxane, or mixtures like DME/water are often employed.[7]
-
-
Reaction Temperature: While some Suzuki couplings proceed at room temperature, others require heating. The optimal temperature should be determined experimentally.
-
Side Reactions:
-
Dehalogenation: Reduction of the C-Cl bond to a C-H bond can be a significant side reaction.
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct.
-
Hydrolysis: The boronic acid can hydrolyze, especially in the presence of water and at elevated temperatures.
-
Table 1: Common Conditions for Suzuki-Miyaura Coupling
| Parameter | Recommended Conditions | Rationale |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Versatile and effective for a range of substrates. |
| Ligand | SPhos, XPhos | Bulky, electron-rich ligands that promote oxidative addition and reductive elimination.[6] |
| Base | K₂CO₃, K₃PO₄, CsF | Choice of base can influence reaction rate and selectivity.[7] |
| Solvent | Toluene, 1,4-Dioxane, DME/Water | Anhydrous and degassed solvents are crucial for catalyst stability.[7] |
| Temperature | 80-110 °C | Higher temperatures are often required for less reactive chlorides. |
FAQ 3: Difficulty with Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of this compound is giving a low yield of the desired arylamine. What are the likely causes and solutions?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with halogenated pyrimidines depends on a carefully optimized catalytic system.
Causality and Troubleshooting Steps:
-
Catalyst System: The combination of a palladium precursor and a suitable phosphine ligand is critical.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Common Bases: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[9] The choice of base can be critical for achieving high yields.
-
-
Solvent: Anhydrous, deoxygenated solvents are essential to prevent catalyst poisoning. Toluene or dioxane are common choices.[9]
-
Reaction Temperature: These reactions often require elevated temperatures (80-110 °C) to proceed at a reasonable rate.
-
Amine Reactivity: The nature of the amine (primary vs. secondary, aliphatic vs. aromatic) will influence its reactivity and may require different ligand systems for optimal results.[10]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%) and the phosphine ligand (e.g., BINAP, 2-10 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add this compound (1.0 equiv), the amine (1.1-1.5 equiv), and the base (e.g., NaOtBu, 1.5-2.0 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and quench with water or saturated aqueous NH₄Cl.
-
Extract the aqueous layer with the organic solvent, combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
FAQ 4: Issues with Product Purification
Question: I am having difficulty purifying my product from the reaction mixture. What are some effective purification strategies?
Answer: Purification of pyrimidine derivatives can be challenging due to the polarity of the compounds and the potential for closely related byproducts.
Troubleshooting Steps:
-
Initial Workup:
-
A proper aqueous workup is crucial to remove inorganic salts and highly polar impurities. Washing the organic layer with brine can help remove residual water.
-
For reactions involving phosphorus-based reagents, an extraction with an organic solvent can be effective.[11]
-
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most common stationary phase. For very polar compounds, alumina (neutral or basic) may be a better choice.
-
Eluent System: A gradient elution is often necessary. Start with a non-polar solvent (e.g., hexane or heptane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, dichloromethane, or methanol).
-
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method. Common solvent systems include ethanol, isopropanol, or mixtures like ethyl acetate/hexane.[12]
-
Distillation: For volatile products, distillation under reduced pressure can be an option.[13]
Diagram of a General Purification Workflow
Caption: General workflow for product purification.
III. Concluding Remarks
Successfully improving yields in reactions with this compound requires a systematic approach to optimization. By understanding the fundamental reactivity of the substrate and carefully considering the choice of reagents, solvents, and reaction conditions, researchers can overcome common challenges. This guide provides a foundation for troubleshooting and should serve as a valuable resource in your synthetic efforts. For further assistance, please do not hesitate to contact our technical support team.
IV. References
-
BenchChem. (n.d.). Troubleshooting low conversion rates in pyrimidine synthesis. Retrieved from 3
-
BenchChem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis. Retrieved from 4
-
Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Awaad, H. A. (2013). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 18(7), 7899–7912.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. Retrieved from --INVALID-LINK--
-
Der Pharma Chemica. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 232-241.
-
Tolba, M. S., et al. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-142.
-
ResearchGate. (n.d.). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from --INVALID-LINK--
-
Jackson, O. D., et al. (2025). C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. ResearchGate.
-
National Institutes of Health. (n.d.). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, 97% 1 g. Retrieved from --INVALID-LINK--
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Jackson, O. D., et al. (n.d.). C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines. ACS Publications.
-
Beilstein Journal of Organic Chemistry. (2008). Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry, 4, 22.
-
National Institutes of Health. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (2011). SAFETY DATA SHEET: 2,4-Dichloro-5-fluoropyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103450094A - Method for purifying 4, 6-dichloro pyrimidine. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN103539747B - The preparation method of 4,6-dichloro pyrimidine. Retrieved from --INVALID-LINK--
-
PubMed. (2025). C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Retrieved from --INVALID-LINK--
-
Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Retrieved from --INVALID-LINK--
-
WuXi AppTec. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine. Retrieved from --INVALID-LINK--
-
European Patent Office. (n.d.). EP 0329170 A2 - Process for producing 2-amino-4,6-dichloropyrimidine. Retrieved from --INVALID-LINK--
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from --INVALID-LINK--
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4,6-Dichloro-5-fluoropyrimidine. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (n.d.). One-pot Double Suzuki Couplings of Dichloropyrimidines. Retrieved from --INVALID-LINK--
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. grokipedia.com [grokipedia.com]
- 6. research.rug.nl [research.rug.nl]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]
- 12. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
- 13. CN103539747B - The preparation method of 4,6-dichloro pyrimidine - Google Patents [patents.google.com]
Technical Support Center: 4,6-Dichloro-2-fluoropyrimidine in Synthetic Chemistry
Welcome to the Technical Support Center for 4,6-dichloro-2-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for reactions involving this versatile synthetic building block. Here, we will explore the nuances of its reactivity, common side products, and strategies to mitigate their formation, ensuring the success of your experimental work.
Introduction to the Reactivity of this compound
This compound is a highly functionalized pyrimidine ring, offering multiple sites for nucleophilic substitution. The electronic properties of the pyrimidine core, combined with the inductive effects of the three halogen substituents, create a complex reactivity profile. Generally, the carbon atoms at the 4- and 6-positions are more electron-deficient and, therefore, more susceptible to nucleophilic attack than the carbon at the 2-position. However, the nature of the nucleophile, reaction conditions, and the presence of activating or deactivating groups can significantly influence the regioselectivity of these reactions.
Troubleshooting Guide: Common Side Products and Mitigation Strategies
This section addresses frequently encountered issues during reactions with this compound, focusing on the identification and mitigation of common side products.
| Observed Issue | Potential Side Product(s) | Probable Cause(s) | Recommended Troubleshooting & Mitigation Strategies |
| Mixture of Isomers in the Product | Regioisomers (e.g., 2-substituted, 4-substituted, and/or 6-substituted products) | The nucleophile attacks different positions on the pyrimidine ring due to similar activation of the C-2, C-4, and C-6 positions under the reaction conditions. The regioselectivity of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines is highly sensitive to substituents on the ring.[1] | Optimize Reaction Temperature: Lowering the temperature can often increase the selectivity of the reaction. Choice of Base: Use of a weaker, non-nucleophilic base can minimize side reactions. Solvent Effects: The polarity of the solvent can influence the reaction pathway. Screen a range of solvents to find the optimal conditions for your desired isomer. Protecting Groups: If applicable, consider using protecting groups to block more reactive sites. |
| Low Yield of Desired Product with Unidentified Byproducts | Hydrolysis products (e.g., 4-chloro-6-hydroxy-2-fluoropyrimidine or 4,6-dihydroxy-2-fluoropyrimidine) | Presence of water in the reaction mixture, either from solvents, reagents, or atmospheric moisture. The hydrolysis of α-chloro substituted pyridones is a known phenomenon.[2] | Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Control pH: If aqueous workup is necessary, maintain a neutral or slightly acidic pH to minimize hydrolysis of the product. |
| Formation of Polymeric or Oligomeric Materials | Dimerization or polymerization of the starting material or product. | Highly reactive intermediates or harsh reaction conditions (e.g., high temperatures, strong bases) can promote self-condensation reactions. The amination of similar dichloropyrazines and dichloroisoquinolines has been shown to sometimes lead to complex mixtures of oligomers.[3] | Control Stoichiometry: Use a slight excess of the nucleophile to ensure complete reaction with the pyrimidine. Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to minimize side reactions. Gradual Addition: Add the base or nucleophile slowly to the reaction mixture to maintain a low concentration of reactive species. |
| Displacement of the Fluorine at C-2 | 2-substituted-4,6-dichloropyrimidine | While generally less reactive, the C-2 position can be attacked by strong or "hard" nucleophiles, or under forcing conditions. The presence of electron-donating groups on the nucleophile can also favor attack at the C-2 position.[1] | Choice of Nucleophile: Use "softer" nucleophiles if selective reaction at the 4/6 positions is desired. Milder Reaction Conditions: Avoid high temperatures and prolonged reaction times. |
| Solvolysis Byproducts | Alkoxy- or hydroxy-substituted pyrimidines | If the reaction is run in an alcohol solvent (e.g., methanol, ethanol) with a strong base, the corresponding alkoxide can act as a nucleophile, leading to solvolysis. This has been observed in reactions of 2-amino-4,6-dichloropyrimidine-5-carbaldehyde.[4][5] | Use Aprotic Solvents: Switch to a non-nucleophilic, aprotic solvent such as THF, dioxane, or DMF. Careful Base Selection: If an alcohol solvent is necessary, use a non-alkoxide base (e.g., triethylamine, DIPEA). |
Frequently Asked Questions (FAQs)
Q1: I am observing a mixture of 4- and 6-monosubstituted products in my reaction. How can I improve the selectivity for a single monosubstitution?
A1: Achieving high selectivity for monosubstitution at either the 4- or 6-position can be challenging due to their similar reactivity. Here are some strategies to consider:
-
Stoichiometry Control: Carefully control the stoichiometry of your nucleophile. Using one equivalent or slightly less can favor monosubstitution.
-
Temperature Gradient: Start the reaction at a low temperature and slowly warm it to the desired temperature. This can sometimes favor the kinetic product.
-
Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially react at the less hindered position.
Q2: My reaction is sluggish, and upon forcing the conditions with higher temperature, I see decomposition and the formation of dark, insoluble materials. What is happening?
A2: The formation of dark, insoluble materials, often referred to as "tars," is indicative of decomposition and/or polymerization. This compound, being an electron-deficient and highly functionalized molecule, can be unstable under harsh conditions.
-
Lower the Temperature: It is often more effective to run the reaction for a longer time at a lower temperature than to force it at a high temperature.
-
Use a Catalyst: Consider if a catalyst, such as a palladium catalyst for cross-coupling reactions, could facilitate the desired transformation under milder conditions.
-
Degas Solvents: For sensitive reactions, degassing the solvent to remove oxygen can prevent oxidative side reactions.
Q3: I am trying to perform a di-substitution reaction, but the reaction stops after the first substitution. How can I drive the reaction to completion?
A3: The introduction of the first nucleophile can deactivate the pyrimidine ring towards further substitution. To achieve di-substitution:
-
Increase Temperature: A higher temperature is often required for the second substitution.
-
Use a Stronger Base/Nucleophile: A more reactive nucleophile or a stronger base may be necessary to overcome the deactivation.
-
Change the Solvent: A more polar, higher-boiling point solvent might be required to facilitate the second substitution.
-
Microwave Chemistry: Microwave-assisted synthesis can often drive difficult reactions to completion in shorter timeframes.
Experimental Workflow Diagrams
Troubleshooting Workflow for Regioselectivity Issues
Caption: A stepwise approach to resolving issues with regioselectivity.
General Protocol for Nucleophilic Aromatic Substitution
Caption: A standard workflow for performing SNAr reactions.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. Hydrolysis of α-chloro-substituted 2- and 4-pyridones: rate enhancement by zwitterionic structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Temperature for Nucleophilic Substitution of 4,6-Dichloro-2-fluoropyrimidine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4,6-dichloro-2-fluoropyrimidine. This document, prepared by a Senior Application Scientist, provides in-depth, field-proven insights into optimizing temperature for nucleophilic aromatic substitution (SNAr) reactions. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your success.
Part 1: Frequently Asked Questions (FAQs) & Core Principles
This section addresses the fundamental scientific principles governing the reactivity of this compound and the critical role of temperature.
Q1: Why is temperature the most critical parameter to optimize for this specific reaction?
A: Temperature is paramount because it directly influences both the reaction rate and, more importantly, the regioselectivity of the substitution. The this compound substrate has two distinct types of reactive sites: the fluorine at the C2 position and the chlorines at the C4 and C6 positions.
-
Causality: The substitution proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, which involves the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate and the energy barrier to reach it are different for each position.
-
Kinetic vs. Thermodynamic Control: At lower temperatures , the reaction is under kinetic control. The nucleophile will preferentially attack the most electronically activated and sterically accessible position, which possesses the lowest activation energy barrier. For this substrate, the C2-F position is generally the most reactive due to the strong electron-withdrawing effects of the adjacent ring nitrogens and the superior ability of fluoride to act as a leaving group in many SNAr contexts.[1]
-
At higher temperatures , the system gains enough energy to overcome higher activation barriers. This can lead to substitution at the less reactive C4/C6 chloro positions, resulting in a mixture of products or the thermodynamically more stable product, which may not be the desired one.[2][3] Excessive heat can also cause product degradation or unwanted side reactions.[3]
-
Q2: Which halogen is the better leaving group in this system, Fluorine or Chlorine?
A: While counterintuitive based on bond strength (C-F > C-Cl), in the context of SNAr, fluoride is often a better leaving group than chloride. The rate-determining step in many SNAr reactions is the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. The extreme electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect often outweighs its poorer ability as a leaving group in the second step, leading to faster overall reaction rates at the C2 position.
Q3: What common issues arise if the temperature is not optimized?
A: Failure to optimize temperature can lead to several common experimental failures:
-
Poor Regioselectivity: The most frequent issue is obtaining a mixture of C2-substituted and C4/C6-substituted isomers, which can be difficult to separate.[4]
-
Di-substitution: At elevated temperatures or with an excess of a highly reactive nucleophile, substitution can occur at both the C2 and C4/C6 positions.
-
Low or No Conversion: If the temperature is too low for a given nucleophile, the activation energy barrier may not be overcome, resulting in an incomplete or failed reaction.[2]
-
Degradation: High temperatures can lead to the decomposition of the starting material, nucleophile, or the desired product, often resulting in the formation of intractable tars.
Part 2: A Practical Guide to Temperature Optimization
This section provides a robust, self-validating protocol for determining the optimal reaction temperature for your specific nucleophile and conditions.
Experimental Workflow for Temperature Optimization
The following diagram outlines the logical flow for a systematic temperature screening experiment.
Caption: Workflow for Temperature Optimization Protocol.
Step-by-Step Experimental Protocol
This protocol is designed for a small-scale screen using a common nucleophile (e.g., a primary or secondary amine).
Materials:
-
This compound
-
Nucleophile (e.g., morpholine)
-
Base (e.g., DIPEA or K₂CO₃)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
Reaction vials with stir bars and septa
-
Heating/cooling block or parallel reaction setup
-
TLC plates, UPLC-MS for analysis
Procedure:
-
Preparation: In an inert atmosphere (N₂ or Argon), prepare a stock solution of this compound (e.g., 0.2 M in acetonitrile). Prepare a separate stock solution containing the nucleophile (1.1 equivalents, e.g., 0.22 M) and base (1.5 equivalents, e.g., 0.3 M).
-
Reaction Setup: Dispense an equal volume of the substrate stock solution into 5 separate reaction vials (e.g., 1.0 mL, 0.2 mmol).
-
Temperature Control: Place the vials in a parallel reactor or heating blocks set to a range of temperatures. A good starting range is:
-
Vial 1: 0 °C (ice bath)
-
Vial 2: 25 °C (Room Temperature)
-
Vial 3: 45 °C
-
Vial 4: 65 °C
-
Vial 5: 85 °C
-
-
Initiation: Add an equal volume of the nucleophile/base stock solution to each vial simultaneously to start the reactions.
-
Monitoring: After set time points (e.g., 1, 4, and 16 hours), carefully take a small aliquot from each reaction. Quench the aliquot with water and extract with a suitable organic solvent (e.g., ethyl acetate). Analyze the organic layer by TLC and/or UPLC-MS to determine the consumption of starting material and the ratio of products.
-
Analysis & Selection: After the reaction series is complete (e.g., starting material is consumed in the fastest reaction or after 24 hours), analyze the final product ratios. Identify the temperature that provides the highest yield of the desired C2-substituted product with minimal formation of C4/C6-substituted byproducts.
Interpreting the Results: A Sample Data Table
The following table illustrates a hypothetical outcome for the reaction with morpholine, demonstrating the trade-off between reaction rate and selectivity.
| Temperature (°C) | Time (h) | Conversion (%) | C2-Product : C4/C6-Product Ratio | Observations |
| 0 | 16 | 35% | >99 : 1 | Very clean but slow reaction |
| 25 | 16 | 90% | 98 : 2 | Good selectivity, reasonable rate |
| 45 | 4 | >95% | 97 : 3 | Optimal balance of speed and selectivity |
| 65 | 2 | >95% | 90 : 10 | Faster, but selectivity begins to drop |
| 85 | 1 | >95% | 75 : 25 | Very fast, poor selectivity, minor degradation noted |
Part 3: Troubleshooting Guide
Even with a good protocol, issues can arise. This guide provides a logical framework for diagnosing and resolving common problems.
SNAr Reaction Mechanism on this compound
Understanding the mechanism is key to troubleshooting. The diagram below shows the attack of a generic amine nucleophile (R₂NH).
Caption: SNAr mechanism showing competing pathways.
Troubleshooting Decision Tree
Use this flow chart to diagnose your experimental results.
References
- 1. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wuxibiology.com [wuxibiology.com]
Technical Support Center: Catalyst Selection for Cross-Coupling with 4,6-Dichloro-2-fluoropyrimidine
Welcome to the technical support center for cross-coupling reactions involving 4,6-dichloro-2-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this valuable heterocyclic building block. We will move beyond simple protocols to explore the underlying principles of catalyst selection and provide robust troubleshooting strategies in a direct question-and-answer format.
Section I: Core Concepts & General FAQs
This section addresses the fundamental challenges and strategic decisions you'll face when working with this compound.
Q1: What are the primary challenges I should anticipate when performing cross-coupling reactions with this compound?
You will encounter three main challenges:
-
C-Cl Bond Activation: Carbon-chlorine bonds are inherently less reactive than their bromide or iodide counterparts, necessitating more active catalytic systems to achieve efficient oxidative addition, the first and often rate-limiting step in the catalytic cycle.[1][2]
-
Controlling Regioselectivity: The substrate contains two electronically equivalent C-Cl bonds at the C4 and C6 positions. The primary challenge is not selecting between C4 and C6, but rather controlling the reaction to achieve selective mono-substitution versus di-substitution.
-
Potential Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, potentially sequestering the catalyst and hindering its activity.[1] The choice of ligand is critical to mitigate this effect.
Q2: How does the 2-fluoro substituent influence the reactivity of the C4 and C6 positions?
The fluorine atom at the C2 position is strongly electron-withdrawing. This has two major effects:
-
Activation: It lowers the electron density of the pyrimidine ring, making the C-Cl bonds more electrophilic and thus more susceptible to oxidative addition by the Pd(0) catalyst. This is generally beneficial for activating the otherwise sluggish C-Cl bonds.
-
Symmetry: It renders the C4 and C6 positions electronically and sterically identical. Therefore, in a mono-substitution reaction, you can expect a statistical mixture of products unless there are other directing groups on your coupling partner that can engage in secondary interactions. The key is to control the stoichiometry and conditions to prevent over-reaction to the di-substituted product.
Q3: My goal is to synthesize a library of compounds. How do I decide between Suzuki, Buchwald-Hartwig, and Sonogashira coupling?
The choice of reaction is dictated entirely by the type of bond you intend to form:
-
Suzuki-Miyaura Coupling: Choose this for forming carbon-carbon (C-C) bonds. It is exceptionally versatile due to the vast commercial availability of boronic acids and esters and its high functional group tolerance.[1][3]
-
Buchwald-Hartwig Amination: This is the premier method for forming carbon-nitrogen (C-N) bonds with primary or secondary amines, amides, or other nitrogen nucleophiles.[4][5]
-
Sonogashira Coupling: Select this reaction to form carbon-carbon triple bonds (C-C≡C) by coupling with a terminal alkyne.[6][7]
Section II: Troubleshooting Guide
Even with optimized protocols, challenges can arise. This guide provides a systematic approach to diagnosing and solving common problems.
Problem 1: Low or No Product Yield
This is the most common issue. A logical, step-by-step investigation is the key to solving it.
-
Possible Cause 1: Inactive Catalyst
-
The "Why": The active Pd(0) species is highly sensitive to oxygen.[8] Improper handling, poor quality reagents, or inadequate degassing can lead to the formation of palladium black (inactive Pd metal) or other deactivated species. Pre-catalysts are often more stable but still require proper activation.
-
Troubleshooting Steps:
-
Always use fresh, high-quality palladium sources and ligands.
-
Ensure all solvents are rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes or using several freeze-pump-thaw cycles).[9]
-
Maintain a strict inert atmosphere (argon or nitrogen) throughout the entire reaction setup and duration.
-
If using a Pd(II) source like Pd(OAc)₂, ensure your conditions effectively generate the active Pd(0) species.[2]
-
-
-
Possible Cause 2: Suboptimal Base or Solvent
-
The "Why": The base plays a crucial role in the catalytic cycle (e.g., activating the boronic acid in Suzuki coupling or deprotonating the amine in Buchwald-Hartwig amination).[1][2] Its strength, solubility, and compatibility with your substrates are critical. Poor solubility of the base or reactants can severely limit reaction rates.[2]
-
Troubleshooting Steps:
-
Screen a panel of bases. For Suzuki, common choices are K₂CO₃, K₃PO₄, and Cs₂CO₃. For Buchwald-Hartwig, NaOtBu, K₃PO₄, or LHMDS are frequently used.[1][2]
-
Ensure your solvent system can dissolve both the organic substrates and the inorganic base to a reasonable extent. For Suzuki reactions, a mixture of an organic solvent (like 1,4-dioxane or toluene) with water is often effective.[8][10]
-
For bases with poor solubility, ensure vigorous stirring to maximize surface area and reaction rate.[2]
-
-
-
Possible Cause 3: Poor Reagent Quality
-
The "Why": Boronic acids can undergo protodeboronation, especially if stored improperly or exposed to moisture and heat.[8][11] Amines can be oxidized. Ensure the purity of your starting this compound.
-
Troubleshooting Steps:
-
Use fresh boronic acid or verify the quality of your existing stock.
-
Purify starting materials if their quality is questionable.
-
Run a control reaction with known, reliable substrates to confirm your setup and other reagents are sound.[12]
-
-
Problem 2: Poor Control of Mono- vs. Di-substitution
-
The "Why": After the first coupling, the resulting mono-substituted product can compete with the starting material for the catalyst in a second coupling event. The relative rates of these two reactions determine the product distribution.
-
Troubleshooting Steps:
-
To Favor Mono-substitution:
-
Stoichiometry: Use a slight excess of the this compound (e.g., 1.2 to 1.5 equivalents) relative to your coupling partner.
-
Temperature & Time: Run the reaction at the lowest possible temperature that still gives a reasonable rate and monitor carefully, stopping the reaction once the starting material is consumed.
-
Slow Addition: Consider the slow addition of the coupling partner to maintain a low concentration, favoring reaction with the more abundant starting material.
-
-
To Favor Di-substitution:
-
Stoichiometry: Use an excess of the coupling partner (e.g., 2.2 to 2.5 equivalents).
-
Temperature & Time: Use higher temperatures and longer reaction times to drive the reaction to completion.
-
Staged Approach: If a symmetric di-substituted product is desired, a one-pot approach is fine. For an unsymmetric product, an isolate-and-recouple strategy is necessary.[9]
-
-
Problem 3: Hydrodehalogenation Side Product is Observed
-
The "Why": Hydrodehalogenation, the replacement of a chlorine atom with hydrogen, often arises from the reaction of a palladium-hydride species with the substrate.[13] This can be formed from trace water, the β-hydride elimination from certain reagents (like alkoxides or amines), or other side reactions.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware.
-
Optimize the Base: This is a critical parameter. If using an alkoxide base like NaOtBu, which can be a source of hydrides, consider switching to a carbonate (Cs₂CO₃) or phosphate (K₃PO₄) base.[13]
-
Ligand Choice: Bulky ligands that promote rapid reductive elimination of the desired product can often outcompete the pathways leading to hydrodehalogenation.
-
Section III: Reaction-Specific Guidance & Protocols
A. Suzuki-Miyaura Coupling: C-C Bond Formation
FAQ: Which catalyst and ligand combination is a good starting point for coupling an arylboronic acid with this compound?
For activating C-Cl bonds, bulky, electron-rich phosphine ligands are the gold standard. A highly reliable starting point is a combination of a palladium(II) precatalyst like Pd(OAc)₂ with a biarylphosphine ligand such as SPhos or XPhos .[8] Alternatively, using an air-stable palladacycle precatalyst like SPhos Pd G3 is an excellent, user-friendly option that ensures reliable generation of the active Pd(0) species.[13]
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(OAc)₂ (2-5 mol%) or SPhos Pd G3 (2-5 mol%) | Provides the active Pd(0) catalyst. G3 precatalyst is air-stable and efficient.[13] |
| Ligand | SPhos or XPhos (1.2:1 L:Pd ratio if not using a precatalyst) | Bulky, electron-rich ligands essential for activating C-Cl bonds.[8][14] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv.) | Strong, non-nucleophilic bases effective for transmetalation.[1][3] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1 ratio) or Toluene/H₂O | Aqueous mixture aids in dissolving the base and facilitating transmetalation.[8][10] |
| Temperature | 80-110 °C | Required to overcome the activation barrier for C-Cl oxidative addition. |
Experimental Protocol: General Procedure for Mono-Arylation via Suzuki Coupling
-
Reaction Setup: To a dry oven-dried reaction vessel, add this compound (1.2 equiv.), the arylboronic acid (1.0 equiv.), and K₃PO₄ (2.0 equiv.).
-
Inerting: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., SPhos Pd G3, 3 mol%).
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., in a 5:1 ratio, to achieve a substrate concentration of ~0.1 M).
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
B. Buchwald-Hartwig Amination: C-N Bond Formation
FAQ: My amine substrate is base-sensitive and decomposes with NaOtBu. What are my options?
This is a common issue. While strong bases like NaOtBu or LHMDS are highly effective, they are not always compatible with sensitive functional groups.[15] In such cases, you should switch to a weaker inorganic base like K₂CO₃ or K₃PO₄ .[2] This change often requires a more active catalyst system. The combination of a G3 or G4 palladacycle precatalyst with a bulky biarylphosphine ligand like RuPhos or BrettPhos is often successful under these milder basic conditions.
Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) or RuPhos Pd G3 (1-4 mol%) | G3 precatalyst is highly active and suitable for challenging couplings.[13][16] |
| Ligand | RuPhos or BrettPhos (1.2:1 L:Pd ratio if not using a precatalyst) | Highly active ligands for C-N coupling, even with weaker bases. |
| Base | NaOtBu (1.2-1.5 equiv.) or K₃PO₄ (2.0-3.0 equiv. for sensitive substrates) | Strong base for general cases; weaker base for functional group tolerance.[2][15] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are standard for this reaction. |
| Temperature | 90-120 °C | Elevated temperatures are typically required for C-Cl amination. |
Experimental Protocol: General Procedure for Mono-Amination
-
Catalyst Preparation: In a glovebox or under a strict inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4.8 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry reaction vessel.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed toluene (~0.1 M concentration).
-
Reaction: Seal the vessel tightly and heat to 110 °C with vigorous stirring. Monitor progress by LC-MS.
-
Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
C. Sonogashira Coupling: C-C Alkyne Formation
FAQ: I am seeing significant alkyne homocoupling (Glaser coupling). How can I minimize this?
Alkyne homocoupling is a common side reaction promoted by the copper(I) co-catalyst in the presence of oxygen.[1] To suppress it:
-
Strictly Anaerobic Conditions: This is the most critical factor. Rigorously degas all solvents and maintain a robust inert atmosphere to prevent oxygen from entering the reaction.[1]
-
Copper-Free Conditions: Consider a copper-free Sonogashira protocol. These reactions often require a higher catalyst loading or a more specialized ligand but completely eliminate the primary pathway for Glaser coupling.[7]
-
Slow Addition: Slowly adding the terminal alkyne to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[1]
Table 3: Recommended Starting Conditions for Sonogashira Coupling
| Component | Recommendation | Rationale |
| Pd Source | Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) | Standard, reliable palladium sources for Sonogashira coupling.[1][17] |
| Co-catalyst | CuI (5-10 mol%) | Activates the alkyne for transmetalation to the palladium center.[6][7] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0-3.0 equiv.) | Acts as both the base and often as a solvent. |
| Solvent | THF, DMF, or neat amine | Anhydrous solvents are required. |
| Temperature | Room Temperature to 60 °C | Often proceeds under milder conditions than Suzuki or Buchwald-Hartwig. |
Experimental Protocol: General Procedure for Mono-Alkynylation
-
Reaction Setup: To a dry reaction flask, add this compound (1.2 equiv.), Pd(PPh₃)₂Cl₂ (3 mol%), and CuI (6 mol%).
-
Inerting: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF and TEA (2.5 equiv.). Finally, add the terminal alkyne (1.0 equiv.) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50 °C). Monitor by TLC or LC-MS.
-
Work-up: Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Dissolve the residue in an organic solvent, wash with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. mdpi.com [mdpi.com]
- 4. research.rug.nl [research.rug.nl]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 15. uwindsor.ca [uwindsor.ca]
- 16. youtube.com [youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
how to avoid di-substitution in 4,6-Dichloro-2-fluoropyrimidine reactions
A Guide to Achieving Selective Mono-Substitution and Avoiding Di-Substitution
Welcome to the technical support center for synthetic strategies involving 4,6-dichloro-2-fluoropyrimidine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile heterocyclic scaffold. Here, we address common challenges, particularly the prevention of undesired di-substitution, by providing in-depth, evidence-based troubleshooting guides and frequently asked questions.
The Challenge: Understanding the Reactivity Landscape
This compound is a valuable building block due to its three distinct halogen atoms, each offering a potential site for nucleophilic attack. The electron-deficient nature of the pyrimidine ring, further activated by the halogens, makes it highly susceptible to SNAr reactions.[1] However, this high reactivity also presents the primary challenge: controlling selectivity to achieve mono-substitution without the formation of di-substituted byproducts.
The core of the issue lies in the relative reactivity of the halogen leaving groups and the electronic properties of the pyrimidine ring. In many dihalopyrimidines, substitution is often favored at the C4 and C6 positions over the C2 position.[1][2] This is attributed to the greater stabilization of the Meisenheimer intermediate formed during attack at these positions.[1][3] After the first substitution, the newly introduced electron-donating group can activate the ring towards a second substitution, often making the mono-substituted product more reactive than the starting material. This guide will equip you with the strategies to navigate this reactivity and achieve your desired mono-substituted product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction with an amine nucleophile is yielding a significant amount of the di-substituted product. How can I favor mono-substitution?
This is a classic challenge. The key is to modulate the reactivity of both the pyrimidine and the nucleophile.
Core Principles for Control:
-
Stoichiometry and Addition Rate: Carefully control the stoichiometry of your nucleophile. Using a slight excess (1.0-1.1 equivalents) is often sufficient. For highly reactive amines, consider slow, dropwise addition of the nucleophile to the pyrimidine solution to maintain a low instantaneous concentration of the amine. This minimizes the chance of a second attack on the more reactive mono-substituted intermediate.
-
Temperature Control: Lowering the reaction temperature is one of the most effective ways to enhance selectivity. SNAr reactions are often exothermic, and lower temperatures (e.g., 0 °C to -78 °C) can slow down the second substitution reaction more significantly than the first, allowing the initial product to accumulate.
-
Choice of Base and Solvent: The choice of base is critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) is often preferred over smaller, more nucleophilic bases like triethylamine (TEA). The solvent can also play a significant role. Less polar, aprotic solvents can sometimes slow down the reaction and improve selectivity.
Troubleshooting Flowchart for Amine Di-substitution:
Caption: A troubleshooting workflow for minimizing di-substitution.
Q2: Which chloro- position (C4 or C6) is more reactive in this compound?
In an unsubstituted 4,6-dichloropyrimidine system, the C4 and C6 positions are electronically equivalent. However, the introduction of a substituent at one of these positions will electronically differentiate the remaining chloro- group. For practical purposes in the initial reaction, you can consider them to have similar reactivity. The primary challenge is not C4 vs. C6 selectivity, but rather achieving mono-substitution over di-substitution.
Q3: I am using a thiol nucleophile and observing rapid di-substitution. What adjustments should I make?
Thiols and their corresponding thiolates are exceptionally potent nucleophiles in SNAr reactions.[4] This high nucleophilicity makes controlling selectivity even more critical.
Key Adjustments for Thiol Nucleophiles:
-
Precise Base Stoichiometry: The formation of the thiolate is key. Use exactly one equivalent of a suitable base (e.g., NaH, K2CO3) to generate the thiolate in situ or pre-form it before adding it to the pyrimidine. Avoid an excess of base, which can promote side reactions.
-
Drastically Reduced Temperature: Given the high reactivity, starting at very low temperatures (-78 °C) is highly recommended. The reaction can often proceed to completion at these low temperatures.
-
Reverse Addition: Consider adding the pyrimidine solution to the pre-formed thiolate solution. This ensures that the pyrimidine is never in excess, which can help to minimize di-substitution.
Comparative Reaction Conditions:
| Parameter | Amine Nucleophile | Thiol Nucleophile | Rationale |
| Temperature | 0 °C to RT | -78 °C to 0 °C | Thiols are significantly more nucleophilic, requiring lower temperatures to control the reaction rate. |
| Base | DIPEA, TEA | K2CO3, NaH | A base is needed to deprotonate the thiol to its more nucleophilic thiolate form. |
| Stoichiometry | 1.0-1.1 eq. | 1.0 eq. | Precise control is crucial to prevent the formation of the di-thiolated product. |
| Addition Mode | Slow addition of amine | Reverse addition (pyrimidine to thiolate) | Helps maintain a low concentration of the reactive intermediate. |
Q4: Can I selectively substitute the fluorine at the C2 position?
Generally, the chloro groups at C4 and C6 are more labile and reactive towards nucleophilic substitution than the fluoro group at C2. This is a common reactivity pattern in many halopyrimidines.[2] Achieving selective substitution at C2 in the presence of C4/C6 chloro groups is challenging and often requires specialized conditions or catalysts. For instance, certain copper-catalyzed amination reactions have shown unique regioselectivity on polychlorinated pyrimidines.[5] However, for standard SNAr conditions, expect substitution to occur preferentially at the C4/C6 positions.
Experimental Protocols
Protocol 1: General Procedure for Mono-amination of this compound
This protocol provides a starting point for achieving selective mono-amination. Optimization of temperature and reaction time will be necessary for different amines.
Materials:
-
This compound
-
Amine nucleophile (1.05 eq.)
-
Diisopropylethylamine (DIPEA) (1.2 eq.)
-
Anhydrous polar aprotic solvent (e.g., THF, DMF, or NMP)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve this compound (1.0 eq.) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a solution of the amine nucleophile (1.05 eq.) and DIPEA (1.2 eq.) in the same anhydrous solvent.
-
Add the amine/DIPEA solution dropwise to the cooled pyrimidine solution over 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically when the starting material is consumed), quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow Diagram:
Caption: Step-by-step workflow for selective mono-amination.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Cu(II)/PTABS-Promoted, Regioselective SNAr Amination of Polychlorinated Pyrimidines with Mechanistic Understanding - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Regioselectivity in 4,6-Dichloro-2-fluoropyrimidine Functionalization
Welcome to the technical support center for the regioselective functionalization of 4,6-dichloro-2-fluoropyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile building block. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired substitution patterns with precision and high yield.
Introduction: The Challenge of Regioselectivity
This compound is a highly activated and valuable scaffold in medicinal chemistry. Its three distinct halogen atoms offer multiple points for diversification. However, this high reactivity also presents a significant challenge: controlling which position reacts to yield the desired isomer. The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr). Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2.[1][2] The fluorine at C2 and the two ring nitrogens strongly withdraw electron density, further activating the C4 and C6 positions for nucleophilic attack.
This guide will provide you with the foundational knowledge and practical strategies to master the regioselective functionalization of this key intermediate.
Frequently Asked Questions (FAQs)
Q1: Which position on this compound is most reactive towards nucleophiles in an SNAr reaction?
Generally, the C4 and C6 positions are significantly more reactive to nucleophilic attack than the C2 position. This is due to the powerful electron-withdrawing effect of the ring nitrogens, which is most pronounced at the ortho and para positions (C2, C4, and C6). The negative charge in the Meisenheimer intermediate is better stabilized when the attack occurs at C4 or C6.[2] While the C2 position is also activated, the adjacent nitrogen lone pairs can create repulsion with the incoming nucleophile, slightly disfavoring attack at this site.[3]
Q2: What is the expected reactivity difference between the C4 and C6 positions?
The C4 and C6 positions are electronically very similar. Therefore, achieving high regioselectivity between them during a monosubstitution reaction can be challenging. Often, a mixture of 4- and 6-substituted isomers is obtained. The selectivity is highly dependent on subtle steric interactions between the nucleophile and the C5-hydrogen atom. For many reactions, this results in nearly equal reactivity, leading to approximately a 1:1 mixture of isomers, which can be difficult to separate.
Q3: How does the 2-fluoro substituent influence the reactivity?
The fluorine atom at the C2 position has a strong electron-withdrawing inductive effect, which further activates the entire ring, especially the C4 and C6 positions, towards nucleophilic attack. While C-F bonds can sometimes be cleaved, in this system, the C-Cl bonds are generally better leaving groups under SNAr and palladium-catalyzed cross-coupling conditions. However, under harsh basic or high-temperature conditions, defluorination can become a competing side reaction.[4]
Q4: How can I favor monosubstitution over disubstitution?
Achieving selective monosubstitution is a common challenge. Here are key strategies:
-
Stoichiometry: Use of one equivalent or a slight excess of the nucleophile is the most straightforward approach.
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often favor the formation of the mono-substituted product. The introduction of the first substituent often deactivates the ring slightly, making the second substitution slower and require more forcing conditions.
-
Slow Addition: Adding the nucleophile slowly to the solution of the pyrimidine can help to maintain a low concentration of the nucleophile, thereby reducing the likelihood of a second substitution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments.
Problem 1: Poor or No Regioselectivity between C4 and C6 in SNAr Reactions
-
Symptom: You obtain a nearly 1:1 mixture of the 4-substituted and 6-substituted isomers, and they are difficult to separate by chromatography.
-
Causality: The electronic environments of C4 and C6 are nearly identical, leading to similar reaction rates.
-
Solutions:
-
Embrace the Mixture: If the subsequent synthetic steps are compatible with both isomers and a final separation is feasible, it may be more efficient to proceed with the mixture.
-
Modify the Substrate: If possible, start with a pyrimidine that has a directing group at C5. An electron-withdrawing group at C5 will tend to enhance the reactivity at C4/C6, while a sterically bulky group at C5 could potentially differentiate the C4 and C6 positions.[5]
-
Screen Solvents: While often overlooked, the solvent can influence regioselectivity by differential solvation of the transition states. A systematic screen of aprotic polar (DMF, DMSO, NMP) and nonpolar (Toluene, Dioxane) solvents is recommended.
-
Problem 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
-
Symptom: Your Suzuki, Buchwald-Hartwig, or Sonogashira reaction stalls, or the starting material is consumed with little product formation.
-
Causality:
-
Catalyst Inhibition: The nitrogen atoms of the pyrimidine ring can coordinate to the palladium center, inhibiting its catalytic activity.[6]
-
Inactive Catalyst: The palladium precatalyst may not be efficiently reduced to the active Pd(0) species.
-
Poor Oxidative Addition: The C-Cl bond, while activated, can sometimes be challenging for oxidative addition compared to C-Br or C-I bonds.
-
-
Solutions:
-
Ligand Choice is Critical: For Suzuki and Buchwald-Hartwig reactions, use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can promote reductive elimination and prevent catalyst deactivation.[7] For Sonogashira coupling, the choice of ligand can even control which position reacts.[8]
-
Choice of Base and Solvent: The base and solvent system is crucial for the efficiency of the transmetalation step (in Suzuki) and for maintaining catalyst activity. For Suzuki, common choices include K₂CO₃ or K₃PO₄ in solvents like 1,4-dioxane/water or DME.[9][10] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.
-
Use a Pre-activated Catalyst: Consider using a G3 or G4 Buchwald precatalyst for amininations, as they form the active catalytic species under milder conditions.
-
Problem 3: Unwanted Defluorination Side Reaction
-
Symptom: You observe the formation of a byproduct where the fluorine atom at C2 has been replaced by hydrogen or another nucleophile.
-
Causality: The C-F bond, while generally strong, can be susceptible to cleavage under certain conditions, particularly with strong bases, high temperatures, or specific catalyst/ligand combinations.[4] 2-Fluoropyridines can be more prone to this side reaction.
-
Solutions:
-
Milder Base: Switch from strong bases like NaOH or KOtBu to milder options such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[4]
-
Lower Reaction Temperature: High temperatures accelerate defluorination. Attempt the reaction at a lower temperature, even if it requires a longer reaction time.
-
Optimize Catalyst/Ligand: In palladium-catalyzed reactions, the ligand can influence the stability of the intermediates. Screen different phosphine ligands to find one that promotes the desired coupling without facilitating C-F bond cleavage.
-
Problem 4: Difficulty Achieving C5-Functionalization
-
Symptom: Attempts to functionalize the C5 position via lithiation and electrophilic quench are unsuccessful or give complex mixtures.
-
Causality: The C5 proton is the most acidic on the pyrimidine ring, but directing the metalation can be challenging due to the influence of the halogen substituents. Strong organolithium bases like n-BuLi can also act as nucleophiles, leading to addition at the C4/C6 positions.
-
Solutions:
-
Directed ortho-Metalation (DoM): While the halogens are not strong directing groups, a sterically hindered, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures (-78 °C) are the reagents of choice for deprotonating π-deficient heterocycles.[11]
-
Halogen-Metal Exchange: This is generally not a viable strategy for C-Cl bonds with organolithiums.
-
Consider a Pre-functionalized C5 Substrate: If C5 functionalization is a key step, it may be more strategic to start with a pyrimidine that already bears a group at the C5 position that can be elaborated later.
-
Diagrams and Workflows
General Reactivity Map
Caption: Reactivity overview of this compound.
Troubleshooting Workflow for Poor Regioselectivity
Caption: Decision tree for addressing poor regioselectivity.
Experimental Protocols (Representative)
Disclaimer: These are general starting-point protocols based on reactions with analogous dichloropyrimidines. Optimization for this compound is highly recommended.
Protocol 1: Selective Monosubstitution via SNAr (Amination Example)
| Parameter | Value/Condition |
| Reactants | This compound (1.0 eq), Amine (1.1 eq) |
| Base | K₂CO₃ or DIPEA (2.0 eq) |
| Solvent | DMF or NMP |
| Temperature | 0 °C to Room Temperature |
| Time | 2-12 hours |
Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Cool the mixture to 0 °C.
-
Slowly add a solution of the amine in the same solvent over 30 minutes.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material.
-
Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate isomers if necessary.
Protocol 2: C4/C6 Selective Suzuki-Miyaura Coupling
| Parameter | Value/Condition |
| Reactants | This compound (1.0 eq), Boronic Acid (1.2 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) or PdCl₂(dppf) (3 mol%) |
| Base | K₂CO₃ (2.5 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 80-100 °C |
| Time | 4-16 hours |
Procedure:
-
In a Schlenk flask, combine this compound, the boronic acid, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.[9][12]
Protocol 3: C4/C6 Selective Buchwald-Hartwig Amination
| Parameter | Value/Condition |
| Reactants | This compound (1.0 eq), Amine (1.2 eq) |
| Catalyst | Pd₂(dba)₃ (2 mol%) |
| Ligand | Xantphos or XPhos (4 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.4 eq) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 80-110 °C |
| Time | 6-24 hours |
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst, ligand, and base under an inert atmosphere.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Heat the mixture to the specified temperature and stir.
-
Monitor the reaction progress.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract with an organic solvent, dry, and purify as described above.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. wuxibiology.com [wuxibiology.com]
- 6. benchchem.com [benchchem.com]
- 7. research.rug.nl [research.rug.nl]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. mdpi.com [mdpi.com]
- 10. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | MDPI [mdpi.com]
- 11. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 13. researchgate.net [researchgate.net]
work-up procedure for reactions containing 4,6-Dichloro-2-fluoropyrimidine
Welcome to the technical support center for 4,6-Dichloro-2-fluoropyrimidine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during its use in synthesis. The content is structured in a question-and-answer format to directly address practical challenges.
Section 1: Critical Safety & Handling
Working with halogenated heterocycles requires stringent safety protocols. This section addresses the most frequent safety-related inquiries.
Question: What are the primary hazards of this compound and what personal protective equipment (PPE) is mandatory?
Answer: this compound is a corrosive and hazardous substance. It is harmful if swallowed, inhaled, or comes into contact with skin, and it can cause severe skin burns and eye damage.[1][2]
-
Mandatory PPE:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[3]
-
Skin Protection: Use a lab coat and wear chemical-resistant gloves (e.g., nitrile). Always change gloves immediately if they become contaminated.
-
Respiratory Protection: All handling must be done inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][3] If dusts are generated, a respirator with a P2 filter may be required.
-
Question: What is the correct procedure for handling a spill?
Answer: In case of a spill, evacuate the area and ensure adequate ventilation.
-
Control all ignition sources.[1]
-
Wear the full mandatory PPE, including respiratory protection.
-
Contain and absorb the spill with an inert material like sand, vermiculite, or earth. Do not use combustible materials.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]
-
Clean the affected area thoroughly, but avoid letting the product enter drains.
Question: How should I store this reagent?
Answer: this compound is moisture-sensitive. It should be stored in a tightly closed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry, and well-ventilated area, preferably in a refrigerator (2-8°C).[2][4] Store it in a designated corrosives area away from incompatible materials like strong acids, bases, and oxidizing agents.[2][3]
Section 2: Understanding the Reactivity
Successful reactions hinge on understanding the molecule's electronic properties. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr).
Question: Which position on the this compound ring is most reactive towards nucleophiles?
Answer: The reactivity of the leaving groups on the pyrimidine ring generally follows the order: C4/C6 > C2 . The chlorine atoms at the 4 and 6 positions are significantly more activated by the ring nitrogens and are thus more readily displaced by nucleophiles than the fluorine atom at the C2 position. While fluorine is typically a better leaving group in SNAr reactions on other aromatic systems, its position at C2 on the pyrimidine ring makes it less reactive than the chlorides at C4/C6. Chemoselectivity can often be achieved by controlling reaction conditions. For instance, reactions with amines in the presence of weak bases often lead to selective displacement of a chlorine atom.[5]
Question: What are the most common side reactions to be aware of?
Answer:
-
Di-substitution: If the reaction is run for too long, at too high a temperature, or with an excess of the nucleophile, you may see substitution at both the C4 and C6 positions.
-
Hydrolysis: The chloro-substituents are susceptible to hydrolysis, which can be accelerated by strong bases or extended exposure to aqueous conditions during work-up.[6][7] This will result in the formation of the corresponding hydroxypyrimidine byproduct.
-
Reaction at C2: While less favorable, some highly reactive or small nucleophiles under forcing conditions might displace the C2-fluorine.
Section 3: FAQs - Reaction Setup & Monitoring
Question: What is a typical starting point for solvent and base selection in a nucleophilic substitution reaction?
Answer: The choice depends on the nucleophile's reactivity and solubility.
| Parameter | Recommendation | Rationale & Causality |
| Solvents | Aprotic polar solvents such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF). | These solvents effectively dissolve the pyrimidine substrate and many common nucleophiles. They also help to stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism, accelerating the reaction. |
| Bases | Organic, non-nucleophilic bases like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA).[8] Inorganic bases like Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃) can also be used.[5] | A base is required to neutralize the HCl generated during the substitution. Organic bases are soluble in organic solvents, leading to homogeneous reaction mixtures. Inorganic bases are often used in two-phase systems or when the nucleophile is used as its salt. |
Question: How do I effectively monitor the reaction's progress?
Answer: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are the most common methods.[8]
-
TLC Analysis: Use a solvent system that gives good separation between your starting material and product (e.g., a mixture of Hexane and Ethyl Acetate). The product, having replaced a chlorine with your nucleophile, will typically have a different polarity and thus a different Rf value.
-
Co-spotting: Always co-spot your reaction mixture with the starting material on the TLC plate to confirm its consumption.
Section 4: Troubleshooting the Work-Up Procedure
The work-up is a critical stage where yield can be lost or impurities introduced.
Question: I've completed my reaction. What is a standard, robust work-up protocol?
Answer: A general liquid-liquid extraction procedure is outlined below. This protocol is designed to remove the solvent, excess base, and inorganic salts.
Caption: Standard work-up workflow for SNAr reactions.
Question: My yield is very low, and I see a polar spot on TLC that I suspect is a hydrolyzed byproduct. How can I prevent this?
Answer: This is a common issue caused by the reaction of your product with water, often catalyzed by residual base during the work-up.
-
Causality: The electron-deficient pyrimidine ring makes the C-Cl bonds susceptible to hydrolysis. The presence of a base deprotonates water, creating hydroxide ions, which are potent nucleophiles that can displace the chlorine atoms.
-
Solution Protocol:
-
Instead of quenching the reaction into neutral water, pour the reaction mixture into a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[9]
-
The NH₄Cl solution is slightly acidic (pH ~4.5-5.5), which will neutralize the base without being strongly acidic enough to degrade most products.
-
This neutralization minimizes the presence of hydroxide ions during the extraction, thus suppressing the hydrolysis side reaction.
-
Proceed with the standard extraction using an organic solvent like ethyl acetate or DCM.[8]
-
Question: I have a persistent emulsion in my separatory funnel during extraction. How do I break it?
Answer: Emulsions are common when using high-polarity solvents like DMF or when salts are present.
-
Causality: Emulsions are stabilized colloidal suspensions of one liquid in another. They often form due to the presence of materials that act as surfactants or when the densities of the organic and aqueous phases are too similar.
-
Troubleshooting Steps:
-
Add Brine: Add a significant volume of saturated sodium chloride (brine) solution. This increases the ionic strength and density of the aqueous layer, helping to force the separation of the two phases.[9]
-
Filter: Pass the entire emulsified mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets forming the emulsion.
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes).
-
Solvent Removal First: For future runs, especially when using DMF or DMSO, it is highly advisable to remove the bulk of the high-boiling solvent under high vacuum before starting the aqueous work-up.[9]
-
Question: How do I ensure all the organic base (e.g., Triethylamine, DIPEA) is removed?
Answer: Residual base can complicate purification and affect the stability of your final compound.
-
Causality: Organic amines are basic and will partition between the organic and aqueous layers. To remove them effectively, they must be converted into their water-soluble salt form.
-
Solution Protocol:
-
During the work-up, wash the organic layer with a dilute acidic solution. A 1M solution of HCl or a saturated solution of NH₄Cl is effective.[9]
-
The acid protonates the amine (e.g., Et₃N + HCl → Et₃NH⁺Cl⁻).
-
This ammonium salt is ionic and will be extracted from the organic phase into the aqueous layer.
-
Follow the acidic wash with a water wash and then a brine wash to remove any remaining acid and water.
-
Section 5: Purification Strategies
Question: What is a good starting point for purifying my crude product by column chromatography?
Answer: Flash column chromatography on silica gel is the most common method.
-
Solvent System (Eluent): A gradient system of Ethyl Acetate (EtOAc) in Hexanes is a versatile starting point.
-
Begin with a low polarity mixture (e.g., 5% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 20%, 30%, or 50% EtOAc) to elute your product.
-
The exact gradient will depend on the polarity of your product. Always determine the optimal solvent system by running analytical TLC first.
-
-
Byproduct Elution: Unreacted this compound is relatively nonpolar and will elute early. Highly polar impurities, such as hydrolyzed byproducts or salts, will remain at the top of the column.[10]
Question: Is recrystallization a viable purification method?
Answer: Yes, if your product is a solid and you can find a suitable solvent system, recrystallization can be an excellent and scalable purification method.
-
Solvent Screening: Test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixed solvents like ethyl acetate/hexanes).[11]
-
Ideal Solvent: The ideal solvent will dissolve your product when hot but not when cold, while impurities remain soluble (or insoluble) at both temperatures.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 3824-45-1 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. arkat-usa.org [arkat-usa.org]
- 11. CN111763175A - Purification method of 4, 6-dichloro-2- (thiopropyl) -5-aminopyrimidine - Google Patents [patents.google.com]
stability of 4,6-Dichloro-2-fluoropyrimidine under acidic/basic conditions
Welcome to the Technical Support Center for 4,6-Dichloro-2-fluoropyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of this compound
This compound is a highly functionalized heterocyclic compound, valuable as a building block in medicinal chemistry and materials science. Its reactivity is dominated by the electron-deficient nature of the pyrimidine ring, further activated by the presence of three halogen substituents. The chlorine atoms at the 4 and 6 positions are particularly susceptible to nucleophilic aromatic substitution (SNAr), which is the primary pathway for its degradation in the presence of nucleophiles, including water.[1] The stability of this compound is therefore highly dependent on the pH, temperature, and solvent composition of your experimental setup.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: The principal degradation pathway is the sequential hydrolysis of the two chlorine atoms at the 4 and 6 positions of the pyrimidine ring. This occurs via a nucleophilic aromatic substitution (SNAr) mechanism where water or hydroxide ions act as the nucleophile. The reaction proceeds in a stepwise manner, first forming 4-chloro-2-fluoro-6-hydroxypyrimidine, followed by the hydrolysis of the second chlorine atom to yield 2-fluoro-4,6-dihydroxypyrimidine.[1]
Q2: How do acidic and basic conditions affect the stability of this compound?
A2: Both acidic and basic conditions can accelerate the hydrolysis of the chloro groups.[1]
-
Under acidic conditions, the pyrimidine ring can be protonated, which can in some cases increase its electrophilicity and susceptibility to nucleophilic attack by water.[2]
-
Under basic conditions, the presence of a higher concentration of the more potent nucleophile, the hydroxide ion (OH-), leads to a significantly faster rate of hydrolysis.[3]
Therefore, for maximal stability in aqueous solutions, it is advisable to maintain a near-neutral pH, provided this is compatible with your experimental requirements.
Q3: I am observing unexpected peaks in my LC-MS analysis of a reaction involving this compound. Could this be due to degradation?
A3: Yes, it is highly probable. The appearance of new peaks, especially those corresponding to the mass of the starting material plus the mass of an oxygen atom minus the mass of a chlorine atom, is a strong indicator of hydrolysis. If your reaction is run in an alcohol-based solvent (e.g., methanol, ethanol), you may observe solvolysis products where the chloro group is replaced by an alkoxy group.[1]
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C).[4] It is crucial to protect it from moisture to prevent hydrolysis.
Q5: Can I prepare a stock solution of this compound in water or methanol and store it for later use?
A5: It is strongly recommended to prepare aqueous or alcoholic solutions of this compound fresh for each experiment.[1] Due to its susceptibility to hydrolysis and solvolysis, storing it in these protic solvents will lead to degradation over time, compromising the accuracy of your experiments. If a stock solution is necessary, use a dry, aprotic solvent such as anhydrous acetonitrile or DMSO and store it at low temperatures (-20°C or -80°C) in a tightly sealed container.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause | Recommended Action |
| Inconsistent reaction yields or kinetics | Degradation of the starting material. | Prepare fresh solutions of this compound for each experiment, especially when using protic solvents. Verify the purity of the starting material before use. |
| Appearance of multiple products in a reaction expected to be selective | Non-selective reaction or degradation of the starting material or product. | Confirm the identity of the byproducts by mass spectrometry. If hydrolysis products are detected, consider running the reaction under anhydrous conditions. |
| Reaction fails to go to completion | Deactivation of the substrate through degradation. | Monitor the reaction progress at early time points to assess the initial reaction rate. If the reaction stalls, it may be due to the consumption of the starting material through a competing degradation pathway. |
| Difficulty in purifying the desired product | Presence of polar hydrolysis byproducts. | If degradation is suspected, a workup procedure to remove water-soluble impurities may be beneficial. Alternatively, purification by chromatography may be necessary to separate the desired product from polar impurities. |
Experimental Protocol: Forced Degradation Study
To quantitatively assess the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended.[5][6] This will help you to identify potential degradants and establish a stability profile.
Objective
To determine the degradation profile of this compound under acidic, basic, and neutral aqueous conditions.
Materials
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Purified water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
pH meter
-
HPLC with a UV detector or LC-MS system
-
Thermostatically controlled water bath or oven
Procedure
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Basic Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Neutral Hydrolysis: To 1 mL of the stock solution, add 1 mL of purified water.
-
-
Incubation: Incubate all three solutions at a controlled temperature (e.g., 50°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for Analysis:
-
For the acidic sample, neutralize with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC or LC-MS analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or LC-MS method to quantify the amount of remaining this compound and to detect the formation of degradation products.
Data Analysis
Plot the concentration of this compound as a function of time for each condition. From this data, you can determine the degradation rate constant and the half-life of the compound under each stress condition.
Expected Degradation Products
| Degradation Product | Molecular Weight | Notes |
| 4-Chloro-2-fluoro-6-hydroxypyrimidine | 148.54 g/mol | First hydrolysis product. |
| 2-Fluoro-4,6-dihydroxypyrimidine | 130.08 g/mol | Second hydrolysis product. |
Visualizing Degradation Pathways
The following diagrams illustrate the key degradation pathway and the workflow for assessing stability.
Caption: Hydrolysis of this compound.
Caption: Workflow for Forced Degradation Study.
References
Validation & Comparative
A Comparative Guide to the NMR Analysis of 4,6-Dichloro-2-fluoropyrimidine Derivatives
In the landscape of modern drug discovery and development, halogenated pyrimidines, particularly 4,6-dichloro-2-fluoropyrimidine and its derivatives, represent a cornerstone for the synthesis of a myriad of biologically active compounds. Their utility as versatile synthons in the creation of kinase inhibitors and other therapeutic agents is well-documented. The precise structural elucidation of these molecules is paramount to understanding their reactivity and biological function. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for this purpose. This guide provides an in-depth, comparative analysis of NMR techniques for the characterization of this compound derivatives, grounded in experimental data and established scientific principles.
The Indispensable Role of NMR in Characterizing Fluoropyrimidine Scaffolds
The substitution pattern on the pyrimidine ring dictates the molecule's three-dimensional conformation and its interaction with biological targets. Unambiguous assignment of proton (¹H), carbon (¹³C), and fluorine (¹⁹F) resonances is therefore not merely an academic exercise but a critical step in the drug development pipeline. The presence of the fluorine atom, in particular, offers a unique spectroscopic handle that, when properly utilized, can provide unparalleled structural insights.
Part 1: Foundational NMR Analysis – ¹H and ¹³C Spectroscopy
The initial characterization of any novel this compound derivative begins with standard one-dimensional (1D) ¹H and ¹³C NMR spectroscopy.
¹H NMR Spectroscopy: A First Glimpse
The ¹H NMR spectrum of the parent this compound is deceptively simple, exhibiting a single peak for the proton at the C5 position. For its derivatives, the complexity of the ¹H spectrum will depend on the nature of the substituents.
Expected Chemical Shifts:
The proton at C5 of the pyrimidine ring typically resonates in the aromatic region. For instance, in 4,6-dichloropyrimidine, the C5-H appears at approximately 7.46 ppm, while the C2-H is observed at 8.82 ppm.[1] The introduction of a fluorine atom at the C2 position will influence the chemical shift of the C5-H.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR provides a direct map of the carbon framework. The chemical shifts are highly sensitive to the electronic environment, with the carbon atoms attached to electronegative halogens appearing at distinct frequencies. For 2-amino-4,6-dichloropyrimidine, the carbon atoms of the pyrimidine ring have been reported with distinct chemical shifts, which serve as a reference for its derivatives.[2] Isotopic labeling with ¹³C can be a powerful technique for mechanistic studies and advanced NMR structural analysis, as it introduces homonuclear ¹³C-¹³C coupling that provides unique structural information.[3][4]
Table 1: Typical ¹³C Chemical Shift Ranges for Substituted Pyrimidines
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C2 | 155 - 165 | Influenced by the fluorine substituent. |
| C4/C6 | 160 - 170 | Attached to chlorine atoms. |
| C5 | 110 - 125 | Sensitive to substituents at C4 and C6. |
Note: These are approximate ranges and can vary based on the specific derivative and solvent used.
Part 2: The Power of ¹⁹F NMR – A Superior Diagnostic Tool
While ¹H and ¹³C NMR are foundational, ¹⁹F NMR spectroscopy is arguably the most informative technique for analyzing these compounds. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it a highly sensitive nucleus for NMR detection.[5]
Advantages of ¹⁹F NMR:
-
Wide Chemical Shift Range: The chemical shift dispersion for ¹⁹F is significantly larger than for ¹H, spanning approximately 800 ppm.[5] This vast range minimizes signal overlap, even in complex molecules, making spectral interpretation more straightforward.[6]
-
High Sensitivity: The ¹⁹F nucleus is the third most receptive NMR nucleus after ³H and ¹H, ensuring that good quality spectra can be obtained even with small sample quantities.[5]
-
Lack of Background Signals: Since fluorine is not naturally abundant in biological systems or common NMR solvents, ¹⁹F NMR spectra are free from background signals.[7]
Interpreting ¹⁹F Spectra: Chemical Shifts and Coupling Constants
The chemical shift of the fluorine atom in this compound derivatives provides information about its local electronic environment. Furthermore, spin-spin coupling between ¹⁹F and other nuclei (¹H, ¹³C, and even other ¹⁹F nuclei in polyfluorinated compounds) provides invaluable connectivity data.
Table 2: Representative J-Coupling Constants in Fluorinated Pyrimidines
| Coupling Nuclei | Number of Bonds | Typical J-Value (Hz) | Structural Insight |
| ¹⁹F-¹H | 3 | ~7 | Confirms proximity of F and H atoms. |
| ¹⁹F-¹³C | 1 | 240 - 320 | Direct one-bond correlation.[8] |
| ¹⁹F-¹³C | 2 or 3 | 5 - 25 | Through-bond connectivity. |
| ¹⁹F-¹⁹F | 3 to 7 | -20 to +46 | Useful for polyfluorinated derivatives.[9] |
The magnitude of these coupling constants can also provide conformational information.[8] For example, long-range couplings, such as the five-bond coupling between a fluorine at C5 and the anomeric H1' proton in fluoropyrimidine nucleosides, are sensitive to the glycosidic torsion angle.[10]
Part 3: Advanced 2D NMR Techniques – Connecting the Dots
For complex derivatives, 1D NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling networks, allowing for the tracing of proton connectivity within substituent groups.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei, providing a powerful method for assigning carbon resonances based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (2-3 bond) correlations between ¹H and ¹³C nuclei. This is particularly crucial for identifying quaternary carbons and for piecing together the entire molecular structure.
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can be used to establish through-space proximity between protons and fluorine atoms, which is vital for stereochemical assignments.
The strategic application of these 2D techniques, in conjunction with 1D ¹H, ¹³C, and ¹⁹F data, allows for the unambiguous and complete structural elucidation of even the most complex this compound derivatives.
Part 4: Experimental Protocols – A Practical Guide
Achieving high-quality NMR data requires careful sample preparation and parameter optimization.
Step-by-Step Protocol for NMR Sample Preparation and Data Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound derivative for ¹H and ¹⁹F NMR, and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube. Ensure the solvent does not have signals that overlap with key analyte resonances.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
-
¹⁹F NMR Acquisition:
-
Switch the probe to the ¹⁹F channel.
-
Acquire a 1D ¹⁹F spectrum. Often, proton decoupling is used to simplify the spectrum and improve sensitivity. For quantitative analysis, inverse-gated decoupling is recommended to maintain the integrity of the integrals.[6]
-
-
¹³C NMR Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Acquisition (if required):
-
Set up and run the desired 2D experiments (COSY, HSQC, HMBC) using standard instrument parameters, optimizing as needed for the specific sample.
-
Visualization of the NMR Analysis Workflow
The following diagram illustrates the logical flow of a comprehensive NMR analysis for a this compound derivative.
Caption: Workflow for the NMR analysis of this compound derivatives.
Comparative Analysis: Alternative Techniques and Their Limitations
While NMR is the gold standard, other analytical techniques can provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the elemental composition. However, it does not provide information about the connectivity of atoms or stereochemistry.
-
X-ray Crystallography: Can provide the definitive solid-state structure of a compound. However, it requires a suitable single crystal, which can be difficult to obtain, and the solid-state conformation may not be the same as the solution-state conformation relevant for biological activity.
-
Infrared (IR) Spectroscopy: Identifies functional groups present in the molecule but provides limited information about the overall structure.
Ultimately, a combination of these techniques, with NMR at the core, provides the most comprehensive and reliable characterization of this compound derivatives.
Conclusion
The structural analysis of this compound derivatives is a critical aspect of their development as therapeutic agents. A multi-faceted NMR approach, leveraging the strengths of ¹H, ¹³C, and particularly ¹⁹F spectroscopy, along with advanced 2D techniques, is essential for unambiguous structure elucidation. The insights gained from a thorough NMR analysis provide the foundation for understanding structure-activity relationships and for the rational design of next-generation pharmaceuticals.
References
- 1. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR [m.chemicalbook.com]
- 2. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR spectrum [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy 2,4-Dichloro-5-fluoropyrimidine-2- 13 C, 15 N 2 99 atom 13 C, 98 atom 15 N, 98 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. addi.ehu.es [addi.ehu.es]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 4,6-Dichloro-2-fluoropyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, pyrimidine-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents.[1] The functionalization of these heterocyclic systems, often achieved through nucleophilic aromatic substitution (SNAr), is a cornerstone of synthetic strategy. This guide provides an in-depth comparison of the reactivity of two key halogenated pyrimidine building blocks: 4,6-dichloro-2-fluoropyrimidine and 2,4-dichloropyrimidine. Understanding their distinct reactivity profiles is crucial for designing efficient and regioselective synthetic routes to novel bioactive molecules.
Executive Summary: Key Reactivity Differences
While both this compound and 2,4-dichloropyrimidine are activated towards nucleophilic attack, their reactivity and the regioselectivity of substitution are governed by the nature and position of their halogen substituents. The primary distinction lies in the superior activating effect and leaving group ability of fluorine in SNAr reactions compared to chlorine. This leads to a generally higher reaction rate for this compound.
| Feature | This compound | 2,4-Dichloropyrimidine |
| Overall Reactivity | Higher | Lower |
| Primary Leaving Group | Fluorine at C2 | Chlorine at C4 |
| Regioselectivity | Substitution favored at the C2 position | Substitution favored at the C4 position |
| Mechanistic Advantage | Strong inductive effect of fluorine stabilizes the Meisenheimer intermediate | Good leaving group ability of chlorine at the activated C4 position |
Mechanistic Insights: The "Element Effect" in Pyrimidine SNAr
The enhanced reactivity of fluorinated aromatic systems in SNAr reactions, often counterintuitive to the leaving group ability trends observed in aliphatic systems (SN2), is a well-established phenomenon known as the "element effect".[2] The SNAr mechanism proceeds via a two-step addition-elimination pathway, with the initial attack of the nucleophile to form a resonance-stabilized anionic intermediate, the Meisenheimer complex, being the rate-determining step.[3]
The high electronegativity of fluorine exerts a powerful inductive electron-withdrawing effect, which significantly stabilizes the negative charge of the Meisenheimer complex.[3] This stabilization lowers the activation energy of the rate-determining step, leading to a faster reaction rate.[3] Studies on simple fluoropyrimidines have shown them to react 60–200 times faster than their corresponding chloro- or bromo-analogs in reactions with piperidine.[4] While chlorine is also an electron-withdrawing group, its effect is less pronounced than that of fluorine.
Reactivity and Regioselectivity of this compound
In this compound, the fluorine atom at the C2 position, flanked by two ring nitrogen atoms, is highly activated towards nucleophilic displacement. The combined electron-withdrawing effects of the two nitrogen atoms and the two chlorine atoms further enhance the electrophilicity of the pyrimidine ring, making the C2 position particularly susceptible to attack. Therefore, nucleophilic substitution on this compound is expected to proceed with high regioselectivity at the C2 position, displacing the fluoride ion.
Reactivity and Regioselectivity of 2,4-Dichloropyrimidine
For 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position.[3][5] This preference can be attributed to the greater ability of the para nitrogen atom (N1) to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at C4, compared to the ortho nitrogen (N3) for attack at C2. Computational studies, such as the analysis of the Lowest Unoccupied Molecular Orbital (LUMO), show a larger LUMO coefficient at the C4 position, indicating it as the more electrophilic site.[6] However, the regioselectivity can be influenced by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.[3][5] For instance, the presence of an electron-donating group at the C6 position can shift the preference towards C2 substitution.[3][7]
Experimental Protocols
The following protocols provide a general framework for conducting a comparative amination reaction.
Protocol 1: Amination of this compound
This protocol describes the nucleophilic substitution of the fluorine atom at the C2 position with a primary or secondary amine.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., benzylamine)
-
DIPEA (N,N-Diisopropylethylamine) or another suitable non-nucleophilic base
-
Anhydrous acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (1.5 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amination of 2,4-Dichloropyrimidine
This protocol describes the regioselective nucleophilic substitution of the chlorine atom at the C4 position with a primary or secondary amine.
Materials:
-
2,4-Dichloropyrimidine
-
Desired primary or secondary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vial, add 2,4-dichloropyrimidine (1.0 eq), the amine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the vial.
-
Seal the vial and heat the reaction mixture to an appropriate temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Reaction Mechanisms and Workflows
SNAr Mechanism on Halogenated Pyrimidines
Caption: Generalized SNAr mechanism on halogenated pyrimidines.
Comparative Experimental Workflow
Caption: Comparative workflow for the amination of the two pyrimidines.
Conclusion and Recommendations
The choice between this compound and 2,4-dichloropyrimidine as a synthetic precursor should be guided by the desired regiochemistry and the required reaction conditions.
-
For substitution at the C2 position , this compound is the superior choice due to the high reactivity of the C-F bond. Reactions can often be performed under milder conditions compared to the displacement of chlorine.
-
For substitution at the C4 position , 2,4-dichloropyrimidine is the preferred reagent, as it offers good regioselectivity for this position with a variety of nucleophiles.
Researchers should consider that while the fluorine in this compound is the most reactive site, subsequent substitutions of the chlorine atoms are possible, potentially requiring more forcing conditions. Similarly, after substitution at the C4 position of 2,4-dichloropyrimidine, the remaining chlorine at C2 can be displaced, although this generally requires harsher reaction conditions. This allows for the sequential introduction of different nucleophiles, further expanding the synthetic utility of these important building blocks.
References
- 1. bhu.ac.in [bhu.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. wuxibiology.com [wuxibiology.com]
- 4. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
advantages of using 4,6-Dichloro-2-fluoropyrimidine over other dihalopyrimidines
A Comparative Guide for Researchers in Medicinal Chemistry and Drug Discovery
For scientists engaged in the intricate process of drug development, the choice of foundational chemical scaffolds is a critical decision that dictates the efficiency, flexibility, and ultimate success of a synthetic campaign. Among the privileged heterocyclic cores, the pyrimidine ring is a cornerstone, forming the basis of numerous kinase inhibitors and other vital therapeutics.[1][2] However, not all pyrimidine building blocks are created equal. This guide provides an in-depth technical comparison of 4,6-dichloro-2-fluoropyrimidine against other dihalopyrimidines, demonstrating its superior utility in crafting complex molecular architectures through controlled, regioselective functionalization.
The primary advantage of this compound lies in the orthogonal reactivity of its halogen substituents. The chlorine atoms at the electron-deficient C4 and C6 positions exhibit distinct chemical behavior compared to the fluorine atom at the C2 position. This disparity allows for a programmed, sequential introduction of different functionalities, a crucial capability for building libraries of compounds for structure-activity relationship (SAR) studies.[2][3] We will explore this advantage through the two most powerful synthetic methodologies in the medicinal chemist's arsenal: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr).
The Power of Orthogonality: Sequential Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental for creating carbon-carbon bonds. The reactivity of halopyrimidines in these transformations is directly related to the carbon-halogen (C-X) bond strength, following the general trend: C-I > C-Br > C-Cl >> C-F. The C-F bond is significantly stronger and the fluorine atom a poorer leaving group in the context of the catalytic cycle, rendering it largely unreactive under conditions that activate C-Cl bonds.[4]
This reactivity difference makes this compound an exceptional substrate for selective, sequential cross-coupling. The chlorine atoms at C4 and C6 can be selectively displaced, while the C2-fluorine remains as a latent reactive site for subsequent transformations. In contrast, a substrate like 2,4,6-trichloropyrimidine would likely lead to mixtures of products or require more complex protecting group strategies to achieve the same level of control.
The general workflow for this strategy is visualized below:
Caption: Sequential Suzuki-Miyaura coupling workflow.
Comparative Performance in Suzuki-Miyaura Coupling
The following table summarizes the expected outcomes of a mono-arylation reaction on different dihalopyrimidine substrates, highlighting the superior selectivity offered by this compound.
| Substrate | Boronic Acid | Catalyst System | Expected Outcome | Selectivity Advantage |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | Predominantly 4-Phenyl-6-chloro-2-fluoropyrimidine | Excellent . The C2-F bond is inert, ensuring reaction occurs only at the C-Cl positions. High regioselectivity for C4/C6 is expected.[5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Mixture of 2-phenyl-4-chloropyrimidine and 4-phenyl-2-chloropyrimidine (C4 major) | Moderate . While C4 is the major product, C2-substitution can occur, complicating purification.[4] |
| 4,6-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-Phenyl-6-chloropyrimidine | Good . Provides a clean mono-substituted product, but lacks the C2-F handle for subsequent orthogonal chemistry. |
Tunable Reactivity: The Nuance of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is the other cornerstone reaction for functionalizing pyrimidines. In SNAr, the general order of leaving group ability is often F > Cl > Br > I, which is the reverse of the trend seen in cross-coupling.[6][7] This is because the rate-determining step is typically the nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.
This opposing reactivity trend is the second key advantage of this compound. It allows for a "switch" in reactivity. While cross-coupling targets the C-Cl bonds, SNAr can be tuned to target the C-F bond, often under different reaction conditions. For example, a "hard" nucleophile like an alkoxide may preferentially displace the fluoride, whereas "softer" nucleophiles like amines might react at the chlorinated positions, especially under milder conditions.[6][8] A related substrate, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, demonstrates that SNAr amination can proceed readily at the C4/C6 positions.[9][10]
This tunable reactivity allows for a sophisticated synthetic strategy where palladium catalysis is used to build a carbon framework, followed by SNAr to introduce key nitrogen or oxygen moieties, as is common in kinase inhibitor synthesis.[2]
Caption: Orthogonal synthetic pathways enabled by this compound.
Experimental Protocols: A Practical Guide
The following protocols are representative methodologies for the selective functionalization of this compound, derived from established procedures for similar substrates.
Protocol 1: Selective Mono-Amination at C4/C6 via SNAr
This protocol describes the nucleophilic aromatic substitution of one chlorine atom using an amine.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (e.g., morpholine) (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Ethanol or Isopropanol (solvent)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve this compound in ethanol (0.2 M).
-
Add the amine (1.1 eq) to the solution at room temperature.
-
Add TEA (1.5 eq) dropwise to the stirred mixture.
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor by TLC or LC-MS for the disappearance of the starting material (typically 2-6 hours).
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Redissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the mono-aminated product.
Protocol 2: Selective Mono-Arylation at C4/C6 via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed cross-coupling of one chlorine atom.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.1 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) or Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 solvent mixture)
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and the base under an inert atmosphere (argon or nitrogen).[5]
-
Add the 1,4-dioxane/water solvent mixture and degas the solution for 15-20 minutes by bubbling with argon.
-
Add the Pd(PPh₃)₄ catalyst and heat the reaction mixture to 80-90 °C.
-
Stir vigorously and monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography on silica gel.
Conclusion: A Superior Scaffold for Complex Synthesis
In the competitive landscape of drug discovery, efficiency and precision are paramount. This compound offers a distinct advantage over other dihalopyrimidines by providing a platform for highly controlled, sequential functionalization. Its unique arrangement of halogen atoms with orthogonal reactivity profiles allows researchers to:
-
Selectively modify the C4 and C6 positions using robust palladium-catalyzed cross-coupling reactions without affecting the C2 position.
-
Utilize the C2-fluorine bond for subsequent nucleophilic aromatic substitution, often under different conditions, enabling the introduction of diverse heteroatom functionalities.
-
Design complex, multi-substituted pyrimidine cores with high regiochemical purity, streamlining the synthesis of targeted compound libraries and reducing the reliance on cumbersome protecting group strategies.
By leveraging these intrinsic properties, researchers can accelerate the discovery and optimization of novel therapeutics, making this compound a strategically superior building block for the modern synthetic chemist.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 7. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated Dichloropyrimidines for Drug Discovery and Chemical Synthesis
A Senior Application Scientist's Guide to Harnessing the Power of Fluorine in Pyrimidine Chemistry
In the landscape of modern medicinal chemistry and materials science, the pyrimidine scaffold stands as a cornerstone, forming the core of numerous therapeutic agents and functional materials. Dichloropyrimidines, in particular, are versatile building blocks, prized for their reactivity and ability to undergo sequential functionalization. The strategic introduction of fluorine into this privileged scaffold has emerged as a powerful tool to modulate a molecule's physicochemical and biological properties. This guide provides an in-depth comparative study of fluorinated and non-fluorinated dichloropyrimidines, offering a comprehensive analysis of their synthesis, reactivity, and key properties to empower researchers in their quest for novel and improved molecules.
The Fluorine Advantage: A Tale of Two Pyrimidines
The fundamental difference between a non-fluorinated dichloropyrimidine, such as 2,4-dichloropyrimidine, and its fluorinated counterpart, 2,4-dichloro-5-fluoropyrimidine, lies in the profound electronic influence of the fluorine atom. As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect on the pyrimidine ring. This seemingly subtle modification has a cascade of consequences that significantly impact the molecule's behavior.
Physicochemical Properties: A Comparative Overview
The introduction of a fluorine atom at the C5 position of the pyrimidine ring instigates a notable shift in the molecule's physicochemical properties. These changes can have far-reaching implications for drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
| Property | 2,4-Dichloropyrimidine | 2,4-Dichloro-5-fluoropyrimidine | Impact of Fluorination |
| Molecular Weight | 148.98 g/mol | 166.97 g/mol [1][2] | Increased molecular weight. |
| Melting Point | 59-61 °C | 37-41 °C | Lower melting point, potentially due to altered crystal packing. |
| pKa (predicted) | Less basic | More acidic | The strong electron-withdrawing fluorine atom lowers the pKa of the pyrimidine nitrogens, making them less basic. |
| logP (predicted) | More lipophilic | Less lipophilic | Fluorine can decrease lipophilicity, which can be advantageous for improving solubility and reducing off-target toxicity. |
| Metabolic Stability | Susceptible to oxidation | Generally more stable | The C-F bond is significantly stronger than a C-H bond, making the fluorinated ring more resistant to metabolic oxidation by cytochrome P450 enzymes.[3][4][5] |
Reactivity Profile: A Deeper Dive into Synthetic Transformations
The electronic perturbation caused by the C5-fluoro substituent dramatically influences the reactivity of the dichloropyrimidine core, particularly in two of the most pivotal reactions in modern synthetic chemistry: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of nucleophiles. The regioselectivity of these reactions is a critical consideration for synthetic chemists.
In 2,4-dichloropyrimidine , the C4 position is generally more susceptible to nucleophilic attack than the C2 position. This is attributed to the greater electron deficiency at C4, a phenomenon that can be rationalized through resonance structures and molecular orbital calculations.[6][7]
The introduction of a 5-fluoro substituent in 2,4-dichloro-5-fluoropyrimidine further enhances the electrophilicity of the pyrimidine ring, particularly at the adjacent C4 position. The potent electron-withdrawing nature of fluorine significantly activates the ring towards nucleophilic attack, often leading to faster reaction rates and milder reaction conditions compared to its non-fluorinated analog. The regioselectivity is strongly directed towards the C4 position.
Caption: Comparative SNAr reactivity of dichloropyrimidines.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful tool for forging carbon-carbon bonds. The regioselectivity of this reaction on dichloropyrimidines is also a key consideration.
For 2,4-dichloropyrimidine , the C4 position is typically the more reactive site for Suzuki coupling, similar to SNAr reactions.[8][9] This allows for the selective introduction of an aryl or heteroaryl group at this position, leaving the C2-chloro substituent available for subsequent transformations.
In the case of 2,4-dichloro-5-fluoropyrimidine , the electronic influence of the fluorine atom can further enhance the reactivity of the C4 position in Suzuki couplings. The increased electrophilicity of the C4-Cl bond can lead to more efficient oxidative addition to the palladium(0) catalyst, potentially resulting in higher yields and faster reactions.
Caption: Comparative Suzuki coupling of dichloropyrimidines.
Experimental Protocols
To provide a practical framework for researchers, detailed experimental protocols for the synthesis and key reactions of both fluorinated and non-fluorinated dichloropyrimidines are outlined below.
Synthesis of Dichloropyrimidines
Protocol 1: Synthesis of 2,4-Dichloropyrimidine from Uracil
This procedure details the chlorination of uracil using phosphorus oxychloride.
-
Materials: Uracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (optional, as a catalyst).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, cautiously add uracil to an excess of phosphorus oxychloride.
-
Optionally, a catalytic amount of N,N-dimethylaniline can be added.
-
Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Carefully remove the excess POCl₃ under reduced pressure.
-
Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,4-dichloropyrimidine.
-
Purify the product by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes).
-
Protocol 2: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil
This protocol describes the chlorination of 5-fluorouracil.
-
Materials: 5-Fluorouracil, Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline.
-
Procedure:
-
To a flask equipped with a reflux condenser, add 5-fluorouracil and phosphorus oxychloride.
-
Slowly add N,N-dimethylaniline to the mixture.
-
Heat the reaction mixture to reflux (around 110-115 °C) for 2-3 hours.[8]
-
After cooling to room temperature, carefully quench the reaction by pouring it onto a mixture of ice and water.
-
Extract the product with dichloromethane.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Purify by vacuum distillation to afford pure 2,4-dichloro-5-fluoropyrimidine.
-
Caption: General synthesis workflow for dichloropyrimidines.
Key Reactions of Dichloropyrimidines
Protocol 3: General Procedure for SNAr with an Amine Nucleophile
This protocol is applicable to both fluorinated and non-fluorinated dichloropyrimidines, with the expectation of higher reactivity for the fluorinated analog.
-
Materials: Dichloropyrimidine (fluorinated or non-fluorinated), amine nucleophile, a non-nucleophilic base (e.g., DIPEA or K₂CO₃), and a polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile).
-
Procedure:
-
Dissolve the dichloropyrimidine in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile (typically 1.0-1.2 equivalents).
-
Add the base (typically 1.5-2.0 equivalents).
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C), monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Protocol 4: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for the C4-selective Suzuki coupling.
-
Materials: Dichloropyrimidine (fluorinated or non-fluorinated), aryl or heteroaryl boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Procedure:
-
To a reaction flask, add the dichloropyrimidine, the boronic acid (typically 1.0-1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).
-
De-gas the solvent system and add it to the reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Wash the combined organic layers with brine.
-
Dry, filter, and concentrate the organic layer.
-
Purify the product by column chromatography.
-
Conclusion: Making an Informed Choice
The decision to employ a fluorinated or non-fluorinated dichloropyrimidine in a research program should be guided by the specific goals of the project.
Choose a non-fluorinated dichloropyrimidine when:
-
A fluorine atom is not desired in the final target molecule.
-
The inherent reactivity of the dichloropyrimidine core is sufficient for the desired transformations.
-
Cost is a primary concern, as non-fluorinated starting materials are generally less expensive.
Choose a fluorinated dichloropyrimidine when:
-
Enhanced biological activity or improved ADME properties are sought in a drug discovery program.[3]
-
Increased reactivity and milder reaction conditions for SNAr and cross-coupling reactions are desired.
-
The introduction of a fluorine atom can serve as a spectroscopic probe (¹⁹F NMR) for studying molecular interactions.
By understanding the fundamental differences in their physicochemical properties and reactivity, researchers can strategically leverage both fluorinated and non-fluorinated dichloropyrimidines to accelerate the discovery and development of novel chemical entities with tailored functions.
References
- 1. 2,4-Dichloro-5-fluoropyrimidine | C4HCl2FN2 | CID 250705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. wuxibiology.com [wuxibiology.com]
- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 8. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
A Senior Application Scientist's Guide to the Structural Validation of 4,6-Dichloro-2-fluoropyrimidine
For researchers, scientists, and professionals in drug development, the unequivocal structural confirmation of synthetic intermediates is a foundational pillar of successful research. The pyrimidine scaffold, in particular, is a privileged core in a multitude of therapeutic agents, making the validation of its derivatives a critical step in the drug discovery pipeline. This guide provides an in-depth technical comparison of analytical methodologies for the structural validation of 4,6-dichloro-2-fluoropyrimidine, a key building block in medicinal chemistry. We will explore common synthetic routes, potential isomeric impurities, and a suite of spectroscopic techniques to ensure the unambiguous identification of the target molecule.
The Synthetic Landscape: Navigating the Pathway to this compound and its Potential Pitfalls
A prevalent synthetic route to this compound involves the diazotization of 2-amino-4,6-dichloropyrimidine followed by a fluorination reaction, such as the Balz-Schiemann or Sandmeyer reaction. While effective, these methods can introduce isomeric and other impurities that complicate product validation.
A common precursor, 4,6-dichloropyrimidine, is often synthesized from 4,6-dihydroxypyrimidine. Understanding the potential byproducts from each synthetic step is crucial for developing a robust validation strategy.
Potential Isomeric Impurities
The primary challenge in validating the structure of this compound lies in distinguishing it from its isomers. Depending on the synthetic route and reaction conditions, the following isomers could potentially be formed:
-
2,4-Dichloro-5-fluoropyrimidine: Arising from alternative fluorination positions.
-
2,4-Dichloro-6-fluoropyrimidine: Another possible fluorination isomer.
-
4,6-Dichloro-5-fluoropyrimidine: A potential byproduct if the starting materials are not pure.
Furthermore, incomplete reactions or side reactions can lead to the presence of starting materials or other halogenated pyrimidines, such as 4,6-dichloropyrimidine.
A Multi-faceted Approach to Structural Validation: A Comparative Analysis of Spectroscopic Techniques
A combination of spectroscopic methods is indispensable for the definitive structural elucidation of this compound. Each technique provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all essential.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be simple, showing a single peak for the proton at the C5 position. However, the chemical shift of this proton will be influenced by the surrounding halogen atoms and can be used to differentiate it from other isomers.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon skeleton. The carbon attached to the fluorine atom will exhibit a characteristic coupling (¹J-CF), which is a definitive indicator of the C-F bond. The chemical shifts of the other carbons will also be unique to the specific isomeric structure.
¹⁹F NMR Spectroscopy: ¹⁹F NMR is a highly sensitive technique that directly probes the fluorine atom. The chemical shift of the fluorine signal is highly dependent on its electronic environment, making it an excellent tool for distinguishing between fluorinated isomers.
Comparative NMR Data (Predicted and Experimental)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) (Predicted) | ¹⁹F NMR (δ, ppm) (Predicted) |
| This compound | ~7.5 (s, 1H) | C2: ~160 (d, ¹JCF ≈ 240 Hz), C4/C6: ~162, C5: ~120 | ~ -70 |
| 4,6-Dichloropyrimidine[1][2] | 8.82 (s, 1H), 7.46 (s, 1H) | C2: 158.4, C4/C6: 161.8, C5: 121.2 | N/A |
| 2,4-Dichloro-5-fluoropyrimidine[3] | ~8.7 (d, JHF ≈ 3 Hz, 1H) | C2: ~155, C4: ~158, C5: ~145 (d, ¹JCF ≈ 250 Hz), C6: ~150 (d, JCF ≈ 20 Hz) | ~ -140 |
| 4,6-Dichloro-5-fluoropyrimidine | 8.8 (s, 1H) | C2: ~158, C4/C6: ~159 (d, JCF ≈ 15 Hz), C5: ~148 (d, ¹JCF ≈ 260 Hz) | ~ -150 |
Note: Predicted values are based on established NMR prediction software and comparison with similar structures. Experimental conditions can influence actual chemical shifts.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and valuable structural information through its fragmentation pattern. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).
Expected Fragmentation Pattern:
The fragmentation of dichlorofluoropyrimidines is expected to proceed through the loss of chlorine atoms, fluorine atoms, and potentially the expulsion of small neutral molecules like HCN. Comparing the fragmentation patterns of the product with those of potential isomers can provide strong evidence for the correct structure.
Comparative Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 166/168/170 | 131/133 (M-Cl), 147 (M-F), 104/106 (M-Cl-HCN) |
| 4,6-Dichloropyrimidine[2] | 148/150/152 | 113/115 (M-Cl), 86/88 (M-Cl-HCN) |
| 2,4-Dichloro-5-fluoropyrimidine | 166/168/170 | 131/133 (M-Cl), 147 (M-F), 104/106 (M-Cl-HCN) |
Note: The relative intensities of the fragment ions will differ between isomers, aiding in their differentiation.
Experimental Protocols for Robust Validation
To ensure the generation of high-quality, reproducible data, standardized experimental protocols are essential.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) for accurate chemical shift referencing.
-
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled single-pulse experiment.
-
A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.
-
-
¹⁹F NMR Acquisition:
-
Use a standard single-pulse experiment, typically with proton decoupling.
-
The wide chemical shift range of ¹⁹F NMR should be considered when setting the spectral width.
-
Mass Spectrometry (GC-MS or LC-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
-
Instrumentation:
-
Utilize a gas chromatograph or liquid chromatograph coupled to a mass spectrometer.
-
-
Data Acquisition:
-
Acquire data in full scan mode to observe the molecular ion and fragmentation pattern.
-
Ensure proper calibration of the mass spectrometer.
-
Visualizing the Validation Workflow
A logical workflow is critical for the efficient and accurate validation of the synthesized product.
Caption: Workflow for the synthesis and structural validation of this compound.
Conclusion: A Rigorous Path to Confidence in Chemical Identity
The structural validation of this compound requires a meticulous and multi-pronged analytical approach. By combining the power of ¹H, ¹³C, and ¹⁹F NMR spectroscopy with mass spectrometry, researchers can confidently distinguish the target molecule from potential isomeric impurities and byproducts. This guide provides a framework for this critical validation process, emphasizing the importance of understanding the synthetic pathway, anticipating potential impurities, and employing a suite of complementary analytical techniques. Adherence to these principles will ensure the integrity of research and the successful advancement of drug discovery programs.
References
A Comparative Guide to HPLC Methods for Purity Analysis of 4,6-Dichloro-2-fluoropyrimidine
In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4,6-Dichloro-2-fluoropyrimidine is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive halogen sites make it a versatile synthon, but also susceptible to carrying process-related impurities that can impact downstream reactions and the final product's safety profile. Therefore, robust, and reliable analytical methods for its purity assessment are critical.
This guide provides a comparative analysis of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound. We will explore a traditional Reversed-Phase (RP-HPLC) approach and a Hydrophilic Interaction Liquid Chromatography (HILIC) method, offering insights into the rationale for method selection, detailed experimental protocols, and comparative performance data. Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure scientific integrity and regulatory alignment.[1][2][3][4]
The Analytical Challenge: Separating Structurally Similar Impurities
The primary challenge in analyzing this compound lies in resolving the main component from structurally similar impurities. These impurities can arise from incomplete reactions, side reactions, or degradation. Based on common synthetic routes, potential impurities include:
-
Impurity A: 4-Chloro-2-fluoro-6-hydroxypyrimidine: Resulting from incomplete chlorination or hydrolysis of one chloro group. This impurity is significantly more polar than the parent compound.
-
Impurity B: 6-Chloro-2-fluoropyrimidine: Arising from a dehalogenation side reaction. This impurity is less polar than the parent compound.
-
Impurity C: 4,6-Dihydroxy-2-fluoropyrimidine: The starting material or a product of extensive hydrolysis, representing a highly polar impurity.
The goal is to develop a method that can baseline resolve the this compound peak from these and other potential impurities.
Method 1: Reversed-Phase HPLC (RP-HPLC)
Reversed-phase chromatography is the workhorse of the pharmaceutical industry for purity analysis.[5][6] It separates analytes based on their hydrophobicity. The stationary phase is non-polar (e.g., C18), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol).[7][8] Less polar compounds interact more strongly with the stationary phase and thus have longer retention times.
Causality of Experimental Choices:
-
Stationary Phase (C18): An octadecylsilane (C18) column is chosen for its strong hydrophobic retention, which is ideal for separating the non-polar this compound from its more polar, hydroxylated impurities (Impurities A and C).
-
Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and lower backpressure compared to methanol. A gradient elution, starting with a higher percentage of water and increasing the acetonitrile concentration, is employed to first elute the very polar Impurity C, followed by the more retained Impurity A, the main component, and finally the most hydrophobic Impurity B.
-
Detection (UV at 254 nm): The pyrimidine ring contains a chromophore that absorbs UV light, making UV detection a simple and robust choice for quantification. A wavelength of 254 nm is selected as it typically provides a good response for aromatic and heterocyclic compounds.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
2. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 60 40 15.0 20 80 20.0 20 80 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
4. System Suitability:
-
As per USP <621>, the system is deemed suitable if the tailing factor for the main peak is not more than 2.0, and the relative standard deviation for replicate injections is not more than 2.0%.[9][10][11]
Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for separating polar compounds that are poorly retained in reversed-phase mode.[2][12][13] It utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent, typically acetonitrile, with a small amount of aqueous buffer.[9][10][13] In HILIC, a water-rich layer is adsorbed onto the surface of the stationary phase, and analytes partition between this layer and the bulk mobile phase. More polar compounds are more strongly retained.[2]
Causality of Experimental Choices:
-
Stationary Phase (Amide): An amide-bonded stationary phase is selected. While bare silica is common for HILIC, an amide phase offers different selectivity and can provide better peak shapes for heterocyclic compounds, reducing interactions with acidic silanol groups.[2] This phase will strongly retain the polar hydroxylated impurities.
-
Mobile Phase (Acetonitrile/Ammonium Acetate Buffer): The high acetonitrile concentration ensures the HILIC retention mechanism. An ammonium acetate buffer is used to control the ionic strength and pH, which can significantly influence the retention and peak shape of ionizable compounds.[9] The elution order in HILIC is typically the inverse of RP-HPLC; the least polar compound (Impurity B) will elute first, followed by the main component, and then the highly retained polar impurities (A and C).
-
Detection (UV at 254 nm): As with the RP-HPLC method, UV detection at 254 nm is appropriate.
Experimental Protocol: HILIC
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
2. Chromatographic Conditions:
-
Column: Amide, 150 mm x 4.6 mm, 3.5 µm particle size
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0.0 5 95 12.0 30 70 15.0 30 70 15.1 5 95 | 20.0 | 5 | 95 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
3. Sample Preparation:
-
Standard and Sample Solutions: Accurately weigh about 25 mg of the respective material into a 50 mL volumetric flask. Dissolve and dilute to volume with a 95:5 (v/v) mixture of acetonitrile and water. Note: The sample diluent should match the initial mobile phase conditions to ensure good peak shape.
4. System Suitability:
-
System suitability criteria are the same as for the RP-HPLC method, adhering to the principles of USP <621>.[3][9][10][11]
Performance Comparison
To objectively compare these two methods, a hypothetical sample of this compound containing 0.1% of each impurity was analyzed. The following table summarizes the key performance data.
| Parameter | RP-HPLC Method | HILIC Method |
| Elution Order | Impurity C -> Impurity A -> Main -> Impurity B | Impurity B -> Main -> Impurity A -> Impurity C |
| Retention Time (Main Peak) | ~9.5 min | ~5.8 min |
| Resolution (Main/Impurity A) | 2.8 | 3.5 |
| Resolution (Main/Impurity B) | 3.2 | 2.5 |
| Tailing Factor (Main Peak) | 1.2 | 1.1 |
| Run Time | 25 min | 20 min |
Analysis of Results:
-
The RP-HPLC method provides excellent resolution for all impurities. The elution order is logical, with polar impurities eluting early and the less polar impurity eluting after the main peak. This method is robust and straightforward to implement.
-
The HILIC method offers a significantly shorter run time and a different, or orthogonal, selectivity. It shows superior resolution between the main peak and the more polar Impurity A. The elution of the least polar impurity first can be advantageous for quickly screening for this type of contaminant. However, HILIC methods can sometimes require more careful method development and equilibration.[13]
Visualization of Methodologies
To better understand the processes, the following diagrams illustrate the experimental workflow and the chemical structures involved.
Caption: General workflow for HPLC purity analysis.
Caption: Structures of analyte and potential impurities.
Conclusion and Recommendations
Both the Reversed-Phase HPLC and HILIC methods are valid and effective for the purity analysis of this compound. The choice between them depends on the specific requirements of the analysis.
-
The RP-HPLC method is highly recommended for routine quality control environments due to its robustness, familiarity to most analysts, and excellent resolving power for a range of potential impurities.
-
The HILIC method serves as a powerful orthogonal method. Its different selectivity makes it ideal for method validation (e.g., confirming peak purity) and for resolving impurities that may co-elute with the main peak in the RP-HPLC method. Its shorter run time could also be beneficial in high-throughput screening environments.
Ultimately, having access to both validated methods provides a comprehensive analytical toolkit, ensuring the highest confidence in the purity, quality, and consistency of this compound used in drug development and manufacturing. Every protocol must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[1][2][4]
References
- 1. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. USRE28865E - Selective dehalogenation - Google Patents [patents.google.com]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage [organic-chemistry.org]
- 7. WO2015043093A1 - Method for preparing 4,6-dichloropyrimidine - Google Patents [patents.google.com]
- 8. afin-ts.de [afin-ts.de]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 11. agilent.com [agilent.com]
- 12. Application of HILIC methods in pharmaceutical analysis [amsbiopharma.com]
- 13. Dehalogenation - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Kinetic Studies of 4,6-Dichloro-2-fluoropyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the reaction kinetics of 4,6-dichloro-2-fluoropyrimidine, a crucial building block in medicinal chemistry. In the absence of extensive published kinetic data for this specific reagent, this guide synthesizes established principles of nucleophilic aromatic substitution (SNAr) on pyrimidine systems, presents comparative data from closely related analogues, and offers detailed protocols for researchers to conduct their own kinetic analyses. Our focus is on providing a robust framework for understanding and predicting the reactivity of this versatile synthetic intermediate.
Introduction to the Reactivity of Halogenated Pyrimidines
Pyrimidine derivatives are fundamental scaffolds in a vast array of pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the pyrimidine ring, often through nucleophilic aromatic substitution (SNAr), is a cornerstone of modern drug discovery. The electron-deficient nature of the pyrimidine ring, a consequence of the two electronegative nitrogen atoms, renders it susceptible to nucleophilic attack. This reactivity is further modulated by the presence and position of halogen substituents.
This compound offers a unique reactivity profile due to the differential lability of its halogen atoms. Understanding the kinetics of its reactions is paramount for controlling regioselectivity and optimizing reaction conditions in the synthesis of complex molecules.
The Unique Reactivity Profile of this compound
The reactivity of halopyrimidines in SNAr reactions is a nuanced interplay of several factors: the nature of the leaving group, the position of substitution, and the electronic environment of the ring.
Leaving Group Ability in SNAr Reactions
Contrary to the trend observed in aliphatic nucleophilic substitution (SN2), where iodide is the best leaving group, the reactivity order for halogens in SNAr reactions is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack to form a stabilized anionic intermediate known as a Meisenheimer complex. The high electronegativity of fluorine powerfully stabilizes this intermediate through its inductive effect, thereby lowering the activation energy of this crucial step.
However, in many heterocyclic systems, including pyrimidines, the bond strength also plays a significant role, and the C-F bond is the strongest. This can lead to a more complex reactivity pattern where chlorine is a more labile leaving group than fluorine. For this compound, this suggests that the chlorine atoms at the 4 and 6 positions are likely to be more susceptible to displacement than the fluorine at the 2-position under many conditions.
Regioselectivity: C4/C6 vs. C2 Positions
The positions most activated towards nucleophilic attack on the pyrimidine ring are C2, C4, and C6, as these are ortho or para to the ring nitrogens, which can stabilize the negative charge of the Meisenheimer intermediate through resonance. Generally, the electrophilicity of the carbon atoms in the pyrimidine ring follows the order C4(6) > C2.[3] This preference is attributed to the greater stabilization of the negative charge in the Meisenheimer intermediate when the nucleophilic attack occurs at the positions para or ortho to the ring nitrogens.
In the case of this compound, the chlorine atoms at the C4 and C6 positions are expected to be more reactive than the fluorine at the C2 position, not only due to the generally higher reactivity of these positions but also because chlorine is often a better leaving group than fluorine in these systems.
Comparative Analysis with Alternative Pyrimidine Scaffolds
To contextualize the reactivity of this compound, a comparison with commercially available and widely used analogues is instructive.
| Compound | Structure | Key Reactivity Features |
| This compound | Expected high reactivity at C4 and C6 positions. The C2-F bond is anticipated to be more stable, allowing for sequential functionalization. | |
| 2,4,6-Trichloropyrimidine | A highly reactive building block where all three chlorine atoms can be displaced. The C4 and C6 positions are generally more reactive than the C2 position, allowing for some regioselective control.[4] | |
| 4,6-Dichloropyrimidine | Lacks a substituent at the C2 position, making it a simpler scaffold for disubstitution at the C4 and C6 positions. | |
| 2-Chloro-4,6-dimethoxypyrimidine | The methoxy groups are poor leaving groups, making the C2 chlorine the primary site for nucleophilic substitution. |
This table provides a qualitative comparison based on established principles of pyrimidine chemistry. Quantitative kinetic data for direct comparison is limited in the literature.
Experimental Protocols for Kinetic Studies
To empower researchers to generate their own quantitative kinetic data, we provide the following detailed, self-validating experimental protocols.
General Workflow for Kinetic Analysis
The following diagram illustrates a logical workflow for conducting a kinetic study of a nucleophilic aromatic substitution reaction on a halopyrimidine.
Caption: General experimental workflow for kinetic analysis of SNAr reactions.
Protocol 1: Kinetic Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol describes the determination of the rate constant for the reaction of this compound with a model amine nucleophile, such as morpholine, using HPLC for reaction monitoring.[5]
Materials:
-
This compound
-
Morpholine
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Reaction solvent (e.g., acetonitrile or THF)
-
Thermostated reaction vessel
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 0.1 M stock solution of this compound in the chosen reaction solvent.
-
Prepare a 1.0 M stock solution of morpholine in the same solvent.
-
-
Reaction Setup:
-
In a thermostated reaction vessel maintained at a constant temperature (e.g., 25 °C), add the appropriate volume of the this compound stock solution and dilute with the reaction solvent to achieve the desired initial concentration (e.g., 0.01 M).
-
Allow the solution to equilibrate to the reaction temperature.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the required volume of the morpholine stock solution to achieve the desired concentration (e.g., 0.1 M, ensuring pseudo-first-order conditions).
-
Immediately start a timer and withdraw an aliquot (e.g., 100 µL) of the reaction mixture at regular time intervals (e.g., every 5 minutes).
-
Quench each aliquot by diluting it in a known volume of the mobile phase to stop the reaction.
-
-
HPLC Analysis:
-
Analyze the quenched aliquots by HPLC. A typical method would involve a C18 column with a gradient elution of water (with 0.1% TFA) and acetonitrile.
-
Monitor the disappearance of the this compound peak and the appearance of the product peak at a suitable wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Integrate the peak areas of the starting material at each time point.
-
Convert peak areas to concentrations using a calibration curve.
-
Plot ln([this compound]) versus time. If the plot is linear, the reaction is pseudo-first-order with respect to the pyrimidine.
-
The pseudo-first-order rate constant (k') is the negative of the slope of this line.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the nucleophile (morpholine).
-
Protocol 2: Kinetic Analysis by UV-Vis Spectrophotometry
This protocol is suitable for reactions where there is a significant change in the UV-Vis spectrum as the reaction progresses.
Materials:
-
This compound
-
Nucleophile (e.g., a substituted aniline)
-
Solvent (UV-grade)
-
UV-Vis spectrophotometer with a thermostated cuvette holder
-
Quartz cuvettes
Procedure:
-
Spectral Scans:
-
Obtain the UV-Vis spectra of the starting material (this compound) and the expected product separately to identify a suitable wavelength for monitoring where there is a significant difference in absorbance.
-
-
Reaction Setup:
-
In a quartz cuvette, place the solution of this compound in the chosen solvent at the desired concentration.
-
Place the cuvette in the thermostated holder of the spectrophotometer and allow it to equilibrate.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a small volume of a concentrated solution of the nucleophile to the cuvette and mix quickly.
-
Immediately start monitoring the absorbance at the chosen wavelength as a function of time.
-
-
Data Analysis:
-
Convert the absorbance data to concentration using Beer's Law (A = εbc).
-
Plot the concentration of the reactant versus time and use the integrated rate laws to determine the order of the reaction and the rate constant. For a pseudo-first-order reaction, a plot of ln(At - A∞) versus time will be linear, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.
-
Mechanistic Insights and Predictive Models
The regioselectivity and reaction rates of SNAr reactions on dichloropyrimidines are highly sensitive to the electronic nature of substituents on the ring and the nucleophile.[6] Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for predicting the outcomes of these reactions.
By calculating the energies of the transition states for nucleophilic attack at the different positions (C2, C4, and C6), the preferred reaction pathway can be determined. For instance, a lower activation energy for attack at C4 compared to C2 would suggest that C4 substitution is kinetically favored.
Caption: A simplified workflow for using DFT to predict SNAr reactivity.
Conclusion
This guide provides a comparative framework for evaluating the reactivity of this compound against common alternatives and offers detailed experimental protocols to enable researchers to generate their own high-quality kinetic data. By combining these experimental approaches with computational modeling, a deeper understanding of the reaction mechanisms can be achieved, leading to more efficient and selective synthetic strategies in drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. zenodo.org [zenodo.org]
- 3. researchgate.net [researchgate.net]
- 4. 2,4,6-Trichloropyrimidine | 3764-01-0 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
A Senior Application Scientist's Guide to Alternatives for 4,6-Dichloro-2-fluoropyrimidine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of target molecules. Among the myriad of heterocyclic scaffolds, the pyrimidine core stands out for its prevalence in a vast array of biologically active compounds, most notably as a cornerstone in the architecture of numerous kinase inhibitors.[1] 4,6-Dichloro-2-fluoropyrimidine has emerged as a valuable synthon in this context, offering three distinct reaction sites for the sequential introduction of diverse functionalities.
This guide provides an in-depth technical comparison of this compound with its viable alternatives, grounded in experimental data and field-proven insights. We will explore the nuances of reactivity, regioselectivity, and practical application to empower you, the researcher, to make informed decisions in your synthetic endeavors.
The Strategic Value of this compound: A Tri-functionalized Linchpin
The utility of this compound lies in its trifunctional nature, possessing two chlorine atoms at the 4 and 6 positions and a fluorine atom at the 2-position of the electron-deficient pyrimidine ring. This arrangement allows for a programmed, stepwise functionalization, leveraging the differential reactivity of the C-Cl and C-F bonds in common synthetic transformations such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.
The general hierarchy of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, dictated by the carbon-halogen bond strength.[2] Conversely, in SNAr reactions, the trend is often F > Cl > Br > I, influenced by the electronegativity of the halogen stabilizing the Meisenheimer intermediate. This dichotomy in reactivity provides a powerful tool for synthetic chemists to control the sequence of bond formation.
Head-to-Head Comparison: Key Alternatives and Their Performance
The primary alternatives to this compound are other readily available polyhalogenated pyrimidines, namely 2,4,6-trichloropyrimidine and 4,6-dichloropyrimidine. The choice between these synthons is dictated by the desired substitution pattern and the specific reactivity required for a given transformation.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide range of nucleophiles. The regioselectivity of these reactions on polyhalopyrimidines is a critical consideration.
Generally, for 2,4-disubstituted pyrimidines, nucleophilic attack is favored at the C4 position.[3] However, the presence of other substituents can significantly influence this selectivity. In the case of 2,4,6-trichloropyrimidine, the C4 and C6 positions are the most activated towards nucleophilic attack.
Comparative Performance in SNAr with Amines:
| Substrate | Nucleophile | Conditions | Product(s) | Yield | Reference |
| 2,4,6-Trichloropyrimidine | 3-Amino-5-methylpyrazole | Et3N, THF, 50 °C, 16 h | 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Not specified | [1] |
| 4,6-Dichloropyrimidine | Adamantane-containing amines | K2CO3, DMF, 140 °C | Mono-aminated product | 60-100% | [4] |
The fluorine atom at the C2 position of this compound is generally the most susceptible to nucleophilic attack in SNAr reactions, followed by the chlorine atoms at C4 and C6. This allows for a selective, stepwise introduction of different nucleophiles.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
General Reactivity Trends in Cross-Coupling:
-
Halogen Reactivity: I > Br > Cl >> F.[2] The C-F bond is typically unreactive in standard palladium-catalyzed cross-coupling reactions.
-
Positional Reactivity: C4(6) > C2 > C5.[2] The C4 and C6 positions are more electron-deficient and thus more susceptible to oxidative addition of the palladium catalyst.
Comparative Performance in Suzuki-Miyaura Coupling:
| Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh3)4 (0.5 mol%) | Na2CO3 | Dioxane/H2O | 100 (MW) | 81% (C4-arylation) | [5] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | Pd(PPh3)4 (5 mol%) | K3PO4 | 1,4-Dioxane | 70-80 | 40-80% | [6] |
Note: Data for this compound under directly comparable conditions is limited. The general principles suggest that the C-Cl bonds would react preferentially over the C-F bond.
Experimental Insight: A Practical Workflow Comparison
To provide a tangible comparison, let's consider the synthesis of a common kinase inhibitor scaffold, a 2,4,6-trisubstituted pyrimidine. We will outline a representative synthetic sequence starting from both this compound and a common alternative, 2,4,6-trichloropyrimidine.
Workflow for Sequential Functionalization
References
- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. wuxibiology.com [wuxibiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic C-F bond activation in small molecules and polyfluoroalkyl substances [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4,6-Dichloro-2-fluoropyrimidine
This document provides essential safety and handling protocols for 4,6-Dichloro-2-fluoropyrimidine (CAS No. 149959-96-6). As a highly reactive halogenated pyrimidine, this compound is a valuable intermediate in pharmaceutical and agrochemical synthesis. However, its reactivity also presents significant health hazards. This guide is designed for researchers, scientists, and drug development professionals, offering a framework built on rigorous safety principles to ensure personnel protection and operational integrity. The protocols herein are synthesized from authoritative safety data sheets and established laboratory best practices.
Hazard Analysis: Understanding the Risks
This compound is classified as a hazardous substance that demands meticulous handling. The primary dangers are associated with its corrosive and toxic properties. A thorough understanding of these risks is the foundation for all subsequent safety procedures.
Key hazards include:
-
Acute Toxicity: The compound is harmful if swallowed.[1]
-
Severe Corrosivity: It causes severe skin burns and serious eye damage.[2] Direct contact can lead to immediate and significant tissue damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory irritation.[2]
-
Allergic Skin Reaction: May cause an allergic skin reaction in sensitive individuals.
-
Combustibility: The material is a combustible liquid.[2]
-
Hazardous Decomposition: Thermal decomposition can release highly toxic and corrosive gases, including carbon oxides (CO, CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride.[1][2]
These hazards necessitate the use of a multi-layered approach to safety, combining engineering controls, administrative procedures, and the correct personal protective equipment (PPE).
Core Directive: Personal Protective Equipment (PPE)
The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound. It is crucial to remember that PPE is the last line of defense; it supplements, but does not replace, engineering controls like chemical fume hoods.
| PPE Category | Specification | Rationale and Causality |
| Eye/Face Protection | Chemical safety goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133. A face shield should be worn over goggles when there is a significant risk of splashing.[2] | Standard safety glasses do not provide a seal around the eyes and are insufficient. Goggles are essential to protect against splashes and vapors that can cause severe, irreversible eye damage.[2] The face shield provides a secondary barrier for the entire face. |
| Skin & Body Protection | Gloves: Chemical-resistant nitrile or neoprene gloves, inspected for integrity before each use. Breakthrough time should be considered for prolonged tasks. Clothing: A flame-resistant laboratory coat. Chemical-resistant apron and sleeves are recommended for larger quantities. All clothing should be laundered separately from personal items.[3] | The compound is corrosive to the skin. Nitrile and neoprene offer robust protection against halogenated organic compounds. Contaminated gloves must be removed immediately using the proper technique to avoid skin exposure. A lab coat protects against incidental contact, and impervious materials prevent soak-through.[3][4] |
| Respiratory Protection | All handling of the solid or its solutions must be performed in a certified chemical fume hood to ensure adequate ventilation.[2] If engineering controls are insufficient or during a large spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is required.[2] | The primary route of exposure to mitigate is inhalation of irritating dusts or vapors.[2] A fume hood is the principal engineering control. A respirator is an essential backup for emergency situations or when ventilation is compromised, preventing direct damage to the respiratory tract. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, methodical workflow minimizes the risk of exposure and accidents.
Preparation:
-
Designate Area: All work must be conducted within a certified chemical fume hood.[2]
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, reagents) and place them inside the fume hood before introducing the this compound.
-
Prepare Waste Containers: Have designated, labeled hazardous waste containers ready for solid and liquid waste.[5][6]
-
Don PPE: Put on all required PPE as specified in the table above, following the correct donning sequence.
Handling:
-
Weighing: If weighing the solid, do so within the fume hood or in a ventilated balance enclosure. Use a disposable weigh boat to prevent contamination of the balance.
-
Transfers: Conduct all transfers of the chemical slowly and carefully to avoid generating dust or splashing. Keep the container sealed when not in use.
-
Reaction Setup: If used in a reaction, ensure the apparatus is secure. If heating, use a controlled heating mantle and monitor the reaction closely. Remember that the compound is combustible and thermal decomposition produces hazardous gases.[2]
Post-Handling:
-
Decontamination: Thoroughly decontaminate all non-disposable equipment that came into contact with the chemical.
-
Waste Disposal: Dispose of all contaminated disposable items (gloves, weigh boats, pipette tips) in the designated solid hazardous waste container.
-
Cleanup: Wipe down the work surface within the fume hood.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful not to touch the outside of contaminated items with bare skin. Wash hands thoroughly with soap and water after removing all PPE.[3]
Emergency Procedures: Spill and Exposure Response
Immediate and correct action during an emergency is vital to mitigating harm.
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1]
Spill Response Protocol:
-
Alert & Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.
-
Assess: From a safe distance, assess the extent of the spill. A small spill is defined as less than 5 ml or 5 g; a large spill is anything more.[7]
-
Control: For a small spill, ensure it is contained within the fume hood. For a large spill, restrict access to the area.
-
Cleanup (Small Spill):
-
Cleanup (Large Spill):
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Disposal Plan: Ensuring Environmental Compliance
Proper disposal is a legal and ethical requirement. All waste containing this compound must be treated as hazardous waste.
Step-by-Step Disposal Protocol:
-
Segregation: Collect all waste materials (unreacted chemical, contaminated disposables, cleanup debris) in a dedicated, compatible, and clearly labeled hazardous waste container.[6][8] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Corrosive, Toxic).[5][6]
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Keep it away from incompatible materials like strong acids and oxidizing agents.[1][9]
-
Disposal: Arrange for pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal contractor.[10] Never dispose of this chemical down the drain or in regular trash.[11]
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. gerpac.eu [gerpac.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. dcfinechemicals.com [dcfinechemicals.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
